molecular formula H+ B1239919 Triton

Triton

Número de catálogo: B1239919
Peso molecular: 3.016049 g/mol
Clave InChI: GPRLSGONYQIRFK-MNYXATJNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Triton is nucleus of the (3)H atom.

Propiedades

Fórmula molecular

H+

Peso molecular

3.016049 g/mol

Nombre IUPAC

triton

InChI

InChI=1S/p+1/i/hT

Clave InChI

GPRLSGONYQIRFK-MNYXATJNSA-N

SMILES

[H+]

SMILES isomérico

[3H+]

SMILES canónico

[H+]

Pictogramas

Irritant

Origen del producto

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triton X-100 in Molecular Biology

This compound X-100, a non-ionic surfactant, is an indispensable tool in molecular biology, valued for its versatility and efficacy in a wide range of applications.[1] Chemically known as polyethylene glycol tert-octylphenyl ether, its amphipathic nature, with a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon group, allows it to interact with both polar and non-polar substances, making it an excellent solubilizing agent and emulsifier.[2][3][4] This guide provides a comprehensive overview of its core uses, quantitative properties, and detailed experimental protocols.

Core Applications in Molecular Biology

This compound X-100's utility stems from its ability to disrupt lipid-lipid and lipid-protein interactions without generally denaturing proteins, classifying it as a mild, non-denaturing detergent.[5][6][7]

Cell Lysis and Protein Extraction

One of the most common applications of this compound X-100 is in the lysis of cells to extract proteins and cellular organelles.[5][8][9] It efficiently solubilizes cell membranes to release cellular contents.

  • Mechanism : The process begins with this compound X-100 monomers inserting themselves into the cell's lipid bilayer. This disrupts the hydrogen bonding and tight packing of the membrane lipids.[10][11] As the detergent concentration reaches its critical micelle concentration (CMC), the bilayer's integrity is completely demolished, leading to the formation of mixed micelles containing lipids, proteins, and detergent, thus releasing the cellular contents.[6][10]

  • Specificity : While highly effective for extracting cytoplasmic proteins, this compound X-100 alone is often insufficient for lysing the nuclear membrane.[6][12] For total protein extracts that include nuclear components, stronger buffers like RIPA, which contain ionic detergents, are often recommended.[12]

Solubilization of Membrane Proteins

This compound X-100 is a workhorse detergent for the solubilization and purification of membrane proteins, often with the goal of preserving their native structure and function.[4][9][13] By replacing the native lipid environment with a detergent micelle, it renders the hydrophobic proteins soluble in aqueous solutions, creating protein-detergent complexes suitable for downstream analysis.[6][14]

Nucleic Acid (DNA/RNA) Extraction

The detergent properties of this compound X-100 make it a powerful tool for DNA and RNA extraction from diverse samples, including cells, tissues, and viruses.[2] It effectively lyses cell membranes and viral envelopes to release genetic material.[1][2] Studies have shown that using this compound X-100 can lead to higher purity DNA with less protein and carbohydrate contamination compared to harsher ionic detergents like SDS.[15][16]

Cellular Permeabilization for Immunoassays

In techniques such as immunocytochemistry (ICC), immunofluorescence (IF), and in situ hybridization (ISH), this compound X-100 is used to permeabilize cell membranes.[3][5] This allows larger molecules like antibodies and nucleic acid probes to enter the cell and bind to their intracellular targets. However, caution is advised when studying cell surface receptors, as this compound X-100 can disrupt the membrane and give false expression results.[17]

Reducing Non-Specific Binding in Assays

As a component in washing buffers for assays like ELISA, Western blotting, and nucleic acid hybridization, this compound X-100 plays a crucial role in reducing background noise.[3] It helps prevent the non-specific binding of antibodies and other reagents to the assay surface (e.g., microplate wells or blotting membranes), thereby improving the signal-to-noise ratio and overall assay sensitivity.[3][18]

Enzyme Assays and Protein Stabilization

The role of this compound X-100 in enzyme assays is complex and must be empirically determined. At low concentrations (e.g., 0.005-0.01%), it can prevent enzymes from adsorbing to plastic surfaces, such as microplates, and can help prevent protein aggregation.[19][20] For some enzymes, it can even enhance activity by modulating the enzyme's structure.[20][21] Conversely, at higher concentrations, it can be inhibitory by binding up the substrate or protein in micelles.[19][22] Its effect is highly dependent on the specific enzyme and the assay conditions.[19]

Data Presentation: Quantitative Properties and Working Concentrations

The precise physicochemical properties and working concentrations of this compound X-100 are critical for experimental success.

PropertyValueReferences
Detergent Class Non-ionic[5][6][7]
Average Molecular Weight ~625 - 647 g/mol [13][23]
Critical Micelle Conc. (CMC) 0.2 - 0.9 mM[13][23][24]
Aggregation Number 100 - 155[7][23][25]
Micelle Molecular Weight ~80,000 - 90,000 g/mol [7][23][25]
Cloud Point 64°C[23][26]
HLB (Hydrophile-Lipophile Balance) 13.4[27]

Table 1: Key physicochemical properties of this compound X-100.

ApplicationTypical Concentration RangeReferences
Cell Lysis 0.1% - 1.0% (v/v)[12][28][29]
Immunoprecipitation 0.1% - 1.0% (v/v)[28][30]
ELISA / Western Blot (Wash Buffer) 0.05% - 0.1% (v/v)
Immunofluorescence (Permeabilization) 0.1% - 0.5% (v/v)[5]
Enzyme Assays (Surface Blocking) 0.005% - 0.01% (v/v)[20]
Nucleic Acid Extraction Can be up to 10% in specific lysis solutions[16]

Table 2: Common working concentrations for this compound X-100 in various molecular biology protocols.

Visualizations: Mechanisms and Workflows

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_detergent This compound X-100 cluster_process Lysis Process Lipid1 Lipid Head Lipid2 Lipid Tail Monomer This compound X-100 Monomers Insertion 1. Monomers insert into lipid bilayer Monomer->Insertion Disruption 2. Membrane packing and hydrogen bonds are disrupted Insertion->Disruption Micelle 3. At CMC, mixed micelles form with lipids and proteins Disruption->Micelle Lysis 4. Membrane integrity is lost, releasing cellular contents Micelle->Lysis

Figure 1: Mechanism of cell lysis by this compound X-100 detergent.

IP_Workflow start Start: Cultured Cells lysis 1. Lyse cells with This compound X-100 Buffer start->lysis clarify 2. Centrifuge to pellet debris (Clarify Lysate) lysis->clarify add_ab 3. Add specific primary antibody to supernatant clarify->add_ab add_beads 4. Add Protein A/G beads add_ab->add_beads incubate 5. Incubate to form Ab-Antigen-Bead complex add_beads->incubate wash 6. Wash beads to remove non-specific binders incubate->wash elute 7. Elute target protein and binding partners wash->elute end End: Purified Protein elute->end

Figure 2: Standard experimental workflow for Immunoprecipitation (IP).

Experimental Protocols

Protocol 1: Total Protein Extraction from Cultured Cells

This protocol is a general method for preparing a total cell lysate for applications like Western blotting.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound X-100 Lysis Buffer: 1% (v/v) this compound X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA.[13]

  • Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use)

  • Cell scraper

  • Microcentrifuge

Methodology:

  • Grow cells in a culture dish to the desired confluency.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold this compound X-100 Lysis Buffer (with inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).

  • Use a cell scraper to gently scrape the cells off the dish in the lysis buffer.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to facilitate lysis.[13]

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[13]

  • Carefully transfer the supernatant, which contains the solubilized total protein, to a new pre-chilled tube.

  • Determine protein concentration using a suitable assay (e.g., BCA) and store the lysate at -80°C.

Protocol 2: Immunoprecipitation (IP) of a Target Protein

This protocol describes the capture of a specific protein from a cell lysate.

Materials:

  • Cell Lysate (prepared as in Protocol 1, using a this compound-based IP Lysis Buffer, e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% this compound X-100, 2 mM EDTA, 10% Glycerol)[30]

  • Specific primary antibody for the target protein

  • Protein A/G magnetic beads or agarose slurry

  • Wash Buffer (e.g., IP Lysis Buffer with a lower this compound X-100 concentration like 0.1%)

  • Elution Buffer (e.g., Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

Methodology:

  • Pre-clear Lysate (Optional): Add 20 µL of Protein A/G beads to 1 mg of cell lysate. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.

  • Antibody Incubation: Add 1-10 µg of the specific primary antibody to the pre-cleared lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C.

  • Immune Complex Capture: Add 25-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnet or centrifugation. Discard the supernatant. Wash the beads three to five times with 1 mL of cold Wash Buffer. Between each wash, fully resuspend the beads and then pellet them.

  • Elution: After the final wash, remove all supernatant. Elute the captured protein by resuspending the beads in 50 µL of Elution Buffer. Incubate for 5-10 minutes (time and temperature depend on the buffer).

  • Pellet the beads and collect the supernatant containing the eluted protein for downstream analysis like Western blotting.

Important Considerations: Environmental Impact and Alternatives

This compound X-100 has come under regulatory scrutiny due to its environmental impact. Its degradation produces by-products, such as 4-tert-octylphenol, which are considered endocrine disruptors and ecotoxic.[31][32] Consequently, the European Chemicals Agency (ECHA) has placed this compound X-100 on the REACH list of Substances of Very High Concern, restricting its use within the EU.[31][32]

This has prompted an urgent need for effective, environmentally friendly alternatives. Several replacements are now available that offer comparable performance without forming harmful degradation products. These include detergents such as Tergitol™, Ecosurf™, and the Virodex™ series.[32][33][34] Researchers, particularly those in pharmaceutical and industrial settings, are increasingly transitioning to these more sustainable options.

References

Triton X-100: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, structure, and applications of Triton X-100, a nonionic surfactant indispensable in modern biological research and pharmaceutical development. This guide provides a detailed overview of its physicochemical characteristics, practical experimental methodologies, and its nuanced impact on cellular signaling pathways, offering a critical resource for scientists at the forefront of discovery.

Core Chemical and Physical Properties

This compound X-100, chemically known as polyoxyethylene p-(1,1,3,3-tetramethylbutyl)-phenyl ether, is a widely utilized nonionic surfactant.[1][2] Its amphipathic nature, characterized by a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon group, underpins its utility in solubilizing lipids and proteins.[1][2] The hydrocarbon component consists of a 4-(1,1,3,3-tetramethylbutyl)-phenyl group.[1] The hydrophilic portion is a polyethylene oxide chain, with an average of 9.5 ethylene oxide units, which makes it more hydrophilic than similar detergents like IGEPAL CA-630.[1][3] This structural characteristic is crucial for its function as a mild, non-denaturing detergent, capable of disrupting lipid-lipid and lipid-protein interactions while generally preserving protein structure and function.[3][4]

Below is a summary of the key quantitative properties of this compound X-100, compiled from various sources to provide a ready reference for experimental design.

PropertyValueReferences
Molecular Weight (Average) ~625 g/mol [2][3][5]
Chemical Formula C14H22O(C2H4O)n (n ≈ 9.5)[2]
Density ~1.07 g/cm³ at 25°C[1]
Viscosity ~270 cP at 25°C[1]
Melting Point 6°C[1]
Boiling Point > 200°C[6]
Critical Micelle Concentration (CMC) 0.22 - 0.24 mM in aqueous solution[5]
Aggregation Number Varies with conditions, typically ~100-155
Hydrophilic-Lipophilic Balance (HLB) 13.4 - 13.5[5][7]
Cloud Point (1% aqueous solution) 63 - 69°C[5]
pH (5% aqueous solution) 6.0 - 8.0[5]
Solubility Soluble in water and most polar organic solvents[1][2][3]

Structural Representation and Micelle Formation

The unique structure of this compound X-100 dictates its surfactant properties. The bulky hydrophobic tail embeds within lipid bilayers, while the hydrophilic head interacts with the aqueous environment. Above the critical micelle concentration (CMC), this compound X-100 molecules self-assemble into micelles, which are crucial for solubilizing membrane components.

TritonX100_Structure cluster_hydrophobic Hydrophobic Tail (Lipophilic) cluster_hydrophilic Hydrophilic Head t-octyl t-Octyl group phenyl Phenyl group t-octyl->phenyl polyoxyethylene Polyoxyethylene chain (average n=9.5) phenyl->polyoxyethylene Ether Linkage

Caption: Chemical structure of this compound X-100.

Key Experimental Protocols

This compound X-100 is a cornerstone reagent in numerous laboratory procedures. Its ability to permeabilize cell membranes and solubilize proteins makes it invaluable for a wide range of applications.

Cell Lysis for Protein Extraction

A common application of this compound X-100 is in the preparation of cell lysates for subsequent analysis, such as Western blotting or immunoprecipitation. The following is a general protocol for lysing adherent mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound X-100.[6]

  • Protease and phosphatase inhibitor cocktails (added fresh to lysis buffer)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge (4°C)

Procedure:

  • Wash cultured cells with ice-cold PBS.[2][6]

  • Aspirate PBS and add ice-cold lysis buffer to the culture dish.

  • Incubate on ice for 5-30 minutes with occasional gentle agitation.[2][3][8]

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[2][8]

  • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2][3][6]

  • Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.[2][3][8]

Cell_Lysis_Workflow start Adherent Cells in Culture Dish wash Wash with ice-cold PBS start->wash add_lysis Add Lysis Buffer (1% this compound X-100, inhibitors) wash->add_lysis incubate Incubate on ice add_lysis->incubate scrape Scrape and Collect Lysate incubate->scrape centrifuge Centrifuge at 4°C scrape->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect end Downstream Analysis (e.g., Western Blot, IP) collect->end

Caption: General workflow for cell lysis using this compound X-100.

Membrane Protein Extraction

This compound X-100 is effective for solubilizing many membrane proteins while preserving their native conformation.[6]

Materials:

  • Homogenization Buffer: 250 mM sucrose, 10 mM Tris-HCl pH 7.2, 1 mM EDTA, with freshly added protease inhibitors.[9]

  • 2% (v/v) this compound X-100 solution.[9]

  • Ultracentrifuge

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold homogenization buffer and homogenize.

  • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Resuspend the membrane pellet in homogenization buffer containing 1% this compound X-100.

  • Incubate for 30-60 minutes at 4°C with gentle agitation.

  • Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant will contain the solubilized membrane proteins.[9]

Application in Immunoassays

In immunoassays such as ELISA and Western blotting, this compound X-100 is often included in wash buffers at a low concentration (typically 0.05-0.1%) to reduce non-specific antibody binding and background noise.[10][11][12] For immunofluorescence, it is used as a permeabilizing agent to allow antibodies to access intracellular antigens.[5][13] However, caution is advised as this compound X-100 can disrupt cell surface receptors, potentially leading to misleading results for these types of proteins.[13][14]

Impact on Cellular Signaling Pathways

The influence of this compound X-100 on cellular signaling is primarily linked to its ability to disrupt lipid rafts.[7][15] Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and various signaling proteins.[7][16][17] They are thought to function as platforms for the assembly and regulation of signaling complexes.[7][16]

Because lipid rafts are resistant to solubilization by cold non-ionic detergents, this compound X-100 is a key reagent for their isolation as detergent-resistant membranes (DRMs).[7][17] This technique has been instrumental in studying the composition of lipid rafts and the signaling molecules they contain, such as components of the IgE and T-cell antigen receptor signaling pathways.[7]

However, it is crucial for researchers to be aware that the use of this compound X-100 can induce the formation of ordered lipid domains that may not pre-exist in the live cell membrane.[15][16][18] This suggests that DRMs may be, to some extent, artifacts of the extraction procedure.[18] Therefore, results obtained from DRM analysis should be interpreted with caution and corroborated with other methods.

The disruption of the plasma membrane by this compound X-100 can have direct consequences on signaling. For instance, studies have shown that this compound X-100 treatment can lead to false expression of the Notch 1 surface receptor in immunofluorescence experiments due to membrane damage.[13][14]

Lipid_Raft_Disruption cluster_before Intact Cell Membrane cluster_after After this compound X-100 Treatment Lipid_Raft Lipid Raft (Signaling Platform) DRM Detergent-Resistant Membrane (DRM) (Isolated Raft Fraction) Lipid_Raft->DRM Resistant to Solubilization Non_Raft Non-Raft Membrane Solubilized Solubilized Membrane (Micelles) Non_Raft->Solubilized Solubilized

Caption: this compound X-100's effect on lipid rafts.

Role in Drug Development and Formulation

Beyond its use as a research tool, this compound X-100 has applications in drug development. It has been investigated for its potential to reverse multidrug resistance in cancer cells, although its non-specific membrane interactions can lead to cytotoxicity.[19] More promisingly, this compound X-100 is being explored in drug delivery systems. Its surfactant properties can be harnessed to stabilize drug-polymer nanocomposites, potentially improving drug solubility, bioavailability, and controlled release.[20] Furthermore, modified versions of this compound X-100 have been incorporated into siRNA delivery agents to enhance cellular uptake and endosomal escape for gene silencing therapies.[21]

References

An In-Depth Technical Guide to the Mechanism of Action of Triton X-100 in Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triton X-100 is a widely utilized non-ionic detergent in biological research, particularly for cell lysis and the solubilization of membrane proteins. Its efficacy lies in its ability to disrupt the lipid bilayer of cellular membranes, thereby releasing intracellular contents while often preserving the native structure and function of proteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound X-100, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound X-100 is an amphipathic molecule, possessing both a hydrophilic (water-loving) polyethylene oxide chain and a hydrophobic (water-fearing) hydrocarbon group.[1][2] This dual nature is central to its function as a detergent. The process of cell lysis by this compound X-100 can be understood as a multi-step mechanism involving partitioning into the cell membrane, disruption of lipid-lipid and lipid-protein interactions, and the formation of mixed micelles.

At low concentrations, this compound X-100 monomers insert themselves into the lipid bilayer of the cell membrane.[3] As the concentration of the detergent increases and surpasses its critical micelle concentration (CMC), the monomers begin to aggregate and form micelles.[3] These micelles act to solubilize the membrane components. The hydrophobic tails of the this compound X-100 molecules interact with the hydrophobic lipid tails and the hydrophobic regions of membrane proteins, effectively extracting them from the bilayer.[4][5] The hydrophilic heads of the detergent molecules then surround these complexes, forming mixed micelles that are soluble in the aqueous buffer.[4] This process leads to the progressive disruption of the membrane's integrity and eventual cell lysis.[3]

One of the key advantages of this compound X-100 is its non-denaturing nature.[4][5] Unlike ionic detergents such as sodium dodecyl sulfate (SDS), this compound X-100 typically does not disrupt protein-protein interactions, allowing for the isolation of intact protein complexes and the preservation of enzymatic activity.[4][6]

Physicochemical Properties of this compound X-100

The effectiveness of this compound X-100 as a cell lysis agent is intrinsically linked to its physicochemical properties. Understanding these properties is crucial for optimizing experimental conditions.

PropertyValueReferences
Molecular Weight ~625 g/mol (average)[1]
Detergent Class Non-ionic[4][5]
Critical Micelle Concentration (CMC) 0.2-0.9 mM (in water at 20-25°C)[7][8]
Aggregation Number 100-155[7]
Micelle Molecular Weight ~90,000 g/mol
Hydrophile-Lipophile Balance (HLB) 13.4 - 13.5[7][9]
Cloud Point 66°C (1% aqueous solution)[9]

Lysis Efficiency and Protein Solubilization

The efficiency of cell lysis and protein solubilization with this compound X-100 can vary depending on the cell type, the concentration of the detergent, and the experimental conditions.

Comparative Lysis Efficiency on Different Cell Types
Cell TypeThis compound X-100 ConcentrationIncubation TimeLysis EfficiencyReferences
HEK293 Cells 0.5%30 minutes>90% cell lysis[10]
E. coli 0.1% - 1%-Enhanced recovery of soluble proteins[11]
Staphylococcus aureus 0.05%180 minutesGradual cell lysis over time[12]
Leptospira spp. 1.5%Overnight at 4°CYielded 21 protein bands on PAGE[13]
Yeast (S. cerevisiae) 5%-Significant reduction in non-cell wall protein contamination[14]
Protein Yield from Mammalian Cells

Studies have shown that this compound X-100 is effective in extracting proteins from mammalian cells. For instance, sequential extraction of hepatocytes with digitonin followed by this compound X-100 yielded a linear increase in membrane protein recovery with increasing cell numbers, from 50,000 to 5 million cells.[15] In another study, lysis of murine macrophages with 1% this compound X-100 was found to be sufficient for subsequent enzyme assays.

Comparison of Protein Solubilization with Other Detergents

The choice of detergent can significantly impact the solubilization of specific proteins. While this compound X-100 is a good general-purpose detergent, other detergents may be more effective for certain applications.

DetergentProtein/SystemSolubilization EfficiencyKey FindingsReferences
This compound X-100 MHC-like glycoproteinsLess efficient than CHAPSLess effective at breaking protein-protein interactions.[16]
CHAPS MHC-like glycoproteinsMore efficient than this compound X-100Permitted direct detection of the novel antigen.[16]
This compound X-100 GST fusion proteins from inclusion bodies>95% (in combination with sarkosyl and CHAPS)A combination of detergents significantly improved binding efficiency.[17]
SDS General protein unfoldingMore effective for globular proteinsGenerally more denaturing than this compound X-100.[6]

Experimental Protocols

Below are detailed methodologies for cell lysis using this compound X-100 for different cell types.

Protocol 1: Lysis of Adherent Mammalian Cells for Protein Extraction

Materials:

  • This compound X-100 Lysis Buffer: 1% (v/v) this compound X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA.[9]

  • Protease and phosphatase inhibitor cocktails.

  • Cultured adherent mammalian cells (e.g., HeLa, HEK293).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Microcentrifuge.

Procedure:

  • Wash the cultured cells with ice-cold PBS and carefully aspirate the PBS.

  • Add an appropriate volume of ice-cold this compound X-100 Lysis Buffer supplemented with protease and phosphatase inhibitors to the culture dish.

  • Incubate the dish on ice for 30 minutes with occasional gentle rocking to facilitate cell lysis.[9]

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the insoluble cellular debris.[9]

  • Carefully collect the supernatant, which contains the solubilized proteins.

Protocol 2: Lysis of Bacterial Cells for Protein Extraction

Materials:

  • This compound Lysis Buffer: 50 mM Sodium Phosphate pH 7.4, 300 mM NaCl, 10 mM Imidazole, 1% (v/v) this compound X-100.

  • Lysozyme.

  • DNase I.

  • Protease inhibitor cocktail.

  • Bacterial cell pellet.

  • Microcentrifuge.

Procedure:

  • Resuspend the bacterial cell pellet in ice-cold this compound Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I and a protease inhibitor cocktail to the lysate.

  • Incubate on ice for a further 10-15 minutes.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the soluble proteins.

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams created using the DOT language illustrate the mechanism of action, a typical experimental workflow, and the logical relationships of this compound X-100's properties.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_detergent This compound X-100 p1 p2 p3 p4 p5 p6 mem_protein Membrane Protein mixed_micelle Mixed Micelle (Protein-Detergent) mem_protein->mixed_micelle Forms d1 d1->p1 Partitioning d2 d2->p3 d3 micelle Micelle micelle->p5 micelle->mem_protein Solubilization cell_lysis Cell Lysis mixed_micelle->cell_lysis Leads to

Caption: Mechanism of this compound X-100 cell lysis.

Experimental_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash add_buffer Add this compound X-100 Lysis Buffer wash->add_buffer incubate Incubate on Ice add_buffer->incubate scrape Scrape and Collect Lysate incubate->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect end End: Protein Analysis collect->end

Caption: A typical experimental workflow for cell lysis.

Logical_Relationships TritonX100 This compound X-100 Amphipathic Amphipathic Nature TritonX100->Amphipathic NonIonic Non-ionic Character TritonX100->NonIonic CMC Critical Micelle Concentration (CMC) Amphipathic->CMC Determines HLB Hydrophile-Lipophile Balance (HLB) Amphipathic->HLB Defines NonDenaturing Non-denaturing NonIonic->NonDenaturing Contributes to

Caption: Key properties of this compound X-100.

Conclusion

This compound X-100 remains an indispensable tool in the researcher's arsenal for cell lysis and protein extraction. Its efficacy stems from its well-characterized mechanism of action, which allows for the gentle yet effective disruption of cellular membranes. By understanding its physicochemical properties and optimizing experimental protocols, researchers can harness the full potential of this compound X-100 to obtain high yields of functional proteins for a wide array of downstream applications, from basic research to the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to aid in the successful application of this versatile detergent.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Triton X-100, a nonionic surfactant widely employed in research and industry. This document delves into the fundamental properties of this compound X-100, detailed methodologies for determining its CMC, and the various factors that influence this critical parameter.

Introduction to this compound X-100 and its Critical Micelle Concentration

This compound X-100 is a nonionic surfactant belonging to the octylphenol ethoxylate family. Its structure consists of a hydrophobic octylphenol group and a hydrophilic polyethylene oxide chain. This amphipathic nature drives its self-assembly in aqueous solutions. Below a certain concentration, this compound X-100 exists as individual molecules (monomers). However, as the concentration increases, the monomers begin to aggregate into supramolecular structures known as micelles to minimize the contact between their hydrophobic tails and water. The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC) .

The CMC is a crucial parameter as it marks a sharp change in the physicochemical properties of the surfactant solution, including surface tension, conductivity, and the ability to solubilize hydrophobic substances. Accurate determination and control of the CMC are paramount in numerous applications, such as drug delivery, protein extraction and solubilization, and membrane research.[1]

Physicochemical Properties of this compound X-100

A summary of the key physicochemical properties of this compound X-100 is presented in Table 1. These values can vary slightly depending on the purity of the surfactant and the experimental conditions.

PropertyValueReference
Molecular Weight ~625 g/mol [2]
Detergent Class Nonionic polyoxyethylene surfactant[2]
Aggregation Number 100 - 155[3]
Micelle Molecular Weight ~90,000 g/mol [2]
Critical Micelle Concentration (CMC) 0.22 - 0.29 mM[4]
Cloud Point 64 - 65°C[2][3]
Dialyzable No[2]

Factors Influencing the Critical Micelle Concentration

The CMC of this compound X-100 is not a fixed value but is influenced by several environmental factors. Understanding these influences is critical for optimizing formulations and experimental conditions.

Effect of Temperature

The effect of temperature on the CMC of this compound X-100 is complex. Generally, for nonionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This behavior is a result of two opposing effects: the decreased hydration of the hydrophilic head group with increasing temperature, which favors micellization, and the increased thermal energy of the monomers, which opposes aggregation. Studies have shown that the CMC of this compound X-100 decreases with increasing temperature in the range of 298.15 K to 320 K.[5][6]

Temperature (K)CMC (mM)Reference
3053.0 x 10⁻⁴[6]
3103.5 x 10⁻⁴[6]
3151.5 x 10⁻⁴[6]
3201.2 x 10⁻⁴[6]
Effect of pH

For nonionic surfactants like this compound X-100, pH generally has a minimal direct effect on the CMC in the absence of pH-sensitive additives.[7] However, extreme pH values can potentially influence the hydration of the polyethylene oxide chain, leading to minor changes in the CMC. It is important to consider the pH of the medium, especially when working with buffered solutions or in the presence of ionizable drugs or excipients, as their charge state can indirectly affect micellization.

Effect of Salts (Electrolytes)

The addition of salts to a solution of a nonionic surfactant like this compound X-100 generally leads to a decrease in its CMC.[8][9] This "salting-out" effect is attributed to the ability of the salt ions to reduce the hydration of the hydrophilic head groups of the surfactant monomers. This dehydration makes the monomers more hydrophobic, thus favoring their aggregation into micelles at a lower concentration. The magnitude of the CMC reduction depends on the type and concentration of the salt.

SaltSalt Concentration (wt%)CMC (ppm)Reference
None0141[9]
NaCl0.1115[9]
NaCl0.588[9]
NaCl1.074[9]
CaCl₂0.1132[9]
CaCl₂0.5121[9]
CaCl₂1.0110[9]
MgCl₂0.1128[9]
MgCl₂0.5115[9]
MgCl₂1.0102[9]
Na₂SO₄0.1122[9]
Na₂SO₄0.5105[9]
Na₂SO₄1.091[9]

Experimental Determination of the Critical Micelle Concentration

Several techniques can be employed to determine the CMC of this compound X-100. The choice of method often depends on the available instrumentation and the specific requirements of the study.

Surface Tensiometry

Principle: Surface tensiometry is a classic and widely used method for CMC determination.[10] Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound X-100 (e.g., 10 mM) in the desired aqueous medium (e.g., deionized water, buffer).

  • Serial Dilutions: Prepare a series of dilutions of the this compound X-100 stock solution covering a concentration range both below and above the expected CMC (e.g., 0.01 mM to 1 mM).

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.

  • Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound X-100 concentration. The plot will typically show two linear regions. The intersection of the regression lines of these two regions corresponds to the CMC.[11]

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound X-100 Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at Breakpoint plot_data->determine_cmc

Workflow for CMC determination by surface tensiometry.
Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe whose emission properties are sensitive to the polarity of its microenvironment.[12][13] Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence intensity, emission wavelength, or other fluorescence parameters. The CMC is determined from the inflection point in the plot of the fluorescence parameter versus the surfactant concentration. Pyrene and 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one (BDC) are commonly used probes for this compound X-100.[12][14]

Experimental Protocol (using BDC as a probe):

  • Probe Stock Solution: Prepare a stock solution of BDC in a suitable organic solvent (e.g., ethanol).

  • This compound X-100 Solutions: Prepare a series of this compound X-100 solutions in the desired aqueous medium.

  • Sample Preparation: To each this compound X-100 solution, add a small aliquot of the BDC stock solution to achieve a final probe concentration in the micromolar range (e.g., 5 µM). Ensure the final concentration of the organic solvent is minimal to avoid affecting micellization.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for BDC is typically around 442 nm.[14]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the this compound X-100 concentration. The CMC is determined from the intersection of the two linear portions of the curve.[14]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_tx100 Prepare this compound X-100 Solutions add_probe Add Probe to TX-100 Solutions prep_tx100->add_probe prep_probe Prepare Probe Stock Solution prep_probe->add_probe measure_fluorescence Measure Fluorescence Spectra add_probe->measure_fluorescence plot_data Plot Fluorescence Intensity vs. Concentration measure_fluorescence->plot_data determine_cmc Determine CMC at Inflection Point plot_data->determine_cmc

Workflow for CMC determination by fluorescence spectroscopy.
Conductivity Measurement

Principle: This method is primarily suited for ionic surfactants. For non-ionic surfactants like this compound X-100, the change in conductivity at the CMC is less pronounced but can still be detectable.[15][16] The principle relies on the change in the mobility of charge carriers. Below the CMC, the conductivity increases linearly with the concentration of any ionic impurities present. Above the CMC, the formation of large, slow-moving micelles can alter the rate of increase in conductivity. The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.

Experimental Protocol:

  • Solution Preparation: Prepare a series of this compound X-100 solutions in high-purity deionized water to minimize background conductivity.

  • Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter. Maintain a constant temperature throughout the experiment.

  • Data Analysis: Plot the specific conductance as a function of the this compound X-100 concentration. The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.

The Process of Micellization and Micelle Structure

The formation of micelles is a dynamic equilibrium process. Below the CMC, this compound X-100 monomers are dispersed in the solution. As the concentration reaches the CMC, the hydrophobic octylphenol tails of the monomers aggregate to form the core of the micelle, while the hydrophilic polyethylene oxide chains form the outer corona, which is in contact with the aqueous environment. This arrangement minimizes the unfavorable interactions between the hydrophobic tails and water, a phenomenon driven by the hydrophobic effect.

G cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 m2 m3 micelle Micelle m3->micelle Aggregation m4 m5 m6 label_monomers Monomers label_micelle Micelle

Schematic representation of micellization.

The structure of a this compound X-100 micelle is generally considered to be spherical or slightly oblate.[4] The core consists of the entangled hydrophobic tails, providing a nonpolar microenvironment capable of solubilizing hydrophobic molecules. The outer shell, or palisade layer, is composed of the hydrated polyethylene oxide chains, which provide steric stabilization and prevent the micelles from aggregating further.

G cluster_micelle This compound X-100 Micelle Structure core Hydrophobic Core corona Hydrophilic Corona

Simplified structure of a this compound X-100 micelle.

Conclusion

The critical micelle concentration is a fundamental parameter of this compound X-100 that governs its behavior and application in various scientific and industrial fields. A thorough understanding of the factors that influence the CMC and the methodologies for its accurate determination is essential for the effective utilization of this versatile surfactant. This guide provides the necessary theoretical background and practical protocols to aid researchers, scientists, and drug development professionals in their work with this compound X-100.

References

An In-depth Technical Guide to the Physical Properties of Undiluted Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of undiluted Triton X-100, a nonionic surfactant widely employed in research, pharmaceutical, and industrial applications. This document is intended to serve as a detailed resource for scientists and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of its application in common laboratory workflows.

Core Physical and Chemical Properties

Undiluted this compound X-100 is a viscous, clear to slightly yellow liquid.[1][2] It is a stable material that can be stored for years in a sealed container at room temperature.[2] As a nonionic surfactant, it is characterized by a hydrophilic polyethylene oxide chain and a lipophilic aromatic hydrocarbon group.[3] This structure makes it effective in disrupting lipid-lipid and lipid-protein interactions, which is why it is extensively used for cell lysis and the solubilization of membrane proteins.[4]

Quantitative Physical Data

The following tables summarize the key physical properties of undiluted this compound X-100, compiled from various technical data sheets and scientific literature.

PropertyValueTemperature (°C)Notes
Appearance Clear, viscous fluid25Less viscous than undiluted glycerol.[3]
Color Colorless to light yellow25[1][2]
Odor Weak-[1]
Density 1.07 g/cm³25[3]
Viscosity ~270 cP25[3]
~80 cP50[3]
Refractive Index (nD) 1.490 - 1.49420[3]
Boiling Point >200 °C-[5]
Melting/Freezing Point 6 °C-[1][3]
Flash Point 251 °C-Closed cup.[1][3]
Vapor Pressure < 1 mmHg (130 Pa)20[3]
pH (5% aqueous solution) 6.0 - 8.020[1][2]
Surfactant PropertiesValueNotes
Average Molar Mass 647 g/mol [3]
Critical Micelle Concentration (CMC) 0.22 - 0.9 mMVaries with temperature and purity.[3][4][6][7][8]
Hydrophilic-Lipophilic Balance (HLB) 13.5[9][10]
Aggregation Number 100 - 155The number of surfactant molecules in a micelle.[6][7][8]
Cloud Point (1% aqueous solution) 63 - 69 °CThe temperature at which the solution becomes cloudy.[10][11][12]

Experimental Protocols for Determining Physical Properties

The following are detailed methodologies for measuring the key physical properties of undiluted this compound X-100.

Viscosity Determination (Falling Sphere Method)

This method is suitable for measuring the viscosity of viscous liquids like undiluted this compound X-100.

Principle: Stokes' Law is applied, which states that the viscous drag force on a sphere moving through a fluid is proportional to the viscosity of the fluid, the radius of the sphere, and its velocity. By measuring the terminal velocity of a sphere falling through the liquid, the viscosity can be calculated.

Apparatus:

  • A tall, transparent cylindrical glass jar with graduation marks.

  • Steel or glass spheres of known density and radius.

  • A stopwatch.

  • A micrometer screw gauge to measure the sphere's diameter.

  • A thermometer.

Procedure:

  • Fill the glass jar with undiluted this compound X-100 and allow it to reach thermal equilibrium with the surroundings. Record the temperature.

  • Measure the diameter of the spherical ball using the micrometer and calculate its radius (r).

  • Gently release the sphere into the liquid at the center of the cylinder.

  • Allow the sphere to fall and achieve terminal velocity. This is the constant speed it reaches when the downward force of gravity is balanced by the upward forces of buoyancy and viscous drag.

  • Start the stopwatch when the sphere passes a pre-marked upper level and stop it when it passes a lower pre-marked level.

  • Record the distance between the two marks (d) and the time taken (t).

  • The terminal velocity (v) is calculated as v = d/t.

  • The dynamic viscosity (η) is then calculated using the following formula derived from Stokes' Law:

    η = (2 * g * r² * (ρ_s - ρ_l)) / (9 * v)

    Where:

    • g = acceleration due to gravity

    • r = radius of the sphere

    • ρ_s = density of the sphere

    • ρ_l = density of the liquid (this compound X-100)

    • v = terminal velocity of the sphere

Precautions:

  • The liquid must be free of air bubbles.

  • The sphere should be dropped centrally to avoid wall effects.

  • The temperature of the liquid should be kept constant throughout the experiment.

Density Measurement

Principle: The density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

  • A pycnometer (a glass flask with a precise volume).

  • An analytical balance.

  • A thermometer.

Procedure:

  • Clean and dry the pycnometer and weigh it accurately (m1).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m2). The density of water at this temperature is known.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with undiluted this compound X-100 at the same temperature and weigh it (m3).

  • The density of this compound X-100 (ρ_l) can be calculated using the formula:

    ρ_l = ((m3 - m1) / (m2 - m1)) * ρ_w

    Where:

    • ρ_w = density of water at the measured temperature.

Refractive Index Measurement

Principle: The refractive index is measured using a refractometer, which determines the angle at which light is bent when it passes from one medium (the prism of the refractometer) to another (the liquid sample).

Apparatus:

  • An Abbe refractometer.

  • A constant temperature water bath.

  • A light source (sodium lamp).

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Place a few drops of undiluted this compound X-100 onto the lower prism.

  • Close the prisms and allow the sample to spread evenly, ensuring no air bubbles are trapped.

  • Allow the sample to reach the desired temperature, controlled by the water bath.

  • Adjust the light source and the refractometer's telescope until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index value from the instrument's scale.

Surface Tension Measurement (du Noüy Ring Method)

Principle: This method measures the force required to detach a platinum ring from the surface of the liquid. This force is related to the surface tension of the liquid.

Apparatus:

  • A surface tensiometer with a platinum-iridium ring.

  • A sample vessel.

Procedure:

  • Clean the platinum ring thoroughly by flaming it to red heat to remove any organic contaminants.

  • Place the undiluted this compound X-100 in the sample vessel.

  • Immerse the ring below the surface of the liquid.

  • Slowly raise the ring towards the surface. A liquid lamella will form between the ring and the liquid surface.

  • Continue to raise the ring until the lamella breaks. The tensiometer records the maximum force just before the lamella ruptures.

  • The surface tension is calculated from this maximum force, taking into account the geometry of the ring. Modern tensiometers often provide a direct reading of the surface tension.

Critical Micelle Concentration (CMC) Determination (Surface Tension Method)

Principle: The CMC is the concentration of a surfactant at which micelles begin to form. This is typically observed as a sharp change in the physical properties of the solution. When measuring surface tension, the tension decreases as the surfactant concentration increases up to the CMC. Above the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.

Apparatus:

  • A surface tensiometer.

  • A series of aqueous solutions of this compound X-100 at different concentrations.

Procedure:

  • Prepare a series of dilutions of this compound X-100 in deionized water, spanning a range of concentrations both below and above the expected CMC.

  • Measure the surface tension of each solution using the du Noüy ring or Wilhelmy plate method as described above.

  • Plot the surface tension as a function of the logarithm of the this compound X-100 concentration.

  • The plot will typically show two linear regions. The point where these two lines intersect is the Critical Micelle Concentration.

Experimental Workflows Utilizing this compound X-100

This compound X-100 is a critical component in many laboratory protocols, particularly for cell lysis and protein manipulation. The following diagrams illustrate common experimental workflows.

Cell_Lysis_Workflow start Start: Cultured Cells wash Wash cells with ice-cold PBS start->wash lysis_buffer Add Lysis Buffer containing this compound X-100 wash->lysis_buffer incubate Incubate on ice to facilitate lysis lysis_buffer->incubate scrape Scrape cells (for adherent cells) incubate->scrape collect Collect cell lysate scrape->collect centrifuge Centrifuge to pellet cell debris collect->centrifuge supernatant Collect supernatant (soluble protein fraction) centrifuge->supernatant end End: Protein quantification and downstream applications supernatant->end

Caption: Workflow for cell lysis using a this compound X-100 based buffer.

Protein_Extraction_Workflow start Start: Tissue Sample homogenize Homogenize tissue in Lysis Buffer (with this compound X-100 and protease inhibitors) start->homogenize incubate Incubate on ice with agitation homogenize->incubate centrifuge Centrifuge to remove insoluble material incubate->centrifuge collect Collect supernatant containing extracted proteins centrifuge->collect quantify Quantify protein concentration (e.g., BCA assay) collect->quantify end End: Sample ready for analysis (e.g., Western Blot) quantify->end

Caption: General workflow for protein extraction from tissues.

Immunoprecipitation_Workflow start Start: Cell Lysate (prepared with this compound X-100 buffer) preclear Pre-clear lysate with beads (e.g., Protein A/G) start->preclear add_antibody Incubate lysate with primary antibody preclear->add_antibody add_beads Add Protein A/G beads to capture antibody-antigen complex add_antibody->add_beads incubate Incubate with gentle rotation add_beads->incubate wash Wash beads with Wash Buffer (containing this compound X-100) incubate->wash elute Elute protein complex from beads wash->elute end End: Analyze eluate by SDS-PAGE / Western Blot elute->end

Caption: Immunoprecipitation workflow using this compound X-100.

References

An In-depth Technical Guide on the Hydrophilicity of Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic characteristics of Triton X-100, a non-ionic surfactant indispensable in numerous scientific and pharmaceutical applications. A thorough understanding of its behavior in aqueous environments is fundamental to its effective use in cell lysis, protein solubilization, and drug formulation.

Core Physicochemical Properties of this compound X-100

This compound X-100, chemically designated as octylphenol ethoxylate, is an amphiphilic molecule possessing both a water-loving (hydrophilic) and a fat-loving (lipophilic) component. Its molecular architecture comprises a hydrophobic octylphenol group and a hydrophilic polyethylene oxide chain. The degree of hydrophilicity is primarily determined by the length of this polyethylene oxide chain, which for this compound X-100, consists of an average of 9.5 ethylene oxide units.[1][2] This hydrophilic portion readily forms hydrogen bonds with water molecules, accounting for its solubility in aqueous solutions.

The hydrophilicity of a surfactant is quantitatively expressed by its Hydrophilic-Lipophilic Balance (HLB), a scale ranging from 0 to 20. A higher HLB value indicates greater hydrophilicity. This compound X-100 has an HLB value of 13.5, classifying it as an effective detergent and oil-in-water emulsifier.

A critical parameter governing the behavior of surfactants in solution is the Critical Micelle Concentration (CMC). This is the concentration threshold above which individual surfactant molecules (monomers) self-assemble into spherical structures known as micelles. In these aggregates, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous phase. This micellization is the cornerstone of this compound X-100's detergent and solubilizing capabilities. The CMC of this compound X-100 in water at room temperature is in the range of 0.22 to 0.24 mM.

Another key characteristic of non-ionic surfactants like this compound X-100 is the cloud point. This is the temperature at which an aqueous solution of the surfactant becomes turbid upon heating. This phenomenon occurs due to the disruption of hydrogen bonds between the water molecules and the hydrophilic ethylene oxide chains of the surfactant, leading to dehydration and phase separation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound X-100, providing a consolidated reference for its physicochemical properties.

Table 1: General Properties of this compound X-100

PropertyValueReference
Molecular FormulaC14H22O(C2H4O)n (n ≈ 9.5)[1]
Average Molecular Weight~625 g/mol
AppearanceClear, viscous liquid[2]
Density (at 25°C)1.07 g/cm³

Table 2: Hydrophilic and Micellar Properties of this compound X-100

PropertyValueConditionsReference
Hydrophilic-Lipophilic Balance (HLB)13.5
Critical Micelle Concentration (CMC)0.22 - 0.24 mMIn water at 25°C
Aggregation Number~140
Micelle Molecular Weight~90,000 g/mol
Cloud Point64-69 °C1% aqueous solution

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

The CMC of this compound X-100 can be precisely determined by measuring the surface tension of its aqueous solutions at varying concentrations.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound X-100 in deionized water. A series of dilutions are then made from the stock solution to obtain a range of concentrations, typically spanning from below to above the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a surface tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound X-100 concentration. The resulting graph will show a significant decrease in surface tension with increasing concentration, followed by a plateau. The point of inflection, where the slope of the curve changes abruptly, corresponds to the CMC.

Determination of the Cloud Point

The cloud point is a characteristic temperature for non-ionic surfactants and is determined by observing the phase behavior of the surfactant solution upon heating.

Methodology:

  • Sample Preparation: Prepare a 1% (w/v) aqueous solution of this compound X-100.

  • Heating and Observation: Place the solution in a transparent container, such as a test tube, and immerse it in a controlled-temperature water bath equipped with a calibrated thermometer. Slowly increase the temperature of the water bath while gently stirring the surfactant solution.

  • Cloud Point Identification: The temperature at which the solution first becomes visibly cloudy or turbid is recorded as the cloud point.

  • Confirmation: To ensure accuracy, the solution can be cooled, and the temperature at which it becomes clear again should be recorded. This temperature should be in close agreement with the determined cloud point.

Determination of Hydrophilicity via Contact Angle Measurement

The contact angle of a droplet of an aqueous this compound X-100 solution on a solid surface provides a measure of the solution's wetting ability, which is directly related to its hydrophilicity. The sessile drop method using a goniometer is a standard technique for this measurement.

Methodology:

  • Substrate Preparation: A clean, flat, and uniform solid substrate is placed on the goniometer stage. The choice of substrate can vary depending on the application (e.g., glass, mica, or a hydrophobic surface).

  • Droplet Deposition: A small droplet of the this compound X-100 solution of a specific concentration is carefully deposited onto the substrate surface using a precision syringe.

  • Image Capture: A high-resolution camera integrated into the goniometer captures a profile image of the droplet.

  • Contact Angle Analysis: The software analyzes the captured image to determine the angle formed at the three-phase contact point (solid, liquid, and vapor). This angle is the contact angle. A lower contact angle indicates greater hydrophilicity and better wetting properties. The influence of surfactant concentration on the contact angle can be systematically studied by repeating the measurement with solutions of varying concentrations.

Mandatory Visualizations

G1 Chemical Structure of this compound X-100 cluster_0 Hydrophobic Moiety (Lipophilic) cluster_1 Hydrophilic Moiety Octylphenol C₈H₁₇-Ph-O- PolyethyleneOxide (CH₂CH₂O)₉.₅H Octylphenol->PolyethyleneOxide Ether Linkage

Caption: Molecular structure of this compound X-100 highlighting its amphiphilic nature.

Caption: Schematic of this compound X-100 monomers and micelle formation.

G3 Experimental Workflow for CMC Determination A Prepare this compound X-100 solutions of varying concentrations B Measure surface tension of each solution A->B C Plot surface tension vs. log(concentration) B->C D Identify the inflection point C->D E Inflection point = CMC D->E

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

References

The Pivotal Role of Triton X-100 as a Non-Denaturing Detergent: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular and molecular biology, the ability to isolate and study proteins in their native, functional state is paramount. Non-denaturing detergents are indispensable tools in this pursuit, and among them, Triton X-100 stands out as a widely used and versatile surfactant. This technical guide provides a comprehensive overview of the core principles and applications of this compound X-100 as a non-denaturing detergent, offering detailed data, experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Mechanism of Action: Preserving Protein Integrity

This compound X-100 is a non-ionic detergent, a key characteristic that underlies its gentle, non-denaturing properties. Unlike ionic detergents that can disrupt protein-protein interactions and unfold proteins, this compound X-100 possesses a bulky, non-polar head group and a hydrophilic polyethylene oxide chain.[1] This structure prevents it from penetrating and disrupting the internal structures of water-soluble proteins.[1]

The primary role of this compound X-100 is to solubilize membrane-bound proteins by associating with their hydrophobic transmembrane domains, effectively shielding these regions from the aqueous environment and rendering the proteins soluble.[1][2] This process mimics the native lipid bilayer, thereby preserving the protein's tertiary and quaternary structure, and consequently, its biological activity. The detergent monomers partition into the membrane, and as the concentration increases, they form micelles that encapsulate the membrane proteins.[1]

Quantitative Data Summary

For reproducible and optimized experimental outcomes, a clear understanding of the physicochemical properties of this compound X-100 is essential. The following tables summarize key quantitative data for this detergent.

Table 1: Physicochemical Properties of this compound X-100

PropertyValueReference
Molecular Weight (Average) 625 g/mol [3]
Chemical Formula C₁₄H₂₂(C₂H₄O)n (n ≈ 9.5)[4]
Detergent Class Non-ionic[1]
Critical Micelle Concentration (CMC) 0.24 mM (0.0155% w/v)[5][6]
Aggregation Number ~140
Micelle Molecular Weight ~90,000 g/mol
Cloud Point 66°C (1% aqueous solution)[5][6]
HLB (Hydrophile-Lipophile Balance) 13.4[5][6]
Density (at 25°C) 1.061 g/mL[5][6]
Viscosity (at 25°C) 240 cP[5][6]

Table 2: Typical Working Concentrations of this compound X-100 in Common Applications

ApplicationTypical Concentration RangeReference
Cell Lysis (General) 0.1% - 1.0% (v/v)[7][8]
Membrane Protein Extraction 0.5% - 2.0% (v/v)[9][10]
Immunoprecipitation (Lysis Buffer) 0.1% - 1.0% (v/v)[9][11][12]
Immunoprecipitation (Wash Buffer) 0.05% - 0.2% (v/v)[9][11]
Permeabilization for Immunofluorescence 0.1% - 0.5% (v/v)

Experimental Protocols

Detailed and robust protocols are the bedrock of successful research. The following sections provide step-by-step methodologies for key experiments utilizing this compound X-100.

Protocol 1: Cell Lysis for the Extraction of Membrane Proteins

This protocol is designed for the gentle lysis of cultured mammalian cells to extract membrane proteins while maintaining their native conformation.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound X-100

  • Protease and phosphatase inhibitor cocktails (add fresh to lysis buffer before use)

  • Cell scraper

  • Microcentrifuge

Methodology:

  • Aspirate the culture medium from the adherent cells and wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish) to the plate.

  • Incubate the plate on ice for 15-30 minutes with occasional gentle rocking.[13]

  • Using a cell scraper, gently scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • To ensure complete lysis, pass the lysate through a 23G needle several times.[13]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the nuclei and insoluble debris.[7]

  • Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a new pre-chilled tube. This is the clarified cell lysate.

  • Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

Protocol 2: Immunoprecipitation of a Protein Complex

This protocol describes the immunoprecipitation of a target protein and its interacting partners from a cell lysate prepared using this compound X-100.

Materials:

  • Clarified cell lysate (from Protocol 1)

  • Primary antibody specific to the target protein

  • Protein A/G magnetic beads or agarose slurry

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (v/v) this compound X-100

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge or magnetic rack

Methodology:

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the recommended amount of primary antibody to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.[9]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Incubate for 5 minutes on a rotator at 4°C.

    • Pellet the beads and discard the supernatant. Repeat the wash step 2-3 more times.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Resuspend the beads in 30-50 µL of Elution Buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complex from the antibody and beads.

    • Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins, for downstream analysis such as Western blotting.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can significantly enhance understanding and aid in experimental planning. The following diagrams are generated using the DOT language for Graphviz.

Signaling Pathway: EGFR Activation and Downstream Signaling

This compound X-100 is frequently used in immunoprecipitation experiments to study protein-protein interactions within signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[14][15] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and initiating downstream signaling.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerizes & Autophosphorylates Grb2 Grb2 EGFR_dimer->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates IP_Workflow start Start: Cultured Cells lysis Cell Lysis (this compound X-100 Lysis Buffer) start->lysis centrifugation Clarification (Centrifugation) lysis->centrifugation lysate Clarified Lysate centrifugation->lysate ip Immunoprecipitation (Primary Antibody + Beads) lysate->ip wash Wash Steps (this compound X-100 Wash Buffer) ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page transfer Western Blot Transfer sds_page->transfer probing Probing (Primary & Secondary Antibodies) transfer->probing detection Detection probing->detection

References

Triton X-100 in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Triton X-100 is a non-ionic surfactant widely employed in biochemical and molecular biology research for its ability to permeabilize, lyse, and solubilize cellular components.[1][2][3][4] Its amphipathic nature, featuring a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon group, allows it to disrupt lipid-lipid and lipid-protein interactions, making it an indispensable tool for researchers.[2][5][6] This technical guide provides an in-depth overview of this compound X-100's properties, core applications, and detailed experimental protocols for scientists and drug development professionals.

Physicochemical Properties of this compound X-100

The efficacy of this compound X-100 in various applications is dictated by its distinct physicochemical properties. As a non-ionic detergent, it is considered mild and non-denaturing, generally preserving the native structure and function of proteins.[7][8]

PropertyValueReferences
Detergent Class Non-ionic polyoxyethylene surfactant[9][10]
Average Molecular Weight ~625 - 647 g/mol [7][9][10][11]
Critical Micelle Concentration (CMC) 0.2 - 0.9 mM (0.155% w/v)[7][9][10][12][13]
Aggregation Number 100 - 155[9][12][14]
Micelle Molecular Weight ~90,000 g[9]
Cloud Point 64 - 65°C[9][12]
Dialyzable No[9]
Hydrophile-Lipophile Balance (HLB) 13.5[12][15]

Core Applications in Biochemical Research

This compound X-100's versatility makes it a staple reagent in numerous laboratory procedures.

Cell Lysis and Protein Extraction

This compound X-100 is a primary component of many cell lysis buffers.[9] It efficiently solubilizes cell membranes, including the plasma membrane and endoplasmic reticulum, to release soluble proteins and other intracellular contents.[3][16] Because it is a mild, non-denaturing detergent, it is ideal for applications where protein function must be preserved post-extraction.[7][8]

Solubilization of Membrane Proteins

Isolating membrane proteins from the lipid bilayer is a significant challenge due to their hydrophobic nature.[5][17] this compound X-100 is highly effective at solubilizing membrane proteins by forming mixed micelles with lipids and creating protein-detergent complexes that are soluble in aqueous solutions.[1][5][6] This process is crucial for the purification and subsequent functional and structural analysis of membrane proteins.[6][7]

Immunoassays (ELISA, IHC, Western Blotting)

In various immunoassays, reducing non-specific binding and background is critical for obtaining accurate results. This compound X-100 is commonly included in washing buffers and antibody diluents at low concentrations (typically 0.1-0.5%).[18] It acts as a wetting agent, reducing surface tension and preventing antibodies and other proteins from non-specifically adhering to the assay surface.[2][18] In a technical solution developed by Merck Patent GmbH, incorporating 0.05% this compound X-100 in the blocking buffer was found to significantly reduce background noise while enhancing the specific signal in ELISAs.[19]

Cellular Permeabilization

For intracellular staining techniques like immunocytochemistry (ICC) and immunofluorescence (IF), antibodies must cross the cell membrane to reach their targets. This compound X-100 is used to permeabilize fixed cells, creating pores in the membrane that allow antibodies and other probes to enter.[2][19][20]

G cluster_workflow General Cell Lysis & Protein Extraction Workflow start Cell Pellet lysis Resuspend in This compound X-100 Lysis Buffer start->lysis + Lysis Buffer incubation Incubate on Ice (e.g., 30 min) lysis->incubation Promotes Lysis centrifuge Centrifuge at High Speed (e.g., 14,000 x g) incubation->centrifuge Separate Fractions supernatant Collect Supernatant (Soluble Protein Lysate) centrifuge->supernatant pellet Discard Pellet (Insoluble Debris) centrifuge->pellet

Caption: Workflow for cell lysis using a this compound X-100-based buffer.

Experimental Protocols

Protocol 1: General Cell Lysis for Soluble Protein Extraction

This protocol is suitable for extracting soluble proteins from cultured mammalian cells.

Materials:

  • Cell pellet (from adherent or suspension cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound X-100 Lysis Buffer (see composition below)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

This compound X-100 Lysis Buffer Composition (1% this compound X-100):

  • 50 mM Tris-HCl, pH 7.5

  • 150 mM NaCl

  • 1% (v/v) this compound X-100

  • 1 mM EDTA

  • Add protease and phosphatase inhibitors fresh before use.

Procedure:

  • Wash the cultured cell pellet once with ice-cold PBS to remove residual media. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold this compound X-100 Lysis Buffer (e.g., 200-500 µL for a pellet from a 10 cm dish).

  • Incubate the mixture on ice for 30 minutes, vortexing occasionally (e.g., every 10 minutes) to facilitate lysis.[7][21]

  • To shear cellular DNA and reduce viscosity, pass the lysate through a 23-gauge needle several times.[21]

  • Centrifuge the lysate at 14,000-17,000 x g for 15-30 minutes at 4°C to pellet nuclei, insoluble proteins, and cellular debris.[7][21]

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • The lysate is now ready for downstream applications such as protein quantification (e.g., BCA assay), immunoprecipitation, or Western blotting.

G cluster_solubilization Membrane Protein Solubilization Workflow cluster_fractions Resulting Fractions start Isolated Cell Membranes add_detergent Add this compound X-100 Buffer (Concentration > CMC) start->add_detergent incubate Incubate with Agitation (e.g., 4°C for 30-60 min) add_detergent->incubate Detergent interacts with membrane ultracentrifuge Ultracentrifugation (e.g., 100,000 x g) incubate->ultracentrifuge Separate soluble from insoluble fractions supernatant Supernatant: Solubilized Membrane Proteins in Protein-Detergent Complexes ultracentrifuge->supernatant pellet Pellet: Insoluble Material (e.g., Cytoskeleton, Aggregates) ultracentrifuge->pellet

Caption: General workflow for solubilizing membrane proteins using this compound X-100.

Protocol 2: Solubilization of Membrane Proteins

This protocol outlines a general procedure for extracting membrane proteins from isolated cell membranes.

Materials:

  • Isolated membrane fraction (prepared by cell homogenization and differential centrifugation)

  • Ice-cold Solubilization Buffer (see composition below)

  • Dounce homogenizer

  • Ultracentrifuge and appropriate tubes

Solubilization Buffer Composition (1% this compound X-100):

  • 50 mM Tris-HCl, pH 7.5

  • 150 mM NaCl

  • 1% (v/v) this compound X-100

  • 10% (v/v) Glycerol (optional, for protein stability)

  • Add fresh protease inhibitors.

Procedure:

  • Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer. The optimal protein-to-detergent ratio should be determined empirically but a starting point is 3 mg of protein per mg of this compound X-100.[15]

  • Homogenize the suspension gently with a Dounce homogenizer to ensure even distribution of the detergent.

  • Incubate the mixture for 30-60 minutes at 4°C with gentle agitation (e.g., on a rotator or rocker) to allow for solubilization.[22]

  • Centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any non-solubilized material.[22]

  • The resulting supernatant contains the solubilized membrane proteins, which can be further purified using techniques like affinity chromatography.

Protocol 3: Preparation of a 10X Wash Buffer (TBST) for Immunoassays

This is a standard wash buffer used in Western Blotting and ELISA.

Materials:

  • Tris base

  • NaCl

  • KCl (optional, for TBS)

  • This compound X-100

  • HCl (to adjust pH)

  • Deionized water

10X TBS (Tris-Buffered Saline) Composition:

  • 24.2 g Tris base

  • 80 g NaCl

  • Dissolve in 800 mL of deionized water.

  • Adjust pH to 7.6 with HCl.

  • Add deionized water to a final volume of 1 L.

Procedure to make 1L of 1X TBST (0.1% this compound X-100):

  • Combine 100 mL of 10X TBS with 900 mL of deionized water.

  • Add 1 mL of this compound X-100.

  • Mix thoroughly until the detergent is fully dissolved. The solution is ready for use.

G cluster_micelle Mechanism of Solubilization cluster_monomers This compound X-100 Monomers T1 Monomer micelle Micelle T1->micelle [Detergent] > CMC Self-assemble T2 Monomer T2->micelle [Detergent] > CMC Self-assemble T3 Monomer T3->micelle [Detergent] > CMC Self-assemble protein Membrane Protein micelle->protein Interact with hydrophobic domains pdc Soluble Protein-Detergent Complex protein->pdc Extracts from membrane

Caption: Conceptual diagram of micelle formation and membrane protein solubilization.

Advantages, Limitations, and Alternatives

Advantages
  • Mild and Non-denaturing: Its primary advantage is its ability to solubilize proteins while generally preserving their native conformation and biological activity.[7][8]

  • High Efficacy: It is highly effective for cell lysis and solubilizing a wide range of membrane proteins.[5][17]

  • Versatility: this compound X-100 is used across a broad spectrum of applications, from protein extraction to immunoassays.[2][23]

Limitations
  • UV Absorbance: The phenyl ring in this compound X-100 absorbs UV light at ~280 nm, which can interfere with common methods of protein quantification like spectrophotometry.[24][25] A hydrogenated version, this compound X-100 Reduced, which lacks this absorbance, is available as an alternative for such applications.[5][26]

  • Heterogeneity: Commercial preparations of this compound X-100 are heterogeneous, containing a range of polyethylene oxide chain lengths. This lack of uniformity can be unfavorable for high-precision studies like protein crystallization.[5]

  • Difficult to Remove: Due to its low CMC and large micelle size, this compound X-100 cannot be easily removed from samples by dialysis.[9]

  • Environmental Concerns: The degradation of this compound X-100 produces by-products that are considered ecotoxic and act as endocrine disruptors.[27][28][29] This has led to regulatory restrictions on its use, particularly in Europe under the REACH regulation, prompting a search for alternatives.[27][28][30]

Alternatives

Several other detergents can be used in place of this compound X-100, depending on the specific application:

  • Tween-20 and Tween-80: Milder non-ionic detergents, commonly used in wash buffers for immunoassays.[31]

  • NP-40 (Igepal CA-630): A non-ionic detergent with very similar properties to this compound X-100, often used interchangeably, though they are not identical.[32]

  • CHAPS: A zwitterionic detergent that is effective at breaking protein-protein interactions and is easily removable by dialysis.[4][10]

  • Digitonin: A mild non-ionic glycosidic surfactant used for solubilizing membrane proteins while maintaining their native state.[4]

  • Green Alternatives: Due to regulatory pressures, newer, more environmentally friendly detergents like Tergitol™ 15-S-9 and Ecosurf™ have been developed as direct replacements with comparable properties but better biodegradability.[27][33]

References

Methodological & Application

Application Notes: Triton X-100 for Cell Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triton X-100 is a nonionic surfactant widely employed in biological research to permeabilize cell membranes.[1][2] Its ability to create pores in the lipid bilayer allows macromolecules, such as antibodies, to access intracellular antigens. This property makes it an essential reagent in techniques like immunocytochemistry (ICC), immunofluorescence (IF), and flow cytometry.[3][4][5] This document provides detailed protocols and guidelines for the effective use of this compound X-100 in cell permeabilization for these applications.

Mechanism of Action

This compound X-100 is a non-ionic detergent that solubilizes cell membranes without completely dissolving them. It inserts its monomers into the lipid bilayer, disrupting the hydrogen bonding and creating pores.[1][6] This action allows for the passage of antibodies and other labeling reagents into the cytoplasm and nucleus. However, it's important to note that this compound X-100 can also extract membrane proteins and lipids, which may not be suitable for studying membrane-associated antigens.[4][7] At high concentrations or with prolonged exposure, this compound X-100 can lead to cell lysis.[1][7]

Key Considerations for Using this compound X-100

  • Concentration: The optimal concentration of this compound X-100 typically ranges from 0.1% to 0.5% (v/v) in a buffered solution like PBS.[4] The ideal concentration depends on the cell type and the specific application.

  • Incubation Time: Permeabilization is usually carried out for 5 to 20 minutes.[4][8] Longer incubation times can damage cell morphology and lead to the loss of intracellular components.

  • Temperature: Most protocols recommend performing the permeabilization step at room temperature (20-25°C) or at 4°C.[3][4][5]

  • Fixation: Permeabilization with this compound X-100 is performed after fixation, typically with crosslinking agents like paraformaldehyde (PFA).[9] This is because fixation preserves the cellular structure before the detergent treatment. Methanol fixation can also act as a permeabilizing agent, and in such cases, a separate this compound X-100 step may not be necessary.[4]

  • Cell Type: Different cell types may have varying sensitivities to this compound X-100. It is crucial to optimize the concentration and incubation time for each cell line to achieve efficient permeabilization without causing excessive cell damage.

  • Target Antigen: The location of the target antigen (cytoplasmic, nuclear, or membrane-associated) will influence the choice of permeabilization agent. This compound X-100 is suitable for cytoplasmic and nuclear antigens.[10] For membrane proteins, milder detergents like saponin or digitonin might be preferred.[10]

Quantitative Data Summary

The following tables summarize typical working parameters for this compound X-100 in immunofluorescence and flow cytometry applications.

Table 1: this compound X-100 Parameters for Immunofluorescence (IF) / Immunocytochemistry (ICC)

ParameterRecommended RangeNotes
Concentration 0.1% - 0.5% (v/v) in PBSStart with 0.1% and optimize as needed.[4]
Incubation Time 5 - 20 minutesShorter times are generally better to preserve morphology.[4][8]
Temperature Room Temperature or 4°C4°C may be gentler on some antigens.[4]
Fixative 4% Paraformaldehyde (PFA)Methanol fixation also permeabilizes cells.[4]

Table 2: this compound X-100 Parameters for Flow Cytometry

ParameterRecommended RangeNotes
Concentration 0.1% - 0.3% (v/v) in PBSHigher concentrations can lead to cell lysis and are generally not recommended.[3]
Incubation Time 10 - 15 minutesOptimization is key to balance permeabilization and cell integrity.[3][11]
Temperature Room TemperatureStandard for most flow cytometry protocols.[3][5]
Fixative 1% - 4% Paraformaldehyde (PFA)Fixation is crucial before permeabilization to maintain cell structure.

Experimental Protocols

Protocol 1: Immunofluorescence (IF) Staining of Adherent Cells

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% - 0.5% this compound X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum, 0.3% this compound X-100 in PBS

  • Primary Antibody

  • Fluorochrome-conjugated Secondary Antibody

  • Mounting Medium with DAPI

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each at room temperature.[4]

  • Fixation: Fix the cells with 4% PFA for 10 minutes at room temperature or 20 minutes at 4°C.[4]

  • Washing: Gently wash the cells three times with PBS for 5 minutes each at room temperature.[4]

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 5-10 minutes at room temperature.

  • Washing: Gently wash the cells twice with PBS.[4]

  • Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[4]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Washing: Wash the cells three times with PBS containing 0.1% this compound X-100 for 5 minutes each.[4]

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[4]

  • Washing: Wash the cells three times with PBS containing 0.1% this compound X-100 for 5 minutes each, protected from light.[4]

  • Counterstaining: If desired, counterstain the nuclei with a DNA dye like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Intracellular Staining for Flow Cytometry

Materials:

  • Single-cell suspension (1 x 10^6 cells per sample)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 1-4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% - 0.3% this compound X-100 in PBS with 0.5% BSA[3]

  • Wash Buffer: PBS with 0.5% BSA

  • Primary Antibody

  • Fluorochrome-conjugated Secondary Antibody (if required)

  • FACS Tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells.

  • Washing: Wash the cells with PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of ice-cold Fixation Buffer and incubate for 15-20 minutes at room temperature.[3][5]

  • Washing: Add excess PBS to the tube, pellet the cells by centrifugation, and discard the supernatant.[5]

  • Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[3][11]

  • Washing: Wash the cells once with Wash Buffer to remove the permeabilization buffer.[3]

  • Primary Antibody Staining: Resuspend the cells in 100 µL of the primary antibody diluted in Wash Buffer. Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Washing: Wash the cells twice with Wash Buffer.

  • Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in 100 µL of the fluorochrome-conjugated secondary antibody diluted in Wash Buffer. Incubate for 30 minutes at room temperature, protected from light.[5]

  • Washing: Wash the cells twice with Wash Buffer.

  • Analysis: Resuspend the cells in 300-500 µL of PBS and analyze on a flow cytometer.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_fix Fixation cluster_perm Permeabilization cluster_stain Immunostaining cluster_analysis Analysis start Start: Single-cell suspension or adherent cells on coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with 0.1-0.5% this compound X-100 wash2->perm wash3 Wash with PBS perm->wash3 block Block non-specific binding wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash primary_ab->wash4 secondary_ab Incubate with Secondary Antibody wash4->secondary_ab wash5 Wash secondary_ab->wash5 mount Mount and Image (IF/ICC) wash5->mount analyze Analyze on Flow Cytometer wash5->analyze

Caption: General experimental workflow for cell permeabilization using this compound X-100.

signaling_pathway_disruption cluster_before Normal Signaling cluster_after This compound X-100 Treatment ligand Ligand receptor Surface Receptor ligand->receptor downstream Downstream Signaling receptor->downstream This compound This compound X-100 disrupted_receptor Disrupted Receptor (False Expression) This compound->disrupted_receptor disrupts membrane altered_signal Altered/Artifactual Signaling disrupted_receptor->altered_signal

Caption: Disruption of cell surface receptor signaling by this compound X-100.[12]

Troubleshooting

ProblemPossible CauseSuggestion
High Background Staining Incomplete blocking, antibody concentration too high, or excessive permeabilization.Increase blocking time, titrate primary antibody, and reduce this compound X-100 concentration or incubation time.
Weak or No Signal Insufficient permeabilization, primary antibody not suitable for the application, or antigen degradation.Increase this compound X-100 concentration or incubation time, verify antibody compatibility, and ensure proper fixation.
Poor Cell Morphology Harsh permeabilization or fixation.Reduce this compound X-100 concentration or incubation time, or try a milder detergent like saponin. Optimize fixation conditions.
Loss of Cells Excessive washing steps or harsh centrifugation.Be gentle during washing steps and optimize centrifugation speed and time.

Alternatives to this compound X-100

While this compound X-100 is a robust permeabilizing agent, other detergents may be more suitable for specific applications:

  • Saponin: A milder detergent that selectively interacts with cholesterol in the plasma membrane, creating pores without completely solubilizing it. It is often used for cytoplasmic antigens and is a good choice when preserving the cell membrane is important.[3]

  • Tween-20: Another mild, non-ionic detergent that can be used for permeabilization.[10]

  • Digitonin: A mild detergent that selectively permeabilizes the plasma membrane by complexing with cholesterol.

  • Methanol/Acetone: These organic solvents fix and permeabilize cells simultaneously by dehydrating the cells and precipitating proteins. They are often used for cytoskeletal proteins.[7]

The choice of permeabilization agent should be carefully considered based on the specific experimental requirements, including the target antigen's location and the need to preserve cellular structures.

References

Optimizing Protein Extraction: A Guide to Triton X-100 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triton X-100, a non-ionic detergent, is a cornerstone of cell lysis and protein extraction in molecular biology and proteomics. Its efficacy in solubilizing cell membranes while maintaining the native structure and function of many proteins makes it an invaluable tool. However, the optimal concentration of this compound X-100 is not a one-size-fits-all parameter. It is critically dependent on the sample type, the subcellular location of the protein of interest, and the downstream application. This document provides a comprehensive guide to selecting and optimizing the this compound X-100 concentration for effective protein extraction.

The choice of detergent concentration is a balancing act. Sufficient detergent is required to disrupt cellular and organellar membranes to release the target proteins. However, excessive concentrations can lead to the denaturation of proteins, disruption of protein-protein interactions, and interference with downstream assays. Therefore, empirical determination of the optimal this compound X-100 concentration is crucial for maximizing protein yield and preserving biological activity.

Principles of this compound X-100 Mediated Lysis

This compound X-100 is an amphipathic molecule with a hydrophilic polyethylene oxide head and a hydrophobic hydrocarbon tail. This structure allows it to integrate into the lipid bilayer of cell membranes. Above a certain concentration, known as the critical micelle concentration (CMC), this compound X-100 molecules self-assemble into micelles. The CMC of this compound X-100 is approximately 0.0155% (w/v) or 0.24 mM.[1]

The process of membrane solubilization by this compound X-100 can be conceptualized in three stages:

  • Membrane Saturation: At concentrations below the CMC, this compound X-100 monomers insert into the lipid bilayer, leading to membrane destabilization.

  • Micelle Formation and Solubilization: As the concentration exceeds the CMC, the detergent molecules form micelles that encapsulate membrane lipids and proteins, effectively dissolving the membrane into mixed micelles.

  • Protein Solubilization: Integral membrane proteins are solubilized within these mixed micelles, while peripheral and cytosolic proteins are released into the lysis buffer.

The concentration of this compound X-100 directly influences the efficiency of this process. Insufficient detergent will result in incomplete cell lysis and low protein yield. Conversely, excessively high concentrations can strip essential lipids from membrane proteins, leading to denaturation and loss of function.

Recommended this compound X-100 Concentrations for Different Sample Types

The optimal starting concentration of this compound X-100 varies significantly depending on the complexity and composition of the cell or tissue being studied. The following table provides recommended starting concentration ranges for various common sample types. It is important to note that these are starting points, and further optimization is often necessary.

Sample TypeRecommended this compound X-100 Starting Concentration Range (%)Key Considerations/Notes
Cultured Mammalian Cells (e.g., HeLa, HEK293) 0.1 - 1.0A concentration of 1% is commonly used in standard RIPA buffers for complete lysis of both cytoplasmic and nuclear membranes.[2][3] For studies on membrane permeability in live cells, much lower concentrations (around 0.01%) may be sufficient to permeabilize the membrane without causing cell death.[4]
Bacteria (e.g., E. coli) 0.1 - 1.0For some applications like two-dimensional liquid-phase proteomics, a lower concentration of 0.15% has been shown to be optimal for protein recovery.[5][6] A two-step lysis using 0.5% followed by 1% this compound X-100 has been reported to increase recombinant protein yield.[2][7]
Yeast (e.g., S. cerevisiae) 0.5 - 5.0The rigid cell wall of yeast often requires more stringent lysis conditions. A concentration of 5% this compound X-100 has been found to be optimal for the enrichment of yeast cell wall proteins.[8]
Plant Tissue 0.1 - 1.0The presence of a cell wall and secondary metabolites can interfere with protein extraction. The optimal concentration should be determined empirically.[9] A buffer containing 2% this compound X-100 has been used in protocols for 2D SDS-PAGE of plant proteins.[10]
Animal Tissue 0.5 - 2.0Tissues require mechanical homogenization in addition to detergent lysis. Higher concentrations may be needed to efficiently solubilize proteins from complex tissue structures.

Experimental Protocols

General Lysis Buffer Preparation

A common starting point for protein extraction is the use of a Radioimmunoprecipitation Assay (RIPA) buffer, which can be modified to test different this compound X-100 concentrations.

Table 2: Composition of a Standard RIPA Buffer (with variable this compound X-100)

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl, pH 7.4-8.01 M50 mMBuffering agent to maintain pH
NaCl5 M150 mMMaintains osmolarity and disrupts ionic interactions
This compound X-10010% (v/v)0.1 - 2.0% (variable) Non-ionic detergent for membrane solubilization
Sodium Deoxycholate10% (w/v)0.5%Ionic detergent to disrupt protein-protein interactions
SDS10% (w/v)0.1%Ionic detergent for denaturation and solubilization
EDTA0.5 M1 mMChelates divalent cations, inhibiting metalloproteases
Protease Inhibitor Cocktail100X1XPrevents protein degradation by proteases
Phosphatase Inhibitor Cocktail100X1XPrevents dephosphorylation of proteins

Preparation:

  • Prepare a stock solution of the buffer components without this compound X-100.

  • On the day of the experiment, create aliquots of the base buffer and add the appropriate volume of 10% this compound X-100 stock solution to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%).

  • Add protease and phosphatase inhibitors fresh to the lysis buffer just before use.

  • Keep the lysis buffer on ice.

Protocol for Optimizing this compound X-100 Concentration for Cultured Mammalian Cells

This protocol provides a systematic approach to determine the optimal this compound X-100 concentration for maximizing the yield of a protein of interest from cultured mammalian cells.

Triton_Optimization_Workflow cluster_prep Preparation cluster_lysis Lysis & Extraction cluster_analysis Analysis CellCulture 1. Cell Culture Harvesting 2. Cell Harvesting CellCulture->Harvesting Lysis_01 Lysis with 0.1% this compound X-100 Harvesting->Lysis_01 Lysis_05 Lysis with 0.5% this compound X-100 Harvesting->Lysis_05 Lysis_10 Lysis with 1.0% this compound X-100 Harvesting->Lysis_10 Lysis_20 Lysis with 2.0% this compound X-100 Harvesting->Lysis_20 Quantification 3. Protein Quantification Lysis_01->Quantification Lysis_05->Quantification Lysis_10->Quantification Lysis_20->Quantification Analysis 4. Western Blot / Activity Assay Quantification->Analysis Result 5. Determine Optimal Concentration Analysis->Result

Workflow for optimizing this compound X-100 concentration.

Detailed Steps:

  • Cell Culture and Harvesting:

    • Culture mammalian cells to 80-90% confluency in appropriate multi-well plates (e.g., 6-well plates).

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Ensure all PBS is removed before adding the lysis buffer.

  • Preparation of Lysis Buffers:

    • Prepare a series of lysis buffers (e.g., modified RIPA buffer) containing a range of this compound X-100 concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, and 1.5%).

    • Keep all lysis buffers on ice.

  • Cell Lysis and Protein Extraction:

    • Add an appropriate volume of each ice-cold lysis buffer to a separate well of cells (e.g., 100-200 µL for a well in a 6-well plate).

    • Incubate the plates on ice for 20-30 minutes with occasional gentle agitation.

    • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the solubilized proteins) to a new, clean tube.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay.

  • Analysis of Protein Yield and Integrity:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Analyze the protein extracts by SDS-PAGE and Western blotting to assess the yield of a specific target protein and a loading control (e.g., GAPDH or β-actin).

    • If the target protein is an enzyme, perform an activity assay to determine the effect of this compound X-100 concentration on its function.

Protocol for Extraction of Membrane Proteins

The extraction of integral membrane proteins often requires higher concentrations of detergent and careful consideration of the detergent-to-protein ratio.

Table 3: Comparison of Lysis Buffers for Cytosolic vs. Membrane Proteins

Buffer ComponentConcentration for Cytosolic ProteinsConcentration for Membrane ProteinsRationale
This compound X-100 0.1 - 0.5%1.0 - 2.0%Higher concentration needed to effectively solubilize the lipid bilayer.
Ionic Detergents (e.g., SDS) 0.01 - 0.1%0.1 - 0.5%May be increased to aid in the solubilization of tightly associated membrane proteins.
Glycerol 5 - 10%10 - 20%Acts as a stabilizing agent to help maintain the native conformation of membrane proteins.
Salts (e.g., NaCl) 150 mM150 - 500 mMHigher salt concentrations can help to disrupt protein-protein interactions and improve solubilization.

Key Considerations for Membrane Protein Extraction:

  • Detergent-to-Protein Ratio: A general rule of thumb is to use a detergent-to-protein mass ratio of 2:1 to 10:1.

  • Temperature: Perform all steps at 4°C to minimize protease activity and maintain protein stability.

  • Sonication: Brief sonication on ice can aid in the disruption of cell membranes and shearing of DNA, which can reduce the viscosity of the lysate.

Data Presentation and Interpretation

The results of the optimization experiment should be tabulated to facilitate easy comparison.

Table 4: Example Data from a this compound X-100 Optimization Experiment for a Hypothetical Membrane Protein

This compound X-100 Concentration (%)Total Protein Yield (µg/µL)Target Protein Signal Intensity (Arbitrary Units)Loading Control Signal Intensity (Arbitrary Units)
0.11.215008500
0.52.545008700
1.0 3.8 8200 8600
1.53.978008550
2.04.06500 (potential denaturation)8650

In this example, a this compound X-100 concentration of 1.0% provides the highest yield of the target protein without significantly affecting the loading control, suggesting it is the optimal concentration under these experimental conditions.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Signal Extracellular Signal Signal->Receptor

Subcellular localization of proteins in a signaling pathway.

The diagram above illustrates how proteins in a signaling pathway are localized to different cellular compartments. The receptor is an integral membrane protein, the kinases are cytosolic, and the transcription factor is located in the nucleus. Efficient extraction of all these components may require a lysis buffer that can effectively solubilize both the plasma and nuclear membranes, often necessitating a higher concentration of this compound X-100.

Troubleshooting

Table 5: Common Problems, Potential Causes, and Solutions

ProblemPotential CauseSolution
Low Protein Yield - Insufficient this compound X-100 concentration- Incomplete cell lysis- Inadequate incubation time- Increase the this compound X-100 concentration in increments.- Include mechanical disruption (e.g., sonication).- Increase the incubation time on ice.
Protein Degradation - Protease activity- Sample overheating- Always add fresh protease inhibitors to the lysis buffer.- Keep samples on ice at all times.
Incomplete Solubilization of Membrane Proteins - this compound X-100 concentration is too low- Insufficient detergent-to-protein ratio- Increase this compound X-100 concentration to 1-2%.- Increase the volume of lysis buffer.
Loss of Protein Activity - this compound X-100 concentration is too high- Harsh lysis conditions- Decrease the this compound X-100 concentration.- Avoid excessive sonication or vortexing.
Interference with Downstream Assays - High concentration of this compound X-100- Use a detergent-compatible protein assay.- Consider using detergent removal spin columns for sensitive downstream applications.

Conclusion

The optimal this compound X-100 concentration for protein extraction is a critical parameter that must be empirically determined for each specific experimental system. By starting with the recommended concentration ranges and systematically testing different concentrations, researchers can maximize protein yield while preserving protein integrity and function. Careful consideration of the sample type, the subcellular localization of the protein of interest, and the requirements of downstream applications will ensure the successful extraction of high-quality protein samples for reliable and reproducible results.

References

Application Note and Protocol for the Preparation of a 1% Triton X-100 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triton X-100 is a nonionic surfactant widely employed in biological research and pharmaceutical development.[1][2][3] Its amphipathic nature, possessing both a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon group, makes it an effective agent for permeabilizing cell membranes and solubilizing proteins and lipids.[1][3] A 1% solution is a commonly used concentration for applications such as cell lysis for protein extraction, permeabilization of cells for immunofluorescence staining, and as a component in various buffers.[1][4][5][6] This document provides a detailed protocol for the preparation of a 1% this compound X-100 solution, along with important safety considerations and relevant physicochemical data.

Physicochemical Properties of this compound X-100

A summary of the key quantitative data for this compound X-100 is presented in the table below for easy reference.

PropertyValue
Synonyms Polyoxyethylene octylphenyl ether, Octoxynol-9[2][7]
Molecular Weight (Average) ~625 g/mol [2]
Appearance Clear, viscous liquid[1]
Density at 25°C 1.061 g/mL[8]
Viscosity at 25°C ~270 centipoise[1]
Critical Micelle Concentration (CMC) 0.17 - 0.19 mM[9]
Solubility Soluble in water and most polar organic solvents[1][2][8]

Experimental Protocol: Preparation of a 1% (v/v) this compound X-100 Solution in PBS

This protocol describes the preparation of 100 mL of a 1% (v/v) this compound X-100 solution in Phosphate-Buffered Saline (PBS).

Materials:

  • This compound X-100 (100% stock solution)

  • Phosphate-Buffered Saline (PBS), 1X solution

  • Graduated cylinder (100 mL)

  • Micropipette and sterile tips

  • Conical tube or beaker (100 mL or larger)

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Aliquot PBS: Measure 99 mL of 1X PBS using a 100 mL graduated cylinder and pour it into a 100 mL conical tube or beaker.

  • Pipette this compound X-100: Set a micropipette to 1 mL (1000 µL). Due to the high viscosity of this compound X-100, it is recommended to cut the end of the pipette tip to create a wider opening for easier aspiration.[10]

  • Dispense and Mix: Slowly aspirate 1 mL of the 100% this compound X-100 stock solution. To ensure all the detergent is transferred, dispense the this compound X-100 into the PBS by submerging the tip just below the surface of the liquid and pipetting up and down several times.

  • Homogenize the Solution: Securely cap the conical tube and invert it multiple times until the this compound X-100 is completely dissolved and the solution is homogenous. Alternatively, place a magnetic stir bar in the beaker and stir on a magnetic stir plate until the solution is clear.

  • Storage: Store the 1% this compound X-100 solution at room temperature. For long-term storage, refrigeration at 4°C is recommended.

Note on Viscosity: Undiluted this compound X-100 is highly viscous.[1] To improve handling, the stock bottle can be gently warmed in a water bath to reduce its viscosity before pipetting.

Safety Precautions

This compound X-100 is considered a hazardous substance.[7][11][12][13][14] It is harmful if swallowed and causes serious eye irritation.[7][11][12][13][14] It is also very toxic to aquatic life with long-lasting effects.[11] Always wear appropriate personal protective equipment, including safety goggles and gloves, when handling this compound X-100.[7][11][12][13] Handle in a well-ventilated area and avoid breathing vapors.[11] In case of contact with eyes, rinse cautiously with water for several minutes.[12][13][14]

Applications of 1% this compound X-100

A 1% this compound X-100 solution is a versatile reagent used in various laboratory procedures:

  • Cell Lysis: It is a component of many lysis buffers to break open cell membranes and release intracellular contents for further analysis, such as in Western blotting or immunoprecipitation.[4][5][15][16]

  • Permeabilization: In immunofluorescence and immunohistochemistry, it is used to permeabilize fixed cells, allowing antibodies to access intracellular antigens.[17]

  • Protein Solubilization: It is effective at solubilizing membrane-bound proteins without denaturing them, which is crucial for studying their function.[6][18]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a 1% this compound X-100 solution.

G cluster_prep Preparation of 1% this compound X-100 Solution start Start materials Gather Materials: - this compound X-100 - PBS - Pipette - Tube/Beaker start->materials measure_pbs Measure 99 mL of 1X PBS materials->measure_pbs pipette_this compound Pipette 1 mL of this compound X-100 measure_pbs->pipette_this compound combine Combine this compound X-100 and PBS pipette_this compound->combine mix Mix Thoroughly Until Homogenous combine->mix store Store at Room Temperature or 4°C mix->store end_node End store->end_node

Caption: Workflow for preparing a 1% this compound X-100 solution.

References

Application Notes and Protocols: Utilizing Triton X-100 for Effective Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens within cells and tissues. A critical step in successful IF staining of intracellular targets is the permeabilization of cellular membranes to allow for antibody penetration. Triton X-100, a non-ionic surfactant, is a widely used and effective permeabilizing agent for this purpose.[1][2] This document provides detailed application notes and protocols for the proper use of this compound X-100 in immunofluorescence staining, ensuring optimal results while maintaining cellular morphology.

This compound X-100 acts by disrupting the lipid bilayer of cellular and organellar membranes, creating pores that allow large molecules like antibodies to access intracellular antigens.[3][4] Its effectiveness, however, is dependent on concentration and incubation time, which must be optimized for different cell types, tissues, and target antigens to achieve a balance between sufficient permeabilization and the preservation of cellular structure and antigenicity.[5][6]

Mechanism of Action

This compound X-100 is a non-ionic detergent that partitions into the lipid membranes of cells. At sub-solubilizing concentrations, it creates pores within the membranes, rendering them permeable to macromolecules.[4] This process is crucial after fixation with cross-linking agents like formaldehyde, which stabilize cellular structures but do not inherently permeabilize the membranes.[7] It is important to note that this compound X-100 can extract membrane proteins and lipids, which may not be ideal for studying membrane-associated antigens.[8][9] In such cases, milder detergents like Tween-20 or saponin might be more suitable.[5][10]

TritonX100_Mechanism cluster_cell Cell Lipid_Bilayer_Intact Intact Cell Membrane (Lipid Bilayer) Lipid_Bilayer_Pores Permeabilized Cell Membrane (Pores Formed) Lipid_Bilayer_Intact->Lipid_Bilayer_Pores Forms pores Intracellular_Antigen Intracellular Antigen TritonX100 This compound X-100 (Detergent) TritonX100->Lipid_Bilayer_Intact Inserts into membrane Antibody Antibody Antibody->Lipid_Bilayer_Pores Enters cell Antibody->Intracellular_Antigen Binds to antigen

Figure 1. Mechanism of this compound X-100 permeabilization for antibody entry.

Data Presentation: Optimizing this compound X-100 Concentration and Incubation Time

The optimal concentration and incubation time for this compound X-100 can vary depending on the sample type and the specific antigen being targeted. The following tables summarize recommended starting concentrations and incubation times for common applications. It is crucial to empirically determine the optimal conditions for each experimental system.

Table 1: Recommended this compound X-100 Concentrations for Permeabilization

ApplicationSample TypeRecommended Concentration (%)Notes
Immunocytochemistry (ICC)Cultured Cells (Adherent)0.1 - 0.5%[8]Higher concentrations may be needed for denser cell types or certain intracellular targets.[5]
Immunocytochemistry (ICC)Cultured Cells (Suspension)0.1%[11]Gentle handling is crucial to maintain cell integrity.
Immunohistochemistry (IHC)Frozen Tissue Sections (>10µm)0.5 - 1.0%[3][12]Thicker sections require higher concentrations and longer incubation times for complete permeabilization.
Immunohistochemistry (IHC)Paraffin-Embedded Sections (thin, ~4µm)Not always necessary[3]The deparaffinization and antigen retrieval steps often sufficiently permeabilize thin sections. If needed, a low concentration (e.g., 0.1%) can be used.

Table 2: Recommended Incubation Times for this compound X-100 Permeabilization

Sample TypeRecommended Incubation TimeTemperature
Cultured Cells5 - 15 minutes[8]Room Temperature or 4°C[8]
Frozen Tissue Sections10 - 20 minutes[5]Room Temperature

Note: Longer incubation times or higher concentrations of this compound X-100 can lead to increased background staining and potential damage to cellular morphology.[6][13] It is recommended to start with a lower concentration and shorter incubation time and optimize as needed.

Experimental Protocols

The following are detailed protocols for immunofluorescence staining of cultured cells and tissue sections using this compound X-100 for permeabilization.

Protocol 1: Immunofluorescence Staining of Adherent Cultured Cells

This protocol provides a general workflow for fixing and permeabilizing adherent cells grown on coverslips.

ICC_Workflow A 1. Cell Seeding & Culture (on coverslips) B 2. Wash with PBS A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (0.1-0.5% this compound X-100 in PBS) C->D E 5. Blocking (e.g., 5% Normal Goat Serum in PBS with 0.3% this compound X-100) D->E F 6. Primary Antibody Incubation E->F G 7. Wash with PBS-Triton X-100 (0.1%) F->G H 8. Secondary Antibody Incubation (Fluorophore-conjugated) G->H I 9. Wash with PBS-Triton X-100 (0.1%) H->I J 10. Counterstain & Mount I->J

Figure 2. Workflow for immunocytochemistry (ICC) of adherent cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1-0.5% this compound X-100 in PBS[8]

  • Blocking Buffer: 5% Normal Goat Serum, 0.3% this compound X-100 in PBS[8][14]

  • Wash Buffer: 0.1% this compound X-100 in PBS[8]

  • Primary Antibody diluted in Blocking Buffer

  • Fluorophore-conjugated Secondary Antibody diluted in Blocking Buffer

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation: Culture cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each at room temperature.[8]

  • Fixation: Incubate the cells with 4% PFA for 10-20 minutes at room temperature.[8]

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Solution (e.g., 0.25% this compound X-100 in PBS) for 10 minutes at room temperature.[5][8]

  • Washing: Gently wash the cells twice with PBS.[8]

  • Blocking: Incubate the cells with Blocking Buffer for at least 30-60 minutes at room temperature to block non-specific antibody binding.[8]

  • Primary Antibody Incubation: Aspirate the blocking buffer and incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[8][15]

  • Washing: Wash the cells three times with Wash Buffer for 5 minutes each.[8]

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.[8]

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes, if desired.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with nail polish and store at 4°C in the dark until imaging.

Protocol 2: Immunofluorescence Staining of Frozen Tissue Sections

This protocol is suitable for staining cryostat sections of frozen tissues.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Acetone/Methanol

  • Permeabilization Solution: 0.3% this compound X-100 in PBS[16]

  • Blocking Buffer: 5% Normal Serum, 0.3% this compound X-100 in PBS[14][16]

  • Antibody Dilution Buffer: 1% BSA, 0.3% this compound X-100 in PBS[14]

  • Primary Antibody diluted in Antibody Dilution Buffer

  • Fluorophore-conjugated Secondary Antibody diluted in Antibody Dilution Buffer

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Section Preparation: Cut frozen tissue sections at 5-10 µm thickness using a cryostat and mount them on adhesive microscope slides. Air dry the sections for at least 1 hour.[16]

  • Fixation: Fix the sections with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Washing: Rinse the slides three times in PBS for 5 minutes each.[16]

  • Permeabilization: Incubate the sections with Permeabilization Solution for 10-15 minutes at room temperature.[16]

  • Washing: Rinse the slides twice in PBS.

  • Blocking: Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber.[16]

  • Primary Antibody Incubation: Drain the blocking buffer and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[16]

  • Washing: Wash the slides three times in PBS for 5 minutes each.[16]

  • Secondary Antibody Incubation: Apply the fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature in the dark.[16]

  • Washing: Wash the slides three times in PBS for 5 minutes each in the dark.[16]

  • Counterstaining: Apply a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Rinse the slides briefly in PBS.

  • Mounting: Coverslip the sections using an antifade mounting medium and seal the edges. Store at 4°C in the dark.

Troubleshooting

High Background:

  • Cause: Inadequate blocking, excessive antibody concentration, or over-permeabilization.

  • Solution: Increase blocking time, titrate primary and secondary antibodies, and reduce this compound X-100 concentration or incubation time.[17] Ensure thorough washing steps.

Weak or No Signal:

  • Cause: Insufficient permeabilization, inappropriate fixation, or low antibody concentration.

  • Solution: Optimize this compound X-100 concentration and incubation time.[18] Ensure the fixation method is compatible with the antibody. Increase antibody concentration or incubation time. For nuclear targets, ensure permeabilization is sufficient.[12]

Damaged Cell Morphology:

  • Cause: Over-permeabilization with this compound X-100.

  • Solution: Decrease the concentration and/or incubation time of this compound X-100.[13] Consider using a milder detergent if the antigen is sensitive.

Conclusion

This compound X-100 is a valuable and versatile tool for the permeabilization of cells and tissues in immunofluorescence staining. By carefully optimizing its concentration and application time, researchers can achieve robust and specific staining of intracellular targets. The protocols and data presented in these application notes provide a solid foundation for developing and troubleshooting immunofluorescence experiments, ultimately leading to high-quality, reproducible results.

References

Application Notes and Protocols: Triton X-100 in Western Blot Washing Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. A critical, yet often overlooked, aspect of this technique is the washing step. Inadequate washing can lead to high background noise and non-specific signals, obscuring the detection of the target protein and compromising the reliability of the results. Conversely, overly stringent washing conditions can strip the target protein or antibodies from the membrane, leading to a loss of signal. The inclusion of detergents in the washing buffer is a common strategy to minimize non-specific binding and improve the signal-to-noise ratio.

This document provides detailed application notes and protocols on the use of Triton™ X-100, a non-ionic detergent, in Western blot washing buffers. We will delve into the mechanism of action, provide optimized concentration ranges, and present a detailed experimental protocol for its application and optimization.

The Role of this compound X-100 in Western Blot Washing Buffers

This compound X-100 is a non-ionic detergent widely used in biochemical applications. In the context of Western blotting, its primary function is to reduce non-specific antibody binding to the membrane.[1] Non-specific binding arises from hydrophobic and ionic interactions between the antibodies (both primary and secondary) and the blocking proteins or the membrane itself. This can result in a high background, making it difficult to discern the specific signal from the protein of interest.[2][3]

The addition of a non-ionic detergent like this compound X-100 to the washing buffer helps to disrupt these weak, non-specific interactions.[1] The detergent molecules form micelles that can solubilize hydrophobically bound proteins and antibodies, effectively washing them away from the membrane. This leads to a cleaner background and an improved signal-to-noise ratio, thereby increasing the sensitivity and specificity of the assay.[4] While Tween® 20 is more commonly used, this compound X-100 can be an effective alternative.[5]

Key Considerations for Using this compound X-100

While this compound X-100 is beneficial, its concentration in the washing buffer must be carefully optimized. Too low a concentration may not be effective in reducing background, while too high a concentration can disrupt the specific antibody-antigen interactions, leading to a diminished signal.[4]

Comparison with Tween® 20:

Both this compound X-100 and Tween 20 are non-ionic detergents, but they have different properties that can influence their effectiveness in a Western blot. This compound X-100 is considered a slightly stronger or harsher detergent than Tween 20.[6] This characteristic can be advantageous in situations with particularly high background but also carries a greater risk of stripping the primary or secondary antibodies from the blot if used at too high a concentration.

Data Presentation: Optimizing this compound X-100 Concentration

The optimal concentration of this compound X-100 can vary depending on the specific antibodies, the nature of the target protein, and the type of membrane used. Therefore, it is crucial to empirically determine the ideal concentration for your specific experimental setup. Below is a summary of reported effects of different this compound X-100 concentrations on protein detection.

This compound X-100 Concentration (% v/v)Observed Effect on Western Blot SignalSignal-to-Noise RatioReference
0.05High levels of protein detected, minimal protein loss.Potentially Improved[5]
0.1Reduction in the detection of some extra-nuclear proteins, suggesting some protein stripping.May be optimal, requires testing.[5]
0.5 - 5.0Significant decrease in the detection of both extra- and intra-nuclear proteins.Likely Decreased[5]

Note: The data presented is a summary from a study investigating the effects of this compound X-100 on cellular proteins and should be used as a guideline for optimization.

Experimental Protocols

Preparation of a 10% (v/v) this compound X-100 Stock Solution

Materials:

  • This compound X-100

  • Nuclease-free water

  • 50 mL conical tube

Procedure:

  • In a chemical fume hood, carefully measure 5 mL of this compound X-100 using a 10 mL serological pipette.

  • Add the this compound X-100 to a 50 mL conical tube.

  • Add nuclease-free water to a final volume of 50 mL.

  • Mix thoroughly by inverting the tube until the solution is homogeneous.

  • Store the 10% this compound X-100 stock solution at room temperature.

Preparation of Tris-Buffered Saline with this compound X-100 (TBST)

Materials:

  • Tris base

  • NaCl

  • 10% this compound X-100 stock solution

  • Deionized water

  • HCl (for pH adjustment)

Recipe for 1 L of 1X TBST (0.1% this compound X-100):

ComponentFinal ConcentrationAmount
Tris20 mM2.42 g
NaCl150 mM8.77 g
10% this compound X-1000.1%10 mL
Deionized Water-to 1 L

Procedure:

  • Dissolve the Tris base and NaCl in 800 mL of deionized water.

  • Adjust the pH to 7.6 with HCl.

  • Add 10 mL of the 10% this compound X-100 stock solution.

  • Bring the final volume to 1 L with deionized water.

  • Store at room temperature. For longer storage, sterile filter and store at 4°C.

Protocol for Optimizing this compound X-100 Concentration in Western Blot Washing Buffer

This protocol outlines a method to determine the optimal concentration of this compound X-100 in your washing buffer to achieve the best signal-to-noise ratio.

1. Experimental Setup:

  • Prepare identical protein samples and run them on the same SDS-PAGE gel.

  • Transfer the separated proteins to a single membrane (e.g., PVDF or nitrocellulose).

  • After transfer, block the entire membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS) for 1 hour at room temperature.

2. Antibody Incubation:

  • After blocking, wash the entire membrane briefly with TBS (without detergent).

  • Incubate the entire membrane with your primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

3. Washing with Different this compound X-100 Concentrations:

  • The next day, cut the membrane into strips, ensuring each strip contains a lane with your protein of interest and a molecular weight marker.

  • Prepare a series of washing buffers (TBST) with varying concentrations of this compound X-100 (e.g., 0.01%, 0.05%, 0.1%, 0.2%, and 0.5% v/v). Include a control with TBS only (0% this compound X-100).

  • Place each membrane strip into a separate container with one of the prepared washing buffers.

  • Wash the strips three times for 10 minutes each with their respective washing buffer at room temperature with gentle agitation.

4. Secondary Antibody Incubation and Detection:

  • After the washing steps, incubate each strip with the same dilution of HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Wash all strips three times for 10 minutes each with their respective TBST washing buffer.

  • Perform a final wash of all strips with TBS (no detergent) to remove any residual detergent that might interfere with the detection reagent.

  • Proceed with chemiluminescent detection using an ECL substrate and image the blots under the same conditions (e.g., exposure time).

5. Data Analysis:

  • Visually compare the intensity of the specific band and the background on each strip.

  • For a more quantitative analysis, use densitometry software to measure the signal intensity of the target protein band and an area of the background on each strip.

  • Calculate the signal-to-noise ratio for each this compound X-100 concentration (Signal-to-Noise = Signal Intensity / Background Intensity).

  • The concentration that provides the highest signal-to-noise ratio is the optimal concentration for your experiment.

Visualizations

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Transfer cluster_immunodetection Immunodetection Sample Prep Sample Prep SDS-PAGE SDS-PAGE Sample Prep->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Blocking Blocking Membrane Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Washing_1 Washing_1 Primary Antibody Incubation->Washing_1 Wash with TBST (with this compound X-100) Secondary Antibody Incubation Secondary Antibody Incubation Washing_1->Secondary Antibody Incubation Washing_2 Washing_2 Secondary Antibody Incubation->Washing_2 Wash with TBST (with this compound X-100) Detection Detection Washing_2->Detection

Caption: Western Blot Experimental Workflow Highlighting Washing Steps.

Detergent_Mechanism cluster_membrane Membrane Surface Membrane Membrane NonSpecific_Antibody Non-specifically Bound Antibody Washed_Away Reduced Background NonSpecific_Antibody->Washed_Away Results in removal Target_Protein Target Protein Retained_Signal Improved Signal-to-Noise Target_Protein->Retained_Signal Maintains signal Specific_Antibody Specifically Bound Antibody Specific_Antibody->Target_Protein Strong specific interaction (largely unaffected) Triton_X100 This compound X-100 (Detergent) Triton_X100->NonSpecific_Antibody Disrupts weak hydrophobic interactions

Caption: Mechanism of this compound X-100 in Reducing Non-specific Binding.

References

Application Notes and Protocols: Triton X-100 Cell Lysis for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the permeabilization of cells using Triton X-100 for the subsequent intracellular staining and analysis by flow cytometry. This compound X-100 is a non-ionic detergent widely used to permeabilize the cell membrane, allowing antibodies to access intracellular antigens while maintaining cellular morphology.[1][2][3]

Mechanism of Action

This compound X-100 solubilizes the cell membrane by disrupting the lipid bilayer.[2][4] Its non-ionic nature makes it a relatively mild detergent that is effective for creating pores in the plasma membrane, and at higher concentrations, the nuclear membrane, without completely dissolving them.[3] This allows for the detection of cytoplasmic and, with optimization, nuclear proteins.

Key Experimental Parameters

Successful intracellular staining using this compound X-100 requires careful optimization of several parameters. The following table summarizes critical quantitative data derived from established protocols.

ParameterRecommended RangeNotes
This compound X-100 Concentration 0.1% - 0.3% (v/v) in PBS or antibody dilution bufferHigher concentrations (up to 1%) may be necessary for nuclear antigen staining.[5] Optimal concentration should be determined empirically for each cell type and antibody.
Fixation Agent 1% - 4% Paraformaldehyde (PFA)Fixation should always precede permeabilization to preserve cell structure and antigen localization.[1][5][6]
Fixation Time 10 - 20 minutes at room temperature
Permeabilization Time 10 - 15 minutes at room temperature[5][6][7]
Cell Number 0.5 - 1 x 10^6 cells per sample[5][6]
Antibody Incubation Time 30 - 60 minutes at 4°C or room temperatureThis should be optimized for each specific antibody.[6][7]

Step-by-Step Experimental Protocol

This protocol outlines the necessary steps for cell fixation and permeabilization with this compound X-100 prior to intracellular antibody staining for flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (1-4% PFA in PBS)

  • Permeabilization Buffer (0.1% - 0.3% this compound X-100 in PBS or Antibody Dilution Buffer)

  • Antibody Dilution Buffer (e.g., PBS with 0.5% BSA)

  • Fluorochrome-conjugated primary antibodies

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in PBS to a concentration of 1 x 10^7 cells/mL.

  • Surface Staining (Optional):

    • If staining for surface markers, perform this step before fixation.

    • Add the appropriate amount of fluorochrome-conjugated antibody to 100 µL of cell suspension (1 x 10^6 cells).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet (containing 0.5 - 1 x 10^6 cells) in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.[5][6][7]

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.

    • Incubate for 10-15 minutes at room temperature.[5][6][7]

  • Intracellular Staining:

    • Wash the cells once with Antibody Dilution Buffer.

    • Centrifuge and discard the supernatant.

    • Resuspend the permeabilized cell pellet in 100 µL of Antibody Dilution Buffer containing the appropriate concentration of the fluorochrome-conjugated intracellular antibody.

    • Incubate for 30-60 minutes at room temperature or 4°C in the dark, as recommended for the specific antibody.[6][7]

  • Washing and Acquisition:

    • Wash the cells twice with Antibody Dilution Buffer.

    • Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.

    • Analyze the samples on a flow cytometer as soon as possible.

Experimental Workflow Diagram

TritonX100_FlowCytometry_Workflow This compound X-100 Cell Lysis and Staining Workflow for Flow Cytometry cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest Cells Wash1 Wash with PBS Harvest->Wash1 Resuspend1 Resuspend in PBS Wash1->Resuspend1 SurfaceStain Optional: Surface Staining Resuspend1->SurfaceStain Fixation Fixation (PFA) Resuspend1->Fixation No Surface Staining SurfaceStain->Fixation Permeabilization Permeabilization (this compound X-100) Fixation->Permeabilization IntracellularStain Intracellular Staining Permeabilization->IntracellularStain Wash2 Wash Cells IntracellularStain->Wash2 Resuspend2 Resuspend for Analysis Wash2->Resuspend2 FlowCytometry Flow Cytometry Acquisition Resuspend2->FlowCytometry

Caption: Workflow for this compound X-100 permeabilization and intracellular staining for flow cytometry.

Considerations and Troubleshooting

  • Antibody Choice: Not all antibodies are suitable for detecting fixed and permeabilized antigens. It is crucial to use antibodies validated for intracellular flow cytometry.

  • Alternative Detergents: For some antigens, this compound X-100 may be too harsh. Milder detergents like saponin can be used as an alternative.[5] For nuclear targets, stronger permeabilization with methanol might be necessary.[5]

  • Controls: Always include appropriate controls, such as unstained cells, isotype controls, and single-color controls for compensation.

  • Cell Viability: If analyzing cell viability, a viability dye should be used before the fixation step.

References

Application Notes and Protocols for Solubilizing Membrane Proteins with Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triton X-100 is a non-ionic detergent widely employed in biochemical and molecular biology applications for the solubilization of membrane proteins.[1][2] Its amphipathic nature, characterized by a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group, allows it to effectively disrupt lipid bilayers while often preserving the native structure and function of the protein of interest.[1] This makes it a valuable tool for extracting membrane proteins for various downstream applications, including immunoprecipitation, Western blotting, and functional assays.[3][4] Unlike ionic detergents, which are often denaturing, the mild, non-denaturing properties of this compound X-100 make it suitable for isolating proteins in their biologically active form.[5][6]

Physicochemical Properties of this compound X-100

The efficacy of a detergent is dictated by its physicochemical properties. Understanding these characteristics is crucial for optimizing solubilization protocols.

PropertyValueReferences
Detergent Class Non-ionic polyoxyethylene surfactant[3][7]
Average Molecular Weight ~625 - 647 g/mol [3][6][7]
Critical Micelle Concentration (CMC) 0.2 - 0.9 mM (approx. 0.012% - 0.058% w/v)[1][3][7]
Aggregation Number 100 - 155[2][7]
Micelle Molecular Weight ~80,000 - 90,000 g/mol [2][7]
Cloud Point 64 - 65°C[2][7]
Dialyzable No[7]

Principle of Membrane Protein Solubilization

Solubilization of membrane proteins is a multi-step process that relies on the detergent concentration being above its Critical Micelle Concentration (CMC).[5][8] Below the CMC, detergent molecules exist as monomers. Above the CMC, they self-assemble into micelles.

  • Membrane Partitioning: Detergent monomers partition into the lipid bilayer.

  • Lipid-Detergent Micelle Formation: As the detergent concentration increases, the bilayer becomes saturated, leading to the formation of mixed micelles containing both lipids and detergent molecules.

  • Protein-Detergent Micelle Formation: Finally, individual membrane proteins are encapsulated within detergent micelles, effectively solubilizing them in the aqueous buffer.[9] The hydrophobic regions of the protein are shielded by the detergent's hydrophobic tails, while the hydrophilic heads interact with the aqueous environment.[5]

G cluster_0 Step 1: Detergent monomers partition into the lipid bilayer cluster_1 Step 2: Formation of mixed lipid-detergent micelles cluster_2 Step 3: Solubilized protein in a detergent micelle step1_img step2_img step1_img->step2_img step3_img step2_img->step3_img

Caption: Mechanism of membrane protein solubilization by this compound X-100.

Application Notes

Advantages of this compound X-100:
  • Mild and Non-denaturing: It is less harsh than ionic detergents, making it ideal for preserving protein structure and function.[3][5] It breaks lipid-lipid and lipid-protein interactions but generally not protein-protein interactions.[6][10]

  • Versatility: Widely used for general cell lysis and extraction of membrane proteins for a broad range of functional and structural studies.[3]

Limitations and Considerations:
  • Protein Dependent Efficacy: The effectiveness of this compound X-100 can be protein-specific. While it may efficiently solubilize one protein, it can lead to the degradation or denaturation of more labile protein complexes.[3][9] For example, while this compound X-100 efficiently solubilized a photosynthetic superassembly from Rhodobacter capsulatus (>95%), it caused significant degradation of the labile light-harvesting complex I (LHI).[3]

  • Disruption of Interactions: Although generally mild, it can still disrupt some sensitive protein-protein interactions.[3]

  • Non-Dialyzable: Due to its large micelle size, this compound X-100 is not easily removed by dialysis, which can be a consideration for certain downstream applications.[7]

  • Optimization is Key: The optimal concentration of this compound X-100 must be determined empirically to effectively solubilize the protein of interest without causing denaturation.[1][11] A detergent-to-protein ratio of around 10:1 is often required to fully exchange native lipid interactions for detergent ones.[5]

Experimental Protocols

Protocol 1: General Solubilization of Membrane Proteins from Cultured Cells

This protocol provides a general framework for extracting membrane proteins from a pellet of cultured mammalian cells.[3][11]

Materials:

  • This compound X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound X-100.

  • Protease and Phosphatase Inhibitor Cocktails: (e.g., Roche cOmplete™, PhosSTOP™). Add fresh to the lysis buffer immediately before use.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cultured cells.

  • Cell scraper.

  • Microcentrifuge and tubes.

Methodology:

  • Cell Harvest: Aspirate the culture medium. Wash the cells with ice-cold PBS. Scrape the cells and transfer them to a pre-chilled microcentrifuge tube.

  • Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold this compound X-100 Lysis Buffer supplemented with protease and phosphatase inhibitors. A common starting point is to use 500 µL of buffer for a cell pellet from a 10 cm dish.

  • Solubilization: Incubate the lysate on a rotator or wheel at 4°C for 30-60 minutes to facilitate lysis and membrane protein solubilization.[3][12] Occasional vortexing can also be performed.[3]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 - 17,000 x g) for 15 minutes at 4°C to pellet insoluble cellular debris, such as cytoskeletal components and nuclei.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. Avoid disturbing the pellet. The sample is now ready for downstream analysis or further purification.[8]

G node_start Start: Cultured Cell Monolayer node_harvest Harvest Cells (Wash with PBS, Scrape) node_start->node_harvest node_pellet Pellet Cells (500 x g, 5 min, 4°C) node_harvest->node_pellet node_lyse Resuspend in Lysis Buffer (1% this compound X-100 + Inhibitors) node_pellet->node_lyse node_incubate Incubate on Rotator (30-60 min, 4°C) node_lyse->node_incubate node_clarify Clarify Lysate (Centrifuge) (>14,000 x g, 15 min, 4°C) node_incubate->node_clarify node_collect Collect Supernatant node_clarify->node_collect node_end End: Solubilized Protein Fraction node_collect->node_end

References

Application Notes and Protocols for Subcellular Organelle Isolation using Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of subcellular organelles is a fundamental technique in cell biology, biochemistry, and drug development, enabling the detailed study of organelle-specific functions, protein localization, and signaling pathways. Triton X-100, a non-ionic detergent, is a widely used reagent for the selective permeabilization of cellular membranes, facilitating the release and subsequent purification of intact organelles. Its efficacy lies in its ability to solubilize the plasma membrane at low concentrations while leaving the membranes of organelles, such as the nucleus and mitochondria, largely intact.[1][2][3] This differential solubilization, combined with centrifugation techniques, allows for the enrichment of specific organelle fractions.

This document provides detailed application notes and protocols for the use of this compound X-100 in the isolation of various subcellular organelles. It includes quantitative data on the optimization of this compound X-100 concentration, detailed experimental procedures, and visual representations of workflows and relevant signaling pathways.

Data Presentation: Optimizing this compound X-100 Concentration

The concentration of this compound X-100 is a critical parameter that must be optimized to achieve a balance between efficient cell lysis and the preservation of organelle integrity, thereby maximizing both yield and purity.[1][2][3] Too low a concentration may result in incomplete cell lysis and poor organelle release, while excessive concentrations can lead to the solubilization of organellar membranes and contamination of the desired fraction.[1][2]

The optimal concentration of this compound X-100 varies depending on the cell type and the target organelle. The following tables summarize the effects of different this compound X-100 concentrations on the yield and purity of isolated nuclei and mitochondria, based on findings from various studies. Purity is often assessed by Western blot analysis using antibodies against specific organelle markers.

Table 1: Effect of this compound X-100 Concentration on Nuclear Isolation from Plant Cells

This compound X-100 Concentration (%)Nuclear Yield (Nuclei/g of tissue)Purity (Absence of Chloroplast Contamination)Reference
0.1LowHigh[4]
0.5HighHigh[4]
1.0OptimalOptimal[4]
1.2DecreasedHigh[4]
2.0Severely Compromised IntegrityN/A[5]

Table 2: General Observations on the Effect of this compound X-100 on Mitochondrial Isolation

This compound X-100 ConcentrationExpected OutcomeConsiderations
Low (e.g., <0.1%) Incomplete plasma membrane lysis, low mitochondrial yield.May be suitable for gentle permeabilization for specific assays but not for bulk isolation.
Optimal (e.g., 0.1-0.5%) Efficient plasma membrane lysis with minimal damage to mitochondrial outer membrane. Good balance of yield and purity.The exact optimum will vary with cell type and must be determined empirically.
High (e.g., >0.5%) Increased risk of mitochondrial membrane damage, leading to the release of intermembrane space proteins and reduced functionality.[3][6]Can lead to contamination of the cytosolic fraction with mitochondrial proteins.

Experimental Protocols

Protocol 1: Isolation of Nuclei from Mammalian Cells

This protocol describes a common method for isolating nuclei from cultured mammalian cells using a this compound X-100-based lysis buffer and differential centrifugation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM NaCl, 3 mM MgCl₂, 0.5% (v/v) this compound X-100, and protease inhibitors.

  • Sucrose Cushion: 0.25 M Sucrose in a buffered solution.

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 10 volumes of ice-cold Hypotonic Lysis Buffer.

  • Incubate on ice for 15 minutes to allow for cell swelling and lysis of the plasma membrane.

  • Homogenize the cell lysate with 10-15 strokes of a loose-fitting Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully remove the supernatant (cytoplasmic fraction).

  • (Optional) For higher purity, resuspend the nuclear pellet in Hypotonic Lysis Buffer and centrifuge again.

  • (Optional) For further purification, the nuclear pellet can be resuspended and layered over a sucrose cushion and centrifuged at 1,500 x g for 10 minutes.

  • The final nuclear pellet can be used for downstream applications.

Protocol 2: Isolation of Mitochondria from Mammalian Cells

This protocol outlines a method for isolating mitochondria using a combination of mechanical homogenization and differential centrifugation, with this compound X-100 being a key component in some variations for separating mitochondria-associated membranes.

Materials:

  • Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors.

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in MIB.

  • Homogenize the cells using a Dounce homogenizer until about 80-90% of cells are lysed (monitor with a microscope).

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 15 minutes.

  • The resulting pellet is the enriched mitochondrial fraction.

Protocol 3: Isolation of Endoplasmic Reticulum (ER)

Isolation of the ER often involves a series of differential centrifugations to first remove larger organelles, followed by ultracentrifugation to pellet the microsomal fraction, which is enriched in ER. This compound X-100 can be used in subsequent steps to isolate ER-associated membranes or to solubilize the ER for proteomic analysis.[7][8]

Procedure Outline:

  • Homogenize cells in a suitable buffer without detergent.

  • Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Perform a medium-speed centrifugation (e.g., 10,000-12,000 x g) to pellet mitochondria.[9]

  • Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER).[9]

  • The microsomal pellet can be further purified using density gradients or treated with a low concentration of this compound X-100 to isolate specific ER subdomains.

Mandatory Visualizations

Logical Relationship: Optimizing this compound X-100 Concentration

G Logical Flow for this compound X-100 Concentration Optimization Start Start: Cell Sample Low_TX Low this compound X-100 (<0.1%) Start->Low_TX Optimal_TX Optimal this compound X-100 (0.1% - 1.0%) Start->Optimal_TX High_TX High this compound X-100 (>1.0%) Start->High_TX Incomplete_Lysis Incomplete Plasma Membrane Lysis Low_TX->Incomplete_Lysis Selective_Lysis Selective Plasma Membrane Lysis Optimal_TX->Selective_Lysis Organelle_Damage Organelle Membrane Damage High_TX->Organelle_Damage Low_Yield Low Organelle Yield Incomplete_Lysis->Low_Yield High_Yield_Purity High Yield & Purity Selective_Lysis->High_Yield_Purity Low_Purity Low Purity Organelle_Damage->Low_Purity

Caption: Optimizing this compound X-100 concentration is key for successful organelle isolation.

Experimental Workflow: Subcellular Fractionation

G Experimental Workflow for Subcellular Fractionation Start Start: Cell Culture Harvest Harvest & Wash Cells Start->Harvest Lysis Cell Lysis with Hypotonic Buffer (+/- this compound X-100) Harvest->Lysis Homogenization Dounce Homogenization Lysis->Homogenization Centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g) Homogenization->Centrifuge1 Pellet1 Pellet: Nuclei & Debris Centrifuge1->Pellet1 Collect Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Transfer Centrifuge2 Medium-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifuge2 Pellet2 Pellet: Mitochondria Centrifuge2->Pellet2 Collect Supernatant2 Supernatant 2 (Cytosolic Fraction) Centrifuge2->Supernatant2 Transfer Centrifuge3 Ultracentrifugation (e.g., 100,000 x g) Supernatant2->Centrifuge3 Pellet3 Pellet: Microsomes (ER) Centrifuge3->Pellet3 Collect Supernatant3 Supernatant 3 (Soluble Proteins) Centrifuge3->Supernatant3 Collect

Caption: A typical differential centrifugation workflow for separating organelles.

Signaling Pathway: Mitochondrial Apoptosis

G Mitochondrial (Intrinsic) Apoptosis Pathway cluster_Mitochondrion Mitochondrion Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Cytochrome_c->Apoptosome Smac_DIABLO Smac/DIABLO IAPs IAPs Smac_DIABLO->IAPs inhibits Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IAPs->Caspase3 inhibits

Caption: The intrinsic apoptosis pathway is initiated at the mitochondrion.

References

Preparing Cell Lysates for ELISA using Triton X-100: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of cell lysates for Enzyme-Linked Immunosorbent Assay (ELISA) applications using Triton X-100. This compound X-100 is a non-ionic detergent widely used for cell lysis as it is effective at solubilizing membrane proteins while generally preserving the native protein structure and antigenicity required for immunoassay detection.[1][2]

Introduction to Cell Lysis for ELISA

The accurate quantification of intracellular proteins by ELISA is critically dependent on the efficient and reproducible lysis of cells to release the target analytes. The choice of lysis buffer is paramount, as it must effectively disrupt cell membranes without denaturing the target protein or interfering with the subsequent antibody-antigen interactions in the ELISA.[3] this compound X-100-based lysis buffers are a popular choice for their mild yet effective lytic properties, particularly for the analysis of cytoplasmic proteins.[1]

Key Components of this compound X-100 Lysis Buffer

A well-formulated lysis buffer is essential for obtaining high-quality cell lysates. The primary components and their functions are outlined below.

ComponentRecommended ConcentrationFunction
This compound X-100 0.1% - 1% (v/v)A non-ionic detergent that solubilizes cell membranes to release intracellular contents. The optimal concentration can vary depending on the cell type and the specific protein of interest.[1][4] Concentrations above 1% may interfere with antigen-antibody binding in the ELISA.[1]
Tris-HCl 20-50 mMA buffering agent that maintains a stable pH (typically 7.4-8.0) to preserve protein structure and function.
NaCl 150 mMAn salt that helps to maintain ionic strength and osmolarity, which can prevent non-specific protein aggregation.
Protease Inhibitor Cocktail Varies (follow manufacturer's instructions)A mixture of inhibitors that prevent the degradation of target proteins by proteases released during cell lysis.[5][6][7][8] This is a critical component for preserving protein integrity.[5][7]
Phosphatase Inhibitor Cocktail Varies (follow manufacturer's instructions)Essential when analyzing the phosphorylation state of a protein. These inhibitors prevent the removal of phosphate groups by phosphatases.[5][6][7]
EDTA/EGTA 1-5 mMChelating agents that inhibit metalloproteases which require divalent cations like Ca2+ and Mg2+ for their activity.

Experimental Protocols

A. Preparation of 1X this compound X-100 Lysis Buffer

Materials:

  • This compound X-100

  • Tris-HCl

  • NaCl

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional)

  • Distilled, deionized water (ddH2O)

Procedure:

  • To prepare a 1X lysis buffer, combine the components as listed in the table below.

  • Adjust the final volume with ddH2O.

  • Store the buffer at 4°C.

  • Crucially, add protease and phosphatase inhibitors to the lysis buffer immediately before use. [7][9]

ComponentStock ConcentrationVolume for 10 mLFinal Concentration
Tris-HCl, pH 7.41 M500 µL50 mM
NaCl5 M300 µL150 mM
This compound X-10010%1 mL1%
Protease Inhibitor Cocktail100X100 µL1X
Phosphatase Inhibitor Cocktail100X100 µL1X
ddH2O-To 10 mL-
B. Protocol for Lysing Adherent Cells

This protocol is suitable for cells grown in culture dishes or multi-well plates.

Adherent_Cell_Lysis_Workflow start Start: Adherent Cells in Culture wash Wash cells with ice-cold PBS start->wash aspirate Aspirate PBS wash->aspirate add_buffer Add ice-cold this compound X-100 Lysis Buffer aspirate->add_buffer incubate Incubate on ice add_buffer->incubate scrape Scrape cells incubate->scrape collect Collect lysate into a pre-chilled tube scrape->collect centrifuge Centrifuge to pellet debris collect->centrifuge supernatant Collect supernatant (cell lysate) centrifuge->supernatant end Proceed to Protein Assay and ELISA supernatant->end

Caption: Workflow for the lysis of adherent cells for ELISA.

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold 1X this compound X-100 lysis buffer (supplemented with inhibitors) to the cells. A general guideline is to use 500 µL for a 10 cm dish.[10][11]

  • Incubate the plate on ice for 5-30 minutes.[11][12]

  • Using a cell scraper, gently scrape the cells off the surface of the plate.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000-17,000 x g for 10-20 minutes at 4°C to pellet the cell debris.[12]

  • Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled tube. Avoid disturbing the pellet.

  • The lysate is now ready for protein concentration measurement and subsequent ELISA analysis. For long-term storage, aliquot the lysate and store at -80°C to minimize freeze-thaw cycles.[12]

C. Protocol for Lysing Suspension Cells

This protocol is suitable for cells grown in suspension culture.

Suspension_Cell_Lysis_Workflow start Start: Suspension Cells in Culture pellet_cells Pellet cells by centrifugation start->pellet_cells wash Wash cell pellet with ice-cold PBS pellet_cells->wash pellet_again Pellet cells again wash->pellet_again add_buffer Resuspend pellet in ice-cold this compound X-100 Lysis Buffer pellet_again->add_buffer incubate Incubate on ice with periodic vortexing add_buffer->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge supernatant Collect supernatant (cell lysate) centrifuge->supernatant end Proceed to Protein Assay and ELISA supernatant->end

Caption: Workflow for the lysis of suspension cells for ELISA.

Procedure:

  • Transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation at approximately 500 x g for 5 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the cell pellet by resuspending it in ice-cold PBS, then repeat the centrifugation step.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold 1X this compound X-100 lysis buffer (supplemented with inhibitors) to the cell pellet. A starting point is to use 500 µL of lysis buffer per 1x10^6 cells.[13]

  • Resuspend the pellet by gentle pipetting or vortexing.

  • Incubate the tube on ice for 15-30 minutes, with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000-17,000 x g for 10-20 minutes at 4°C to pellet the insoluble debris.[12]

  • Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled tube.

  • The lysate is now ready for protein quantification and ELISA. For long-term storage, aliquot and store at -80°C.[12]

Protein Concentration Determination

It is crucial to determine the total protein concentration in each lysate to normalize the samples before performing the ELISA. This ensures that equal amounts of total protein are loaded into each well, allowing for accurate comparisons between samples.

Important Considerations:

  • The Bradford protein assay is generally not recommended for lysates containing this compound X-100, as the detergent can interfere with the Coomassie dye, leading to inaccurate measurements.[13][14]

  • The Bicinchoninic acid (BCA) assay is compatible with up to 5% this compound X-100 and is a recommended method for determining protein concentration in these lysates.[14][15]

AssayCompatibility with this compound X-100Notes
BCA Assay Compatible (up to 5%)Recommended method.[14][15]
Bradford Assay Not Recommended This compound X-100 interferes with the assay.[13][14]
UV Absorbance (A280) Caution Advised This compound X-100 absorbs light in the 280 nm region, which can interfere with accurate protein quantification.[16][17]

General Recommendations and Troubleshooting

  • Work on ice: Always keep samples and buffers on ice to minimize protease and phosphatase activity.[5][9]

  • Fresh inhibitors: Add protease and phosphatase inhibitors to the lysis buffer immediately before use, as they can have limited stability in aqueous solutions.[7][9]

  • Optimize this compound X-100 concentration: The optimal concentration of this compound X-100 may need to be determined empirically for your specific cell type and target protein, typically in the range of 0.1% to 1%.[1][18]

  • Avoid denaturing detergents: For most ELISAs, it is best to avoid strongly denaturing detergents like SDS, as they can disrupt the protein structure and the antibody binding sites.[13]

  • Sample dilution: After determining the protein concentration, dilute the lysates to the desired concentration within the linear range of the ELISA kit using the assay diluent provided with the kit.

  • Lysate viscosity: If the lysate is viscous due to the release of DNA, it can be passed through a small gauge needle to shear the DNA or treated with a DNase.[19]

By following these detailed protocols and considering the critical factors outlined, researchers can consistently prepare high-quality cell lysates for reliable and reproducible results in their ELISA experiments.

References

Application Notes and Protocols for Tissue Decellularization Using Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Triton X-100 for the decellularization of various tissues. The protocols outlined below are based on established scientific literature and are intended to serve as a starting point for developing tissue-specific decellularization procedures.

Introduction to this compound X-100 in Decellularization

This compound X-100 is a non-ionic surfactant widely employed in tissue engineering to remove cellular components from tissues, a process known as decellularization. The primary goal of decellularization is to produce an acellular scaffold composed of the native extracellular matrix (ECM). This ECM scaffold retains the structural and biomechanical properties of the original tissue, providing an ideal substrate for subsequent recellularization with cells for regenerative medicine applications and drug testing models.

The mechanism of action for this compound X-100 involves the disruption of lipid-lipid and lipid-protein interactions within the cell membrane, leading to cell lysis.[1][2] It is considered a milder detergent compared to ionic detergents like sodium dodecyl sulfate (SDS), making it particularly useful when the preservation of delicate ECM proteins is crucial.[2] However, its effectiveness in removing nuclear material can be lower than that of stronger detergents.[2]

Key Considerations for this compound X-100 Based Decellularization

Several factors must be optimized for successful decellularization with this compound X-100, as the ideal protocol is highly tissue-dependent.[3]

  • Tissue Type and Density: Dense, complex tissues may require longer exposure times, higher concentrations of this compound X-100, or combination treatments with other detergents or physical methods.

  • Concentration: this compound X-100 is typically used in concentrations ranging from 0.1% to 3% (v/v).[2][3][4] Higher concentrations can lead to more efficient cell removal but may also cause greater damage to the ECM.[5]

  • Incubation Time: The duration of exposure to this compound X-100 can range from a few hours to several days, depending on the tissue and other protocol parameters.[3][6]

  • Combination with Other Reagents: this compound X-100 is often used in conjunction with other detergents, such as SDS, to enhance cell and nuclear removal.[5][6] It is also frequently followed by enzymatic treatments, like DNase, to eliminate residual DNA.[7][8]

  • Physical Methods: The efficacy of decellularization can be improved by incorporating physical methods such as freeze-thaw cycles, agitation, perfusion, or hydrostatic pressure.[1][6]

Quantitative Data on Decellularization Efficiency

The effectiveness of a decellularization protocol is assessed by quantifying the removal of cellular components and the preservation of the ECM. The following tables summarize quantitative data from various studies using this compound X-100.

Table 1: Comparison of DNA Removal and Cell Removal Efficiency

Tissue TypeThis compound X-100 Concentration (%)Other ReagentsIncubation TimeDNA Reduction (%)Cell Removal (%)Reference
Tendon-Bone Interface10.5% SDS72 hoursNot Specified~98%[6]
Tendon-Bone Interface10.5% SDS + 200 mmHg hydrostatic pressure48 hoursNot Specified>98%[6]
Porcine Cartilage2None48 hoursNearly 100%Nearly 100%[3]
Carotid Arteries11% TnBPNot Specified>99% (to <50 ng/mg)Complete[5][9][10]
Rat Lung0.1None24-48 hoursNot SpecifiedEffective[11]

Table 2: Effect of this compound X-100 on Extracellular Matrix Components

Tissue TypeThis compound X-100 Concentration (%)Comparison AgentGAG ContentCollagen ContentOther FindingsReference
Porcine ACLNot SpecifiedSDS, TrypsinSignificant reductionNo significant difference-[12][13]
Porcine Cartilage21% SDSLower than SDSNot SpecifiedHigher growth factor content than SDS[3]
Tendon-Bone Interface1SDSSuperior GAG retentionNo significant loss-[6]
Porcine Articular CartilageNot SpecifiedTrypsinNot SpecifiedMore disordered structure than trypsin-[4]

Experimental Protocols

The following are generalized protocols for tissue decellularization using this compound X-100. It is crucial to optimize these protocols for your specific tissue of interest.

Protocol 1: General Tissue Decellularization with this compound X-100

This protocol is a basic starting point for thin or less dense tissues.

Materials:

  • Tissue of interest

  • Phosphate Buffered Saline (PBS)

  • Deionized (DI) water

  • This compound X-100

  • DNase I solution (e.g., 20 U/mL in a buffered solution)

  • Protease inhibitors (optional)

  • Orbital shaker or rocker

Procedure:

  • Tissue Preparation: Harvest the tissue and wash it thoroughly with PBS to remove excess blood and debris. Cut the tissue into appropriate sizes for decellularization.

  • Hypotonic Lysis (Optional): Place the tissue in DI water for 1-2 hours at 4°C with gentle agitation to induce initial cell swelling and lysis.

  • Detergent Treatment: Immerse the tissue in a solution of 1% (v/v) this compound X-100 in PBS. The volume of the solution should be at least 10 times the volume of the tissue.

  • Incubation: Incubate at room temperature or 4°C with continuous gentle agitation for 24-72 hours. The optimal time will depend on the tissue type and thickness.

  • Washing: After incubation, wash the tissue extensively with PBS or DI water to remove the this compound X-100 and cellular debris. Perform multiple washes over 24-48 hours.

  • Enzymatic Digestion of DNA: Incubate the tissue in a DNase I solution at 37°C for 2-4 hours to remove residual DNA.

  • Final Washes: Perform several final washes with sterile PBS to remove any remaining enzymes and byproducts.

  • Sterilization and Storage: Sterilize the decellularized scaffold using methods such as gamma irradiation, ethylene oxide, or peracetic acid treatment. Store in a sterile solution (e.g., PBS with antibiotics) at 4°C.

Protocol 2: Combined SDS and this compound X-100 Protocol for Dense Tissues

This protocol is adapted for denser tissues that are more difficult to decellularize.

Materials:

  • All materials from Protocol 1

  • Sodium Dodecyl Sulfate (SDS)

Procedure:

  • Tissue Preparation: As in Protocol 1.

  • Initial SDS Treatment: Immerse the tissue in a 0.1% - 1% (w/v) SDS solution in PBS. Incubate with agitation for 12-24 hours. The concentration and time should be optimized to minimize ECM damage.

  • Intermediate Washing: Wash the tissue thoroughly with PBS for at least 1-2 hours to remove the majority of the SDS.

  • This compound X-100 Treatment: Immerse the tissue in a 1% (v/v) this compound X-100 solution in PBS for 12-24 hours with agitation. This step helps to remove residual SDS and further lyse any remaining cells.[8]

  • Washing: As in Protocol 1.

  • Enzymatic Digestion of DNA: As in Protocol 1.

  • Final Washes: As in Protocol 1.

  • Sterilization and Storage: As in Protocol 1.

Visualizing the Decellularization Workflow

The following diagrams illustrate the general experimental workflows for tissue decellularization using this compound X-100.

G cluster_prep Tissue Preparation cluster_decell Decellularization cluster_final Final Steps Harvest Harvest Tissue Wash_PBS Wash with PBS Harvest->Wash_PBS Cut Cut to Size Wash_PBS->Cut Hypotonic_Lysis Hypotonic Lysis (Optional) Cut->Hypotonic_Lysis TritonX100 1% this compound X-100 Treatment Hypotonic_Lysis->TritonX100 Wash_1 Extensive Washing TritonX100->Wash_1 DNase DNase Treatment Wash_1->DNase Wash_2 Final Washes DNase->Wash_2 Sterilize Sterilization Wash_2->Sterilize Store Storage at 4°C Sterilize->Store

Caption: General workflow for this compound X-100 based tissue decellularization.

G cluster_prep Tissue Preparation cluster_decell Decellularization cluster_final Final Steps Harvest Harvest Dense Tissue Wash_PBS Wash with PBS Harvest->Wash_PBS Cut Cut to Size Wash_PBS->Cut SDS SDS Treatment (0.1-1%) Cut->SDS Wash_1 Intermediate Wash SDS->Wash_1 TritonX100 1% this compound X-100 Treatment Wash_1->TritonX100 Wash_2 Extensive Washing TritonX100->Wash_2 DNase DNase Treatment Wash_2->DNase Wash_3 Final Washes DNase->Wash_3 Sterilize Sterilization Wash_3->Sterilize Store Storage at 4°C Sterilize->Store

Caption: Combined SDS and this compound X-100 workflow for dense tissues.

Conclusion

This compound X-100 is a valuable and versatile tool for tissue decellularization. Its mild, non-ionic nature makes it suitable for preserving the delicate architecture of the ECM. However, for optimal results, a systematic approach to protocol development is necessary, taking into account the specific characteristics of the tissue being decellularized. The protocols and data presented here provide a solid foundation for researchers to begin their work in creating biocompatible and functional tissue scaffolds for a wide range of applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Triton X-100 Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common issues with Triton X-100 precipitating in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound X-100 and why is it used in laboratory buffers?

This compound X-100 is a nonionic surfactant commonly used in biochemical applications.[1][2] Its primary functions in a laboratory setting include:

  • Cell Lysis: It is widely used to break open cell membranes to extract proteins and other cellular components.[3]

  • Solubilizing Proteins: It is particularly effective at solubilizing membrane proteins while maintaining their native structure.[4][5][6]

  • Preventing Non-specific Binding: In assays like ELISA and Western blotting, it helps to reduce background noise by blocking non-specific interactions.

  • Permeabilizing Cell Membranes: It can be used to allow antibodies and other molecules to enter living cells.[3][7]

Q2: Why is my this compound X-100 precipitating out of my buffer?

This compound X-100 precipitation, often observed as cloudiness or the formation of a separate phase, is typically related to its "cloud point". The cloud point is the temperature above which an aqueous solution of a nonionic surfactant, like this compound X-100, becomes turbid.[8] This phenomenon is reversible; the solution should clear upon cooling with stirring.[1]

Several factors can influence the cloud point and cause precipitation:

  • Temperature: Exceeding the cloud point is the most common cause of precipitation.

  • Concentration: Higher concentrations of this compound X-100 can sometimes lead to a decrease in the cloud point temperature.[9]

  • Presence of Salts: Inorganic salts can significantly lower the cloud point of this compound X-100.[10]

  • Other Additives: The presence of other organic molecules in the buffer can either increase or decrease the cloud point.[11]

Q3: What is the cloud point of this compound X-100?

The cloud point of this compound X-100 in an aqueous solution is typically around 65-66°C.[5][12][13] However, this value can be affected by the composition of the buffer, as detailed in the troubleshooting section.

Troubleshooting Guide

Issue 1: Buffer containing this compound X-100 becomes cloudy upon warming.

This is a classic sign of reaching the cloud point of the detergent.

Solution:

  • Cool the Solution: Immediately place the buffer on ice or in a cold water bath. The solution should clear as it cools.

  • Maintain Low Temperatures: During your experiment, try to keep the buffer containing this compound X-100 at or below room temperature (25°C) whenever possible, especially during incubation steps.

  • Consider Buffer Composition: If your protocol requires higher temperatures, you may need to adjust your buffer composition to raise the cloud point of this compound X-100.

Issue 2: White flakes or precipitate form in a this compound X-100-containing buffer stored in the cold (e.g., 4°C).

While this compound X-100 itself does not typically precipitate at low temperatures, other buffer components might. For instance, EDTA can precipitate at low temperatures.[14]

Solution:

  • Warm to Redissolve: Gently warm the buffer to room temperature. If the precipitate dissolves, it was likely another buffer component.

  • Filter Sterilize: It is recommended to filter sterilize this compound X-100 solutions rather than autoclaving, as heating can promote the formation of peroxides which can be detrimental to proteins.[14]

  • Prepare Fresh: If the precipitate does not redissolve upon warming, it is best to prepare a fresh batch of the buffer.

Issue 3: Precipitation occurs when mixing a this compound X-100-containing buffer with other solutions.

This can be due to a change in the ionic strength or the introduction of other chemicals that affect this compound X-100 solubility.

Solution:

  • Check for Incompatible Reagents: Review the composition of all solutions being mixed. High concentrations of salts are a common cause of this compound X-100 precipitation.

  • Sequential Addition: Try adding the this compound X-100 solution last and with gentle mixing.

  • Test Solubility: Before a large-scale experiment, perform a small test mix to ensure compatibility.

Data Presentation

Table 1: Physicochemical Properties of this compound X-100

PropertyValueReference(s)
Molecular Weight ~625 g/mol [1]
Critical Micelle Concentration (CMC) 0.22 - 0.24 mM[1][3]
Cloud Point (1% aqueous solution) 65 - 66°C[5][12][13]
pH (5% aqueous solution) 6.0 - 8.0[1]
Solubility (at 25°C) Soluble in water and most polar organic solvents[1][3][12]

Table 2: Effect of Additives on the Cloud Point of this compound X-100

AdditiveEffect on Cloud PointReference(s)
Inorganic Salts (e.g., NaCl, CaCl2, AlCl3) Decrease[10]
Cationic Gemini Surfactants Increase[13]
Lower Alcohols (Methanol, Ethanol, Propanol) Increase[11]
Higher Alcohols (Butanol, Hexanol, etc.) Decrease[11]
Alkanes (Hexane, Heptane, etc.) Decrease[11]

Experimental Protocols

Protocol 1: Preparation of a 10% (v/v) this compound X-100 Stock Solution
  • Reagents and Equipment:

    • This compound X-100 (liquid)

    • Nuclease-free water

    • Sterile conical tube

    • Pipette and sterile tips

  • Procedure:

    • Carefully pipette 10 mL of this compound X-100 into a 50 mL sterile conical tube. This compound X-100 is viscous, so pipette slowly to ensure accuracy.

    • Add 90 mL of nuclease-free water to the conical tube.

    • Secure the cap and mix by inverting the tube multiple times until the solution is homogeneous. This may take some time due to the viscosity of this compound X-100.

    • Store the 10% stock solution at room temperature.

Protocol 2: Resolubilizing Precipitated this compound X-100
  • Equipment:

    • Water bath or heating block

    • Magnetic stirrer and stir bar (optional)

  • Procedure:

    • If the precipitation is due to exceeding the cloud point (cloudy appearance at elevated temperatures), cool the solution in an ice bath or at 4°C until it becomes clear.

    • If other buffer components have precipitated at low temperatures (e.g., white flakes at 4°C), gently warm the solution to room temperature while stirring.

    • If the precipitate does not dissolve, it is recommended to discard the buffer and prepare a fresh solution.

Visualizations

Triton_Precipitation_Troubleshooting start This compound X-100 Precipitation Observed check_temp Is the buffer temperature > 60°C? start->check_temp cool_solution Cool the solution. Does it clear? check_temp->cool_solution Yes check_storage Was the buffer stored at 4°C? check_temp->check_storage No problem_solved_temp Problem Solved: Cloud Point Issue cool_solution->problem_solved_temp Yes cool_solution->check_storage No warm_solution Warm to room temp. Does precipitate dissolve? check_storage->warm_solution Yes check_mixing Precipitation upon mixing with other reagents? check_storage->check_mixing No problem_solved_storage Problem Solved: Buffer Component Precipitation warm_solution->problem_solved_storage Yes warm_solution->check_mixing No check_salt High salt concentration in mix? check_mixing->check_salt Yes prepare_fresh Prepare Fresh Buffer check_mixing->prepare_fresh No reduce_salt Reduce salt concentration or add this compound X-100 last. check_salt->reduce_salt Yes check_salt->prepare_fresh No

Caption: Troubleshooting workflow for this compound X-100 precipitation.

Cloud_Point_Concept cluster_below Below Cloud Point cluster_above Above Cloud Point micelle Soluble Micelles (Clear Solution) precipitate Phase Separation (Cloudy Solution) temp_increase Temperature Increase micelle->temp_increase temp_decrease Temperature Decrease precipitate->temp_decrease temp_increase->precipitate temp_decrease->micelle

Caption: The effect of temperature on this compound X-100 solubility.

References

Technical Support Center: Triton X-100 Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Triton X-100 from protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound X-100 from my protein sample?

A1: this compound X-100, a non-ionic detergent, is commonly used to solubilize membrane proteins. However, its presence can interfere with various downstream applications, including:

  • Mass Spectrometry (MS): Detergents can suppress the signal and create complex spectra, making data analysis difficult.[1][2][3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Detergents can interfere with antibody-antigen binding and lead to inaccurate results.[4]

  • Isoelectric Focusing (IEF): The presence of detergents can alter the isoelectric point of proteins.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detergents can produce signals that overlap with protein signals, complicating structural analysis.[4]

  • X-ray Crystallography: Detergents can prevent protein crystallization.

  • Proteolytic Digestion: this compound X-100 can inhibit the activity of enzymes like trypsin.[6]

Q2: What makes this compound X-100 difficult to remove?

A2: this compound X-100 has a low critical micelle concentration (CMC), which is the concentration at which detergent monomers assemble into large structures called micelles.[7][8][9] These micelles, which often contain the solubilized protein, are too large to be efficiently removed by standard techniques like dialysis.[7][9][10]

Q3: What are the common methods for removing this compound X-100?

A3: Several methods are available, and the choice depends on the protein of interest, the sample volume, and the downstream application.[7] Common methods include:

  • Detergent Removal Resins (Spin Columns): Utilizes resins with a high affinity for detergents.[1][5][8]

  • Hydrophobic Adsorption Chromatography: Employs hydrophobic beads that bind the detergent.[9][11]

  • Ion-Exchange Chromatography: Separates proteins from non-ionic detergents based on charge.[6][7][8]

  • Size Exclusion Chromatography (Gel Filtration): Separates molecules based on size, though less effective for low CMC detergents.[7][8]

  • Dialysis/Ultrafiltration: Can be effective under specific modified conditions.[2][6][7]

Troubleshooting Guides

Problem 1: Low protein recovery after detergent removal.
Possible Cause Troubleshooting Step
Protein precipitation upon detergent removal The detergent is essential for keeping your membrane protein soluble. Consider exchanging this compound X-100 for another detergent that is more compatible with your downstream application instead of complete removal.[10]
Protein binding to the removal resin/beads Some proteins may non-specifically bind to the detergent removal matrix. Try a different type of resin or bead. For hydrophobic adsorption, the presence of a small amount of a different detergent, like sodium cholate, can prevent protein binding to the beads.[12]
Using an inappropriate removal method The chosen method may not be suitable for your specific protein. Refer to the method selection guide below and consider trying an alternative technique.
Problem 2: Residual this compound X-100 detected in the sample.
Possible Cause Troubleshooting Step
Insufficient amount of removal resin/beads The capacity of the resin or beads has been exceeded. Increase the amount of resin or perform a second round of removal. Always follow the manufacturer's protocol for the recommended resin-to-sample ratio.
Inefficient removal method for this compound X-100 Due to its low CMC, methods like standard dialysis are often inefficient.[7][10] Opt for methods specifically designed for low CMC detergents, such as specialized detergent removal resins or hydrophobic adsorption chromatography.
Detergent is tightly bound to the protein Some detergent molecules may remain tightly associated with the protein. For hydrophobic adsorption, ensure sufficient incubation time with the beads to allow for equilibrium to be reached.[10]
Problem 3: The downstream application (e.g., Mass Spectrometry) is still being affected.
Possible Cause Troubleshooting Step
Even trace amounts of this compound X-100 can interfere Some applications are extremely sensitive to residual detergent. Ensure the removal method is highly efficient (>95%).[1][6] You may need to combine two different removal methods for optimal purity.
The replacement detergent is causing interference If you performed a detergent exchange, the new detergent might also be incompatible with your downstream application. Check the compatibility of the new detergent beforehand.

Quantitative Data Summary

The following tables summarize the performance of various commercial detergent removal products.

Table 1: Detergent Removal Efficiency and Protein Recovery using Thermo Scientific Pierce Detergent Removal Resin. [7]

DetergentStarting Concentration (%)Detergent Removal (%)BSA Recovery (%)
This compound X-100 2 99 87
This compound X-114295100
NP-4019591
SDS2.59995
CHAPS39990

Table 2: Performance of Norgen Biotek's ProteoSpin™ Detergent Clean-up Micro Kit. [2][6]

ParameterResult
This compound X-100 Removal Efficiency >95%
Protein Recovery (BSA) ~72%
Processing Time Approx. 20 minutes

Experimental Protocols

Method 1: Detergent Removal using Spin Columns (General Protocol)

This protocol is a generalized procedure for using commercially available detergent removal spin columns. Always refer to the specific manufacturer's instructions.

Materials:

  • Detergent Removal Spin Column (e.g., Thermo Scientific HiPPR™ or Pierce™)[5]

  • Protein sample containing this compound X-100

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Prepare the Column: Gently tap the column to ensure the resin is settled. Remove the bottom tab and place the column in a collection tube.

  • Equilibrate the Resin: Add the manufacturer-recommended equilibration buffer to the column. Centrifuge for the specified time and speed. Discard the flow-through.

  • Load the Sample: Apply the protein sample to the top of the resin bed.

  • Incubate: Allow the sample to incubate with the resin for the time specified in the product manual. This allows the resin to bind the detergent.

  • Elute the Protein: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions. The flow-through contains the protein sample with the detergent removed.

Method 2: Hydrophobic Adsorption Chromatography with Bio-Beads SM-2

This method is effective for removing detergents with low CMCs like this compound X-100.[10][12]

Materials:

  • Bio-Beads SM-2 (or similar hydrophobic adsorbent like Amberlite XAD resins)[9][13]

  • Protein sample in a buffer containing this compound X-100

  • Methanol, acetone, and water for bead preparation[10]

  • A suitable chromatography column or batch incubation tubes

  • Optional: Sodium cholate to prevent protein precipitation[12]

Procedure:

  • Bead Preparation: Wash the Bio-Beads extensively with methanol, followed by acetone, and then thoroughly with water to remove any chemical residues.[10]

  • Batch Removal: a. Add the prepared, moist Bio-Beads to the protein sample (a common starting point is 200 mg of beads per 1.5 mL of sample).[12] b. If protein precipitation is a concern, add a low concentration of a more easily removable detergent like sodium cholate.[12] c. Gently mix on a rotator at 4°C for at least 2 hours. The optimal time may need to be determined empirically. d. Separate the protein solution from the beads by gentle centrifugation or by carefully pipetting the supernatant.

  • Column Chromatography: a. Pack a column with the prepared Bio-Beads. b. Equilibrate the column with a detergent-free buffer. c. Load the protein sample onto the column. d. Collect the flow-through which will contain the protein with reduced detergent concentration.

Visualizations

experimental_workflow_spin_column start Start: Protein Sample with this compound X-100 prep_column Prepare Spin Column: - Settle Resin - Equilibrate start->prep_column load_sample Load Sample onto Resin prep_column->load_sample incubate Incubate: Resin Binds Detergent load_sample->incubate centrifuge Centrifuge incubate->centrifuge collect Collect Flow-Through: Purified Protein centrifuge->collect end End: Detergent-Free Protein Sample collect->end

Caption: Workflow for this compound X-100 removal using a spin column.

troubleshooting_logic cluster_recovery Low Recovery Troubleshooting cluster_residual Residual Detergent Troubleshooting start Detergent Removal Attempted check_recovery Low Protein Recovery? start->check_recovery check_residual Residual Detergent Detected? check_recovery->check_residual No precip Consider Detergent Exchange check_recovery->precip Yes binding Try Different Resin check_recovery->binding Yes success Successful Removal check_residual->success No insufficient Increase Resin Amount check_residual->insufficient Yes inefficient Use Method for Low CMC check_residual->inefficient Yes

Caption: Troubleshooting logic for this compound X-100 removal.

References

Technical Support Center: Triton X-100 Interference with Bradford Protein Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the non-ionic detergent Triton X-100 in the Bradford protein assay.

Frequently Asked Questions (FAQs)

Q1: Why does this compound X-100 interfere with the Bradford protein assay?

A1: this compound X-100 interferes with the Bradford protein assay through two primary mechanisms:

  • Direct Interaction with Coomassie Dye: Detergents can interact with the Coomassie Brilliant Blue G-250 dye, causing a shift in its absorbance spectrum even in the absence of protein. This leads to a high background signal and an overestimation of protein concentration.[1][2][3]

  • Altering Protein-Dye Binding: this compound X-100 can bind to proteins, potentially masking the sites where the Coomassie dye would normally bind. This can lead to an underestimation of protein concentration. Conversely, at very low concentrations, some studies suggest this compound X-100 might increase the sensitivity of the assay for some proteins by facilitating dye-protein interactions.[4][5]

Q2: What is the maximum concentration of this compound X-100 compatible with the Bradford assay?

A2: The maximum compatible concentration of this compound X-100 can vary depending on the specific Bradford reagent formulation. However, a general guideline is to keep the final concentration in the assay below 0.1%.[6] Some commercial kits suggest that concentrations as low as 0.05% can be tolerated if the detergent is included in the blank and standards.[7][8] It is crucial to consult the manufacturer's instructions for your specific Bradford assay kit.[9]

Q3: Can I simply subtract the absorbance of a blank containing this compound X-100?

A3: While including this compound X-100 in your blank and standards is a necessary first step, it may not completely eliminate the interference, especially at higher detergent concentrations.[1][10] This is because the interaction between the detergent, dye, and protein is complex. Micelle formation by this compound X-100 above its critical micelle concentration (CMC) of approximately 0.015% can also lead to non-linear and inconsistent interference.[6]

Q4: Are there alternative protein assays that are more compatible with this compound X-100?

A4: Yes, several alternative protein assays are less susceptible to interference from this compound X-100. The Bicinchoninic Acid (BCA) assay is a popular choice and is generally compatible with this compound X-100 concentrations up to 5%.[5][11][12][13] The Pierce 660 nm Protein Assay is another option that demonstrates good compatibility with detergents.[12]

Troubleshooting Guide

This guide provides a step-by-step approach to addressing this compound X-100 interference in your Bradford protein assay.

Troubleshooting_Workflow start High background or inaccurate protein concentration check_concentration Is this compound X-100 concentration in sample known? start->check_concentration unsuccessful Interference persists check_concentration->unsuccessful No, determine concentration first dilute_sample dilute_sample check_concentration->dilute_sample Yes successful Accurate protein concentration obtained precipitation precipitation unsuccessful->precipitation chromatography chromatography unsuccessful->chromatography bca_assay bca_assay unsuccessful->bca_assay pierce_660 pierce_660 unsuccessful->pierce_660 include_in_standards include_in_standards dilute_sample->include_in_standards assay_and_evaluate assay_and_evaluate include_in_standards->assay_and_evaluate assay_and_evaluate->successful Successful assay_and_evaluate->unsuccessful Unsuccessful precipitation->successful chromatography->successful bca_assay->successful pierce_660->successful

Experimental Protocols

Protocol 1: Bradford Assay with this compound X-100 in Standards

This protocol is suitable for samples where the this compound X-100 concentration can be diluted to below 0.1% in the final assay volume.

Materials:

  • Bradford protein assay reagent

  • Bovine Serum Albumin (BSA) standard (2 mg/mL)

  • Buffer identical to the sample buffer, including the same concentration of this compound X-100

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a Diluted BSA Standard Series:

    • Prepare a series of BSA standards (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL) by diluting the 2 mg/mL BSA stock in the same buffer as your samples, including the matching concentration of this compound X-100. The "0" standard will serve as your blank.

  • Sample Preparation:

    • Dilute your unknown protein samples with the same this compound X-100-containing buffer to ensure the final this compound X-100 concentration in the assay is below 0.1% and the protein concentration falls within the range of your standard curve.

  • Assay:

    • In a 96-well microplate, add 10 µL of each standard and unknown sample to separate wells.

    • Add 200 µL of Bradford reagent to each well.

    • Mix thoroughly on a plate shaker for 30 seconds.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 595 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

    • Determine the concentration of your unknown samples from the standard curve.

Protocol 2: Acetone Precipitation for this compound X-100 Removal

This protocol is recommended when the this compound X-100 concentration is high and dilution is not feasible.

Materials:

  • Ice-cold acetone

  • Resuspension buffer (e.g., PBS or a buffer compatible with downstream applications)

  • Microcentrifuge

Procedure:

  • Precipitation:

    • To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.

    • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for very dilute samples).

  • Pelleting:

    • Centrifuge the sample at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.

    • Carefully decant and discard the supernatant which contains the this compound X-100.

  • Washing:

    • Gently add 1 volume of ice-cold acetone to the pellet to wash away any residual detergent.

    • Centrifuge again at 13,000-15,000 x g for 5-10 minutes at 4°C.

    • Carefully decant the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the protein difficult to resolubilize.

    • Resuspend the protein pellet in a suitable volume of your desired buffer.

  • Quantification:

    • Proceed with the Bradford protein assay using a standard protocol without this compound X-100 in the standards.

Data Presentation

Table 1: Compatibility of Common Assays with this compound X-100

Protein AssayCompatible this compound X-100 ConcentrationNotes
Bradford < 0.1%[6]Requires inclusion in blank and standards.
BCA Up to 5%[12][13]A reliable alternative.
Pierce 660 nm CompatibleGood detergent compatibility.
A280 InterferesThis compound X-100 absorbs at 280 nm.[6]

Table 2: Efficiency of this compound X-100 Removal Methods

Removal MethodProtein RecoveryDetergent Removal EfficiencyReference
Detergent Removal Resin ~87% (for BSA)>95%[14]
Acetone Precipitation >90% (for hydrophilic proteins)High
Bio-Beads SM-2 Almost 100% (for Cyt bc1)High[15]

Mechanism of Interference Visualization

Interference_Mechanism cluster_bradford Standard Bradford Assay cluster_interference Interference by this compound X-100 Protein Protein Complex Protein-Dye Complex (Anionic, Blue) Protein->Complex Coomassie Coomassie Dye (Cationic, Red) Coomassie->Complex This compound This compound X-100 Triton_Protein This compound-Protein Interaction Triton_Dye This compound-Dye Interaction

References

Technical Support Center: Optimizing Triton X-100 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Triton X-100 concentration in your experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize cell death while achieving effective cell permeabilization or lysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound X-100-induced cell death?

This compound X-100, a non-ionic surfactant, primarily disrupts cellular membranes. At low concentrations, it can selectively permeabilize the plasma membrane, while at higher concentrations, it leads to the solubilization of lipid bilayers and extraction of membrane proteins, ultimately causing cell lysis and death.[1][2][3] The mode of cell death induced by this compound X-100 can include apoptosis, characterized by DNA fragmentation and chromatin condensation, as well as necrosis, which involves the rapid loss of membrane integrity.[4][5]

Q2: How does the concentration of this compound X-100 relate to its effect on cells (permeabilization vs. lysis)?

The effect of this compound X-100 is highly concentration-dependent.

  • Permeabilization: Lower concentrations are typically used to permeabilize the cell membrane, allowing the entry of molecules like antibodies or dyes without causing complete cell disruption. For example, concentrations around 0.1% to 0.5% are often used for immunofluorescence protocols.[6][7][8]

  • Lysis: Higher concentrations are required for complete cell lysis to extract intracellular contents like proteins and organelles. Lysis buffers often contain this compound X-100 in the range of 0.5% to 2%.[9]

It is crucial to optimize the concentration for your specific cell type and application to achieve the desired outcome while minimizing unintended cell death.[10]

Q3: What is the Critical Micelle Concentration (CMC) of this compound X-100 and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For this compound X-100, the CMC is in the range of 0.18 to 0.24 mM.[1] Exposing cells to this compound X-100 concentrations at or above the CMC can be fatal, leading to irreversible membrane damage and cell death.[1] Operating below the CMC is often key for gentle permeabilization without causing widespread cell death.

Troubleshooting Guides

Issue 1: High levels of cell death observed after permeabilization for immunofluorescence.

Possible Cause: The this compound X-100 concentration is too high or the incubation time is too long.[2]

Troubleshooting Steps:

  • Reduce this compound X-100 Concentration: Titrate the concentration of this compound X-100 downwards. Start with a lower concentration (e.g., 0.05%) and incrementally increase it to find the optimal balance between permeabilization and cell viability for your specific cell line.[11]

  • Shorten Incubation Time: Reduce the duration of exposure to the this compound X-100 solution. A few minutes (e.g., 5-10 minutes) at room temperature is often sufficient for permeabilization.[8]

  • Optimize Temperature: Perform the permeabilization step on ice or at 4°C to slow down the detergent's activity and reduce cytotoxicity.

  • Use an Alternative Detergent: Consider using a milder non-ionic detergent like Tween-20 or a cholesterol-dependent detergent like Saponin, which can be less harsh on certain cell types.[2]

Issue 2: Incomplete cell lysis and low protein yield.

Possible Cause: The this compound X-100 concentration is too low or the lysis buffer composition is suboptimal.

Troubleshooting Steps:

  • Increase this compound X-100 Concentration: Gradually increase the this compound X-100 concentration in your lysis buffer (e.g., from 0.5% to 1.0% or higher) to ensure complete membrane disruption.

  • Optimize Lysis Buffer Components: Ensure your lysis buffer contains appropriate salts (e.g., 150 mM NaCl) and buffering agents (e.g., Tris-HCl) to maintain pH and ionic strength, which can influence lysis efficiency. The inclusion of protease and phosphatase inhibitors is also critical to protect your target proteins.

  • Incorporate Mechanical Disruption: Supplement detergent lysis with gentle mechanical methods like scraping, vortexing, or sonication to improve the efficiency of cell disruption.

  • Consider a Stronger Detergent: If this compound X-100 is insufficient, a stronger non-ionic or an ionic detergent (e.g., SDS, though it is denaturing) might be necessary, depending on the downstream application.[3]

Quantitative Data Summary

The following tables summarize key quantitative data on this compound X-100 concentrations and their effects on cells.

Table 1: this compound X-100 Concentration Effects on HeLa Cells [1]

This compound X-100 Concentration (mM)ObservationEffect on Cell Viability
< 0.15No significant change in membrane permeability.High
~ 0.17Membrane becomes permeable to small molecules.High
0.19 - 0.20 (near CMC)Irreversible permeabilization and cell collapse.Low
≥ 0.22 - 0.24 (at or above CMC)Rapid cell death.Very Low

Table 2: Recommended this compound X-100 Concentrations for Different Applications

ApplicationTypical Concentration Range (%)PurposeReference(s)
Immunofluorescence (IF)0.1 - 0.5Permeabilization of cell membranes[6][7][8]
Cell Lysis (Protein Extraction)0.5 - 2.0Solubilization of cellular membranes[9]
Apoptosis Induction (experimental model)~0.01Inducing programmed cell death[4]

Experimental Protocols

Protocol 1: Optimizing this compound X-100 Concentration for Immunofluorescence

This protocol provides a framework for determining the optimal this compound X-100 concentration for permeabilizing adherent cells for immunofluorescence staining, aiming to maximize antibody access while minimizing cell loss and morphological changes.

  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation: Wash cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization Titration: Prepare a range of this compound X-100 concentrations in PBS (e.g., 0.05%, 0.1%, 0.2%, 0.5%). Treat replicate coverslips with each concentration for 10 minutes at room temperature.

  • Blocking: Wash cells with PBS and then block with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[6]

  • Immunostaining: Incubate with primary and fluorescently-labeled secondary antibodies according to your standard protocol.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Evaluate the staining quality and cell morphology at each this compound X-100 concentration. The optimal concentration will provide clear intracellular staining with well-preserved cellular structure and minimal cell detachment.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay to Assess Cell Death

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity. It can be used to quantify cell death following treatment with different concentrations of this compound X-100.

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with a serial dilution of this compound X-100 for a defined period (e.g., 30 minutes to 4 hours).[12] Include untreated cells as a negative control and cells treated with a high concentration of this compound X-100 (e.g., 1-2%) as a positive control for maximum LDH release.[9]

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • LDH Assay: Perform the LDH assay on the collected supernatant according to the manufacturer's instructions of a commercial kit. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Visualizations

Experimental_Workflow_for_Triton_Optimization cluster_prep Cell Preparation cluster_treatment This compound X-100 Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Cell_Culture Culture to Desired Confluency Cell_Seeding->Cell_Culture Fixation Fix Cells (for IF) Cell_Culture->Fixation Triton_Titration Apply this compound X-100 Concentration Gradient Cell_Culture->Triton_Titration Fixation->Triton_Titration If applicable Immunostaining Immunostaining Triton_Titration->Immunostaining LDH_Assay LDH Cytotoxicity Assay Triton_Titration->LDH_Assay Microscopy Fluorescence Microscopy Immunostaining->Microscopy Data_Analysis Analyze Staining Quality & Cell Viability LDH_Assay->Data_Analysis Microscopy->Data_Analysis

Caption: Workflow for optimizing this compound X-100 concentration.

Signaling_Pathway_of_Cell_Death cluster_membrane Cell Membrane Interaction cluster_death Cell Death Pathways Triton_X100 This compound X-100 Membrane_Disruption Membrane Disruption Triton_X100->Membrane_Disruption Permeabilization Permeabilization (Low Concentration) Membrane_Disruption->Permeabilization leads to Lysis Lysis (High Concentration) Membrane_Disruption->Lysis leads to Apoptosis Apoptosis Permeabilization->Apoptosis can trigger Necrosis Necrosis Lysis->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: this compound X-100 induced cell death pathways.

References

Technical Support Center: Troubleshooting High Background in Immunostaining with Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting high background staining in immunostaining protocols that utilize Triton X-100 for cell permeabilization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound X-100 in immunostaining?

This compound X-100 is a non-ionic detergent used to permeabilize cell membranes.[1] This process is crucial for allowing antibodies to access intracellular antigens.[1] It dissolves lipids in the cell and nuclear membranes, creating pores that facilitate antibody penetration.

Q2: What are the common causes of high background when using this compound X-100?

High background staining when using this compound X-100 can stem from several factors:

  • Concentration is too high: Excessive this compound X-100 can disrupt cell morphology and expose non-specific binding sites, leading to increased background.

  • Incubation time is too long: Prolonged exposure to the detergent can cause similar issues to high concentrations, including damage to cellular structures.[2]

  • Inadequate washing: Insufficient washing after permeabilization can leave residual detergent, which may contribute to non-specific antibody binding.

  • Suboptimal antibody concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding, which is exacerbated by effective permeabilization.[3]

Q3: How do I optimize the this compound X-100 concentration and incubation time?

Optimization is key to achieving a good signal-to-noise ratio. The ideal concentration and incubation time can vary depending on the cell type, tissue, and target antigen. It is recommended to perform a titration experiment to determine the optimal conditions for your specific sample. Start with a low concentration and short incubation time, and gradually increase them while monitoring both the specific signal and the background.

Q4: Can this compound X-100 be included in the antibody dilution or blocking buffers?

Yes, including a low concentration of a detergent like this compound X-100 (e.g., 0.025-0.1%) in antibody dilution and washing buffers can help to reduce non-specific binding by minimizing hydrophobic interactions and improving the removal of unbound antibodies.[4]

Q5: Are there alternatives to this compound X-100 for permeabilization?

Yes, other detergents can be used for permeabilization, each with different properties. The choice of detergent can depend on the location of the target antigen.

  • Tween-20: A milder non-ionic detergent that is less likely to disrupt cell membranes. It is often used in washing buffers.[1]

  • Saponin: A very mild detergent that selectively permeabilizes the plasma membrane by interacting with cholesterol. It is a good choice for preserving intracellular membrane structures.

  • Digitonin: Similar to saponin, it selectively permeabilizes the plasma membrane.

  • NP-40: A non-ionic detergent similar to this compound X-100.

For some applications, organic solvents like methanol or acetone can be used for both fixation and permeabilization.[5]

Quantitative Data Summary: Optimizing Permeabilization with this compound X-100

The optimal concentration and incubation time for this compound X-100 are critical for achieving a high signal-to-noise ratio. The following table summarizes recommended starting concentrations and the potential impact of varying these parameters on the staining outcome. It is important to note that these are general guidelines, and empirical optimization is crucial for each specific experimental setup.

ParameterRecommended Range (v/v)Incubation Time (at Room Temp.)Expected Outcome on SignalExpected Outcome on BackgroundApplication Notes
This compound X-100 Concentration 0.1% - 0.5%5 - 15 minutesIncreasing concentration can improve signal for intracellular targets.Concentrations >0.5% may significantly increase background and damage morphology.For immunocytochemistry (ICC) on cultured cells, a lower concentration (0.1-0.25%) is often sufficient. For thicker tissue sections in immunohistochemistry (IHC), a higher concentration (up to 1%) may be necessary.[6]
Incubation Time 5 - 20 minutesVaries with concentrationLonger incubation can enhance permeabilization and signal.Prolonged incubation (>20 min) can lead to increased background and loss of cellular detail.[2]Start with a shorter incubation time and increase if the signal is weak. Monitor background levels closely.

Experimental Protocols

Standard Immunofluorescence Protocol for Cultured Cells (with this compound X-100 Permeabilization)

This protocol provides a general workflow for immunofluorescent staining of adherent cells grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (0.1% - 0.5% this compound X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum and 0.3% this compound X-100 in PBS)

  • Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% this compound X-100)

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a culture dish to the desired confluency.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer (e.g., 0.25% this compound X-100 in PBS) for 10 minutes at room temperature.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least 30 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the Primary Antibody Dilution Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

TroubleshootingWorkflow Troubleshooting High Background with this compound X-100 cluster_problem Problem Identification cluster_causes Potential Causes & Initial Checks cluster_solutions Solutions & Optimization HighBackground High Background Staining Observed Triton_Concentration This compound X-100 Concentration Too High? HighBackground->Triton_Concentration Incubation_Time Incubation Time Too Long? HighBackground->Incubation_Time Washing Insufficient Washing? HighBackground->Washing Antibody_Concentration Antibody Concentration Too High? HighBackground->Antibody_Concentration Reduce_this compound Decrease this compound X-100 Concentration (e.g., titrate from 0.5% down to 0.1%) Triton_Concentration->Reduce_this compound Yes Reduce_Time Shorten Permeabilization Time (e.g., titrate from 15 min down to 5 min) Incubation_Time->Reduce_Time Yes Increase_Washing Increase Number and Duration of Washes (e.g., 3x5 min to 4x5 min with 0.1% Tween-20) Washing->Increase_Washing Yes Titrate_Antibody Titrate Primary and Secondary Antibodies Antibody_Concentration->Titrate_Antibody Yes Alternative_Detergent Consider Milder Detergent (e.g., Saponin, Tween-20) Reduce_this compound->Alternative_Detergent If background persists Reduce_Time->Alternative_Detergent If background persists

Caption: Troubleshooting workflow for high background in immunostaining.

Triton_Mechanism Mechanism of this compound X-100 Permeabilization cluster_cell Cell Structure Cell_Membrane Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (with Intracellular Antigen) Pore Pore Formation Cell_Membrane->Pore Disrupts membrane integrity Antibody_Binding Antibody Binds to Intracellular Antigen This compound This compound X-100 Micelles This compound->Cell_Membrane Intercalates into lipid bilayer Antibody Antibody Antibody->Pore Enters cell through pore Antibody->Antibody_Binding Access to cytoplasm

Caption: Action of this compound X-100 on the cell membrane.

References

Technical Support Center: Triton X-100 Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of prolonged exposure to Triton X-100 on cell viability. It is designed for researchers, scientists, and drug development professionals who utilize this nonionic surfactant in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are dying unexpectedly after treatment with this compound X-100 for permeabilization. What is the acceptable concentration and exposure time to maintain cell viability?

A1: The optimal concentration and exposure time for this compound X-100 are highly cell-type dependent and require careful optimization. Generally, for permeabilization with the goal of maintaining cell viability, lower concentrations and shorter incubation times are recommended.

  • Concentration: For many cell lines, concentrations in the range of 0.01% to 0.1% (v/v) are used for permeabilization. However, concentrations as low as 0.17 mM (approximately 0.01%) can induce permeability in HeLa cells without immediately affecting viability, while concentrations at or above the critical micelle concentration (CMC), which is around 0.19 to 0.24 mM, are often fatal to cells.[1][2]

  • Exposure Time: Short exposure times, typically ranging from a few minutes to 15-20 minutes, are advisable for permeabilization protocols.[3][4] Prolonged exposure, even at lower concentrations, can lead to increased cytotoxicity.[5] For instance, in HeLa cells, membrane permeability was observed after less than 20 minutes of exposure to 0.17 mM this compound X-100, and the cells could recover after the surfactant was removed.[2]

Troubleshooting Tip: If you observe excessive cell death, consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and application. Start with a low concentration (e.g., 0.01%) and a short incubation time (e.g., 5 minutes) and gradually increase them while monitoring cell viability using an appropriate assay like Trypan Blue exclusion or a live/dead cell stain.

Q2: I am using this compound X-100 for cell lysis, but I am getting incomplete lysis. What could be the issue?

A2: Incomplete cell lysis can be due to several factors:

  • Insufficient Concentration: For complete cell lysis to extract proteins or organelles, higher concentrations of this compound X-100 are typically required, often in the range of 0.1% to 1% (v/v).[6][7] A 1% this compound X-100 solution is commonly used in lysis buffers.[6]

  • Inadequate Incubation Time: Lysis may require a longer incubation period than permeabilization. An incubation on ice for 15 to 30 minutes is a common practice.[6]

  • Suboptimal Buffer Composition: The composition of your lysis buffer is crucial. It should contain not only this compound X-100 but also buffering agents (e.g., Tris-HCl), salts (e.g., NaCl), and protease/phosphatase inhibitors to ensure efficient lysis and protect your target molecules.[6]

  • Cellular Debris and Viscosity: The release of DNA upon cell lysis can increase the viscosity of the lysate, trapping unlysed cells. Passing the lysate through a needle or sonication can help to shear the DNA and improve lysis efficiency.[6]

Troubleshooting Tip: If you suspect incomplete lysis, you can visualize a small aliquot of the cell lysate under a microscope to check for intact cells. If present, try increasing the this compound X-100 concentration, extending the incubation time, or incorporating mechanical disruption methods.

Q3: Can this compound X-100 affect my downstream assays?

A3: Yes, the presence of this compound X-100 can interfere with certain downstream applications.

  • Immunoassays: this compound X-100 can alter protein structure, potentially masking or exposing epitopes, which can affect antigen-antibody binding in immunoassays like ELISA and Western blotting.[8] This can lead to either enhanced or inhibited binding depending on the specific proteins and the detergent concentration.[8]

  • Enzyme Assays: High concentrations of this compound X-100 can directly affect enzyme function. For example, a 10% this compound X-100 solution was shown to reduce caspase activity by approximately 50%.[9]

  • Surface Receptor Studies: this compound X-100 is not suitable for studying cell surface receptors as it can disrupt them, leading to false observations in techniques like immunofluorescence.[10][11]

Troubleshooting Tip: If you suspect this compound X-100 is interfering with your downstream assay, it may be necessary to remove the detergent. This can be a technical challenge, but methods like dialysis or the use of detergent-removing resins are available.[8] Alternatively, consider using a different, non-interfering detergent if possible.

Q4: What is the mechanism of cell death induced by prolonged exposure to this compound X-100?

A4: Prolonged exposure to this compound X-100 can induce cell death through different mechanisms, primarily apoptosis and necrosis, depending on the concentration.

  • Apoptosis: At lower, sublytic concentrations, this compound X-100 can induce apoptosis, or programmed cell death.[12][13][14] This is characterized by hallmarks such as DNA fragmentation (laddering), chromatin condensation, and the formation of apoptotic bodies.[12][14] The induction of apoptosis can be rapid, occurring within 60 minutes of treatment.[12][13][14]

  • Necrosis: At higher concentrations, this compound X-100 causes rapid cell lysis and necrosis.[9] This is due to the extensive disruption of the cell membrane, leading to the release of intracellular contents, such as lactate dehydrogenase (LDH).[5]

Quantitative Data Summary

The following tables summarize the effects of this compound X-100 on cell viability across different cell lines and experimental conditions.

Table 1: Concentration-Dependent Effects of this compound X-100 on Cell Viability

Cell LineThis compound X-100 ConcentrationExposure TimeEffect on Viability/PermeabilityReference
HeLa< 0.15 mM30-60 minNo change in membrane permeability.[1][2]
HeLa~0.17 mM< 20 minPermeable membrane, but cells can recover.[1][2]
HeLa≥ 0.19-0.20 mM (CMC)10-30 secIrreversible permeabilization and cell death.[1][2]
MG6318-180 µM4 hoursConcentration-dependent reduction in cell viability.[5]
Human Hepatoma0.01%150 min>90% of cells underwent apoptosis.[12][14]
Various0.28 pmol/cell10 min>95% cell permeabilization with 98% viability.[15]

Table 2: Time-Dependent Effects of this compound X-100 on Cell Viability

Cell LineThis compound X-100 ConcentrationExposure TimeEffect on ViabilityReference
Human Hepatoma0.01%< 60 minDNA fragmentation (apoptosis) observed.[12][14]
Human Hepatoma0.01%150 min>90% apoptosis.[12][14]
MG6318-180 µM30 minConcentration-dependent increase in LDH release.[5]

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol is adapted from studies on MG63 cells treated with this compound X-100.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound X-100 (e.g., 18-180 µM) for the desired duration (e.g., 4 hours). Include untreated cells as a negative control and cells treated with a lysis agent (e.g., 1% this compound X-100 for a short period) as a positive control for maximum cell death.

  • MTT Addition: After treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measuring Cell Lysis using LDH Release Assay

This protocol is based on studies investigating this compound X-100 induced cytotoxicity.[5]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a new 96-well plate, mix a specific volume of the collected supernatant with the LDH substrate mixture provided in the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Determine the percentage of LDH release relative to a positive control (cells completely lysed with a high concentration of this compound X-100 or the lysis buffer provided in the kit).

Protocol 3: Cell Permeabilization for Immunocytochemistry

This is a general protocol for permeabilizing cells for intracellular staining.[3][4]

  • Cell Fixation: Grow cells on coverslips. Wash with PBS and then fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Permeabilization: Incubate the cells with 0.1% - 0.5% this compound X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then incubate with a blocking buffer (e.g., PBS with 5% BSA) for at least 1 hour to reduce non-specific antibody binding.

  • Antibody Staining: Proceed with primary and secondary antibody incubation as per your standard immunocytochemistry protocol.

Visualizations

TritonX100_Effects cluster_concentration This compound X-100 Concentration cluster_effects Cellular Effects Low Concentration Low Concentration Membrane Permeabilization Membrane Permeabilization Low Concentration->Membrane Permeabilization Short Exposure Apoptosis Apoptosis Low Concentration->Apoptosis Prolonged Exposure High Concentration High Concentration Necrosis Necrosis High Concentration->Necrosis Rapid Cell Lysis

Caption: Concentration-dependent effects of this compound X-100 on cells.

Troubleshooting_Workflow start Experiment with this compound X-100 issue Unexpected Cell Death? start->issue lysis_issue Incomplete Lysis? issue->lysis_issue No solution1 Decrease Concentration and/or Exposure Time issue->solution1 Yes downstream_issue Downstream Assay Interference? lysis_issue->downstream_issue No solution2 Increase Concentration and/or Incubation Time lysis_issue->solution2 Yes solution3 Optimize Lysis Buffer Add Mechanical Disruption lysis_issue->solution3 Yes solution4 Detergent Removal Step Use Alternative Detergent downstream_issue->solution4 Yes end Successful Experiment downstream_issue->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for this compound X-100 experiments.

Cell_Viability_Assay_Workflow cluster_assays Viability Assays start Treat Cells with This compound X-100 choice Choose Viability Assay start->choice mtt MTT Assay (Metabolic Activity) choice->mtt ldh LDH Release Assay (Membrane Integrity) choice->ldh trypan Trypan Blue Exclusion (Membrane Integrity) choice->trypan result Quantify Cell Viability mtt->result ldh->result trypan->result

Caption: Workflow for assessing cell viability after this compound X-100 treatment.

References

Technical Support Center: Challenges of Using Centrifugal Filters to Remove Triton X-100 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of Triton X-100 micelles using centrifugal filters. This guide provides troubleshooting advice and frequently asked questions to address common issues during experimental procedures.

Troubleshooting Guide

This section details specific problems, their potential causes, and actionable solutions to overcome challenges in removing this compound X-100.

Issue 1: Low Protein Recovery

Possible CauseRecommended Solution
Protein Adsorption to Filter Membrane Select a centrifugal filter with a low-protein-binding membrane, such as regenerated cellulose (RC) or polyethersulfone (PES).[1] Pre-passivating the membrane by filtering a solution of a non-interfering protein (e.g., bovine serum albumin) can block non-specific binding sites.[1]
Protein Aggregation and Precipitation Rapid removal of the stabilizing detergent can lead to protein aggregation. Consider a more gradual detergent removal process through continuous diafiltration, which maintains a constant sample volume. Optimizing buffer conditions, such as pH and ionic strength, can also enhance protein stability.[1]
Incorrect MWCO Selection Using a Molecular Weight Cut-Off (MWCO) that is too close to the protein's molecular weight can result in protein loss. A general guideline is to choose an MWCO that is at least one-third the size of the protein of interest.[1]

Issue 2: Incomplete this compound X-100 Removal

Possible CauseRecommended Solution
Micelle Retention Above its Critical Micelle Concentration (CMC) of ~0.24 mM, this compound X-100 forms large micelles with a molecular weight of approximately 90,000 daltons.[2][3] These micelles are retained by filters with a smaller MWCO.[3] To facilitate removal, either use a filter with a 100K MWCO or dilute the sample to bring the this compound X-100 concentration below its CMC, causing the micelles to dissociate into monomers (~625 Da) that can pass through smaller pore size filters.[3][4][5]
Insufficient Buffer Exchange A single centrifugation step is often insufficient for complete detergent removal.[3] Performing 3 to 5 spin-dilute cycles (diafiltration) is generally required to effectively remove the detergent.[3][6]
Detergent-Protein Binding This compound X-100 can bind to proteins, making it difficult to remove.[7] Altering buffer conditions or performing a detergent exchange with a more easily removable detergent like CHAPS may be necessary.[8]

Issue 3: Filter Clogging or Slow Flow Rate

Possible CauseRecommended Solution
Membrane Fouling High concentrations of this compound X-100 micelles can lead to membrane fouling.[9] Diluting the sample prior to centrifugation can mitigate this issue.
High Sample Viscosity Concentrated protein solutions or those containing high levels of detergent can be viscous. Diluting the sample with a compatible buffer can reduce viscosity and improve flow rates.
Precipitated Protein Aggregated protein can clog the filter membrane. Ensure the sample is properly solubilized and consider a pre-centrifugation step to remove any existing precipitates before applying the sample to the centrifugal filter.

Frequently Asked Questions (FAQs)

Q1: Why is this compound X-100 so difficult to remove with centrifugal filters?

This compound X-100 is challenging to remove primarily because of its low Critical Micelle Concentration (CMC), which is approximately 0.24 mM.[2][4] Above this concentration, it forms large micelles with a molecular weight around 90 kDa.[2] These micelles are often larger than the MWCO of filters used for protein concentration, leading to their retention along with the protein of interest.[3]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for detergent removal?

The CMC is the concentration at which detergent monomers aggregate to form micelles.[3] Below the CMC, this compound X-100 exists as monomers with a molecular weight of about 625 daltons, which can easily pass through most ultrafiltration membranes.[3][4] Above the CMC, the formation of large micelles makes size-based separation difficult.[3] Therefore, reducing the detergent concentration below the CMC is a key strategy for effective removal.

Q3: How can I improve the efficiency of this compound X-100 removal?

To improve removal efficiency, you can:

  • Dilute the sample: Lower the this compound X-100 concentration below its CMC before filtration.[5]

  • Perform multiple diafiltrations: Repeated cycles of dilution and concentration are more effective at removing detergents.[6]

  • Choose the appropriate MWCO: If your protein is significantly larger than 100 kDa, using a 100K MWCO filter can allow the this compound X-100 micelles to pass through.[3]

  • Consider alternative methods: For samples where centrifugal filtration is ineffective, methods like hydrophobic interaction chromatography or using specialized detergent removal resins can be more successful.[8][10]

Experimental Protocols

Protocol: this compound X-100 Removal Using Diafiltration with a Centrifugal Filter

  • Select the Appropriate Centrifugal Filter: Choose a device with an MWCO that is 3 to 5 times smaller than your protein of interest to ensure protein retention.[1]

  • Sample Preparation: If your sample has a high concentration of this compound X-100, dilute it with a compatible buffer to a concentration below the CMC (0.0155% w/v) if possible.[2]

  • Initial Concentration:

    • Add your diluted sample to the centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions until the desired volume is reached.

  • Diafiltration (Buffer Exchange):

    • Add a volume of detergent-free buffer to the concentrated sample, typically restoring it to the initial sample volume.

    • Gently mix to resuspend the protein.

    • Centrifuge again to reduce the volume.

    • Repeat this process 3-5 times for efficient detergent removal.[3]

  • Protein Recovery:

    • After the final centrifugation, your protein will be in the retentate in the desired buffer.

    • To maximize recovery, some devices allow for a reverse spin to collect the concentrated sample.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_filtration Centrifugation cluster_diafiltration Diafiltration Cycles cluster_recovery Recovery start Protein Sample with This compound X-100 dilute Dilute Sample Below CMC (if possible) start->dilute load Load into Centrifugal Filter dilute->load spin1 Initial Concentration Spin load->spin1 add_buffer Add Detergent-Free Buffer spin1->add_buffer resuspend Gently Resuspend add_buffer->resuspend spin_wash Centrifuge Again resuspend->spin_wash loop 3-5 Cycles Complete? spin_wash->loop loop->add_buffer No recover Recover Concentrated, Detergent-Free Protein loop->recover Yes end End recover->end

Caption: Workflow for removing this compound X-100 using centrifugal diafiltration.

troubleshooting_flow cluster_problem Problem Identification cluster_solutions Solutions problem Incomplete this compound X-100 Removal cause1 [this compound] > CMC (Micelle Formation) problem->cause1 cause2 Insufficient Buffer Exchange problem->cause2 cause3 Strong Protein-Detergent Interaction problem->cause3 solution1a Dilute Sample Below CMC cause1->solution1a solution1b Use >100K MWCO Filter cause1->solution1b solution2 Increase Number of Diafiltration Cycles (3-5x) cause2->solution2 solution3 Modify Buffer Conditions (pH, Ionic Strength) cause3->solution3

Caption: Troubleshooting logic for incomplete removal of this compound X-100.

References

Technical Support Center: Triton X-100 Induced Apoptosis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Triton X-100 to induce apoptosis in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound X-100-induced apoptosis?

A1: this compound X-100 is a non-ionic detergent that, at sub-lytic concentrations, disrupts the integrity of the cell membrane.[1][2] This disruption is thought to be a primary trigger for apoptosis. The process involves alterations at the cell membrane level that initiate an apoptotic cascade.[1] Studies have shown that this can lead to the activation of pro-apoptotic proteins like Bak, which may act upstream of caspase activation in the apoptotic signaling pathway.[3]

Q2: How can I be sure that this compound X-100 is inducing apoptosis and not necrosis in my cells?

A2: The concentration of this compound X-100 is a critical determinant of the mode of cell death. While sub-lytic concentrations typically induce apoptosis, higher concentrations can lead to rapid cell lysis and necrosis.[4][5] To confirm apoptosis, it is essential to look for specific hallmarks, such as:

  • DNA Fragmentation: Visualized as a "ladder" on an agarose gel.[6][7]

  • Chromatin Condensation and Apoptotic Bodies: Observable by microscopy after staining with dyes like Hematoxylin and Eosin (H&E).[6][7]

  • Phosphatidylserine (PS) Externalization: Detected by Annexin V staining.[8]

  • Caspase Activation: Measured using caspase activity assays.[1][9]

  • Intact Plasma Membrane in Early Stages: Early apoptotic cells will exclude viability dyes like Propidium Iodide (PI).[8]

Conversely, necrosis is characterized by a loss of membrane integrity, leading to positive staining with viability dyes like PI and the release of intracellular components like lactate dehydrogenase (LDH).[6][10]

Q3: What are the typical concentrations and incubation times for inducing apoptosis with this compound X-100?

A3: The optimal concentration and incubation time are cell-type dependent. However, published studies provide a general range. For instance, in human hepatoma cell lines, 0.01% this compound X-100 induced DNA fragmentation within 60 minutes and led to apoptosis in over 90% of cells by 150 minutes.[6][7] Other studies have used concentrations around 0.2%.[7] It's important to note that concentrations near or above the critical micelle concentration (CMC) of this compound X-100 (approximately 0.18-0.24 mM) are generally fatal to cells and may cause necrosis.[11][12] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Troubleshooting Guides

Problem 1: I am not observing apoptotic features after this compound X-100 treatment.

Possible Cause Suggested Solution
This compound X-100 concentration is too low. Increase the concentration of this compound X-100. Perform a dose-response experiment to find the optimal concentration for your cell line.
Incubation time is too short. Increase the incubation time. A time-course experiment will help determine the point of maximal apoptotic induction.[6]
Cell line is resistant to this compound X-100-induced apoptosis. While uncommon, some cell lines may be more resistant. Consider using a different apoptosis inducer (e.g., staurosporine) as a positive control to ensure your detection method is working.
The chosen apoptosis assay is not sensitive enough or is inappropriate. Use a combination of assays to confirm apoptosis (e.g., Annexin V/PI staining and a TUNEL assay). Ensure your assay reagents are not expired and that the protocol is being followed correctly.

Problem 2: I am observing high levels of cell death, but it appears to be necrotic rather than apoptotic.

Possible Cause Suggested Solution
This compound X-100 concentration is too high. Decrease the concentration of this compound X-100. Concentrations above the CMC can cause rapid cell lysis.[11][12]
Incubation time is too long. Reduce the incubation time. Prolonged exposure can lead to secondary necrosis even if apoptosis was initially induced.
The assay is detecting late-stage apoptotic cells as necrotic. In late-stage apoptosis, the cell membrane loses integrity, which can be mistaken for necrosis. Analyze cells at earlier time points. Using Annexin V and PI co-staining can help differentiate between early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).[8]

Problem 3: I am getting inconsistent results between experiments.

Possible Cause Suggested Solution
Inconsistent cell density or health. Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before treatment.
Variability in this compound X-100 solution. Prepare a fresh stock solution of this compound X-100 and vortex thoroughly before each use. Detergents can be prone to concentration gradients if not mixed well.
Assay interference. High concentrations of this compound X-100 may interfere with the enzymatic reactions of some assays.[4][13] If you suspect this, include appropriate controls, such as a cell-free system with this compound X-100 and the assay reagents, to check for direct interference.

Data Presentation

Table 1: Examples of this compound X-100 Concentrations and Incubation Times for Apoptosis Induction

Cell LineThis compound X-100 ConcentrationIncubation TimeObserved EffectReference
Human Hepatoma0.01%< 60 minDNA fragmentation appeared[6]
Human Hepatoma0.01%150 min> 90% of cells were apoptotic[6]
Human CarcinomaNot specified60 minRapid onset of apoptosis[5]
HeLa~0.17 mM< 20 minIncreased membrane permeability without immediate cell death[11]
HeLa0.19 - 0.20 mMSeconds to minutesIrreversible permeabilization and cell collapse[11][12]

Experimental Protocols

Protocol 1: Induction of Apoptosis using this compound X-100
  • Cell Seeding: Plate cells at a suitable density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of this compound X-100 Solution: Prepare a stock solution of this compound X-100 in PBS or serum-free medium. It is recommended to prepare this fresh.

  • Treatment: Remove the culture medium from the cells and wash once with PBS. Add the this compound X-100 solution (diluted to the desired final concentration in serum-free medium or PBS) to the cells.

  • Incubation: Incubate the cells at 37°C for the predetermined time (e.g., 30 minutes to 4 hours).

  • Harvesting and Analysis: After incubation, proceed with your chosen apoptosis detection method, such as Annexin V/PI staining or a TUNEL assay.

Protocol 2: TUNEL Assay for Detecting DNA Fragmentation

This protocol is a general guideline; always refer to the manufacturer's instructions for your specific TUNEL assay kit.

  • Cell Preparation: After inducing apoptosis with this compound X-100, harvest and fix the cells (e.g., with 4% paraformaldehyde).[14][15]

  • Permeabilization: Permeabilize the cells with a solution containing this compound X-100 (e.g., 0.1-0.25% in PBS) for about 15-20 minutes at room temperature.[15][16][17]

  • Labeling: Wash the cells and incubate them with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or dUTP-biotin), for 60 minutes at 37°C in the dark.[14][16]

  • Detection: If using biotinylated nucleotides, follow with a streptavidin-HRP conjugate and a suitable substrate.[16][17] If using fluorescently labeled nucleotides, proceed to analysis.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit a higher fluorescence signal due to the incorporation of labeled nucleotides at the 3'-OH ends of fragmented DNA.

Protocol 3: Annexin V/PI Staining for Flow Cytometry

This is a general protocol and should be optimized according to the specific kit and cell type.

  • Cell Preparation: Induce apoptosis with this compound X-100. Harvest both adherent and suspension cells, keeping the supernatant as it may contain apoptotic bodies.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).[8][19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][19][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

TritonX100_Apoptosis_Pathway This compound X-100 This compound X-100 Cell_Membrane Cell Membrane This compound X-100->Cell_Membrane interacts with Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption leads to Bak_Activation Bak Activation Membrane_Disruption->Bak_Activation triggers Caspase_Cascade Caspase Cascade Activation Bak_Activation->Caspase_Cascade initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis results in Apoptosis_Experiment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells Prepare_TritonX100 Prepare this compound X-100 Treat_Cells Treat Cells with this compound X-100 Prepare_TritonX100->Treat_Cells Incubate Incubate Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Cells Stain for Apoptosis Markers (e.g., Annexin V/PI, TUNEL) Harvest_Cells->Stain_Cells Analyze Analyze via Flow Cytometry or Microscopy Stain_Cells->Analyze

References

Technical Support Center: The Impact of Triton X-100 Purity on Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the purity of Triton X-100 and its influence on experimental outcomes. Variations in the purity of this widely used non-ionic detergent are a significant source of experimental variability, and understanding and mitigating these effects is crucial for reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is this compound X-100 and why is its purity important?

A1: this compound X-100 is a non-ionic surfactant commonly used for cell lysis, protein extraction, and as a component in various buffers.[1] Its purity is critical because commercial preparations can contain impurities, primarily peroxides and aldehydes, which can form during storage, especially upon exposure to light and air.[2] These reactive molecules can adversely affect your experiments by oxidizing proteins, inhibiting enzyme activity, and interfering with assay components, leading to inconsistent and unreliable results.[3]

Q2: What are the common impurities in this compound X-100 and how do they affect experiments?

A2: The primary impurities of concern in this compound X-100 are peroxides and aldehydes.

  • Peroxides: These are highly reactive oxidizing agents. They can damage proteins and other biological molecules, leading to a loss of function.[2] Peroxides have been shown to be as reactive as hydrogen peroxide and can interfere with enzyme assays, particularly those involving peroxidases.[4]

  • Aldehydes: These can react with proteins and other biomolecules, potentially causing cross-linking and other modifications that can alter their function and lead to experimental artifacts.

The presence of these impurities can lead to significant lot-to-lot variability, making it difficult to reproduce experiments.[1]

Q3: Are there different purity grades of this compound X-100 available?

A3: Yes, several grades of this compound X-100 are available commercially. These range from technical grade, which may contain higher levels of impurities, to highly purified, peroxide- and carbonyl-free formulations. For sensitive applications, it is highly recommended to use a purified grade of this compound X-100 to minimize experimental variability.

Q4: How can I tell if my this compound X-100 has gone bad?

A4: A yellowish appearance can be an indicator of oxidation and the presence of impurities.[2] For a more quantitative assessment, you can test for the presence of peroxides using commercially available kits or laboratory protocols. It is also good practice to aliquot stock solutions and store them protected from light and air to minimize degradation.

Q5: Can impurities in this compound X-100 affect specific signaling pathways?

A5: Yes, impurities can have wide-ranging and sometimes unpredictable effects. For example, in immunofluorescence studies of the Notch signaling pathway, the use of this compound X-100 for cell permeabilization has been shown to disrupt the Notch 1 surface receptor, leading to false protein expression.[5] This highlights the importance of carefully selecting and validating detergents for experiments involving sensitive cellular pathways.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Signal in Immunoassays (Western Blot, ELISA, Immunoprecipitation)
Potential Cause Troubleshooting Step Expected Outcome
Peroxide-induced protein aggregation Use a fresh, high-purity, peroxide-free grade of this compound X-100 in your lysis and wash buffers.Reduction in non-specific bands or background signal.
Aldehyde-induced cross-linking Prepare buffers with freshly opened or high-purity this compound X-100. Avoid prolonged storage of working solutions.Improved specificity of antibody binding.
Incorrect detergent concentration Titrate the concentration of this compound X-100 in your buffers. For immunoprecipitation, concentrations as high as 2% can disrupt protein-protein interactions.[6]Optimal signal-to-noise ratio.
Issue 2: Inconsistent Enzyme Activity or Inhibition in Biochemical Assays
Potential Cause Troubleshooting Step Expected Outcome
Enzyme inhibition by impurities Switch to a purified, peroxide-free grade of this compound X-100. The inhibitory effect of this compound X-100 on some enzymes is well-documented.[7]Consistent and reproducible enzyme kinetics.
Oxidation of enzyme by peroxides Use freshly prepared solutions from a high-purity source. Consider adding antioxidants to your buffers if compatible with your assay.Preservation of enzyme activity over time.
Variability in Critical Micelle Concentration (CMC) Be aware that lot-to-lot variability can affect the CMC of this compound X-100, which can influence enzyme activity.[8] Use the same lot for a series of related experiments.More consistent experimental results across replicates.
Issue 3: Poor Cell Viability or Altered Morphology in Cell-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Cytotoxicity of impurities Use a high-purity grade of this compound X-100, especially for live-cell imaging or permeabilization experiments.Improved cell health and more reliable data from cell-based assays.
Concentration above the Critical Micelle Concentration (CMC) Ensure the concentration of this compound X-100 is appropriate for your application. Concentrations near or above the CMC (~0.2-0.9 mM) can be cytotoxic.[9]Maintained cell viability and integrity.
Damage to cell surface receptors For studies involving surface receptors, consider alternative permeabilization methods or detergents, as this compound X-100 can be detrimental.[5]Accurate assessment of surface protein expression and function.

Data on this compound X-100 Purity and its Effects

While direct quantitative comparisons across different purity grades in the literature are limited, the following table summarizes the known effects of this compound X-100 and its impurities on various experimental parameters.

Parameter Effect of this compound X-100 Impurities (Peroxides, Aldehydes) Recommendations for Improved Reproducibility Supporting Evidence
Protein Integrity Can cause oxidation, aggregation, and cross-linking of proteins.Use high-purity, peroxide-free this compound X-100. Prepare solutions fresh.[2]
Enzyme Activity Can inhibit or alter the kinetics of various enzymes, including peroxidases and glutathione peroxidase.Use purified grades of this compound X-100. Validate the compatibility of the detergent with the specific enzyme.[4][7]
Cell Viability Impurities can be cytotoxic. High concentrations of this compound X-100 are known to cause cell death.Use high-purity this compound X-100 for cell-based assays. Maintain concentrations below the CMC for live-cell applications.[10]
Immunoassays Can increase background and non-specific binding, and potentially disrupt antigen-antibody interactions.Use purified this compound X-100 and optimize the concentration for your specific assay.[6]
UV Spectrophotometry This compound X-100 absorbs strongly at 280 nm, interfering with protein quantification.Use appropriate blanks containing the same concentration of this compound X-100 as the samples.[1]

Key Experimental Protocols

Protocol 1: Spectrophotometric Determination of Peroxide Value in this compound X-100

This protocol is adapted from methods used for determining the peroxide value in lipids and can be used to assess the quality of your this compound X-100 solution. The principle involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by peroxides, followed by the reaction of ferric ions with ammonium thiocyanate to produce a colored compound that can be measured spectrophotometrically.

Materials:

  • This compound X-100 sample

  • Working solvent: 2:1 (v/v) methanol:butanol

  • Ammonium thiocyanate solution (30% w/v in water)

  • Ferrous chloride solution (prepared by reacting barium chloride with ferrous sulfate)

  • Spectrophotometer

Procedure:

  • Prepare a blank tube containing only the working solvent.

  • Add a known amount of your this compound X-100 solution to a test tube.

  • Add the working solvent and vortex to ensure complete mixing.

  • Add ammonium thiocyanate solution to all tubes and vortex briefly.

  • Add ferrous chloride solution to all tubes and vortex briefly.

  • Incubate at room temperature for 20 minutes, protected from light.

  • Measure the absorbance at 510 nm.

  • The peroxide value can be calculated based on a standard curve generated with known concentrations of ferric chloride. A higher absorbance indicates a higher peroxide content.

Protocol 2: Purification of this compound X-100 using Bio-Beads

This method can be used to remove impurities from a technical grade this compound X-100 solution.

Materials:

  • This compound X-100 solution

  • Bio-Beads SM-2 (or equivalent hydrophobic adsorbent resin)

  • Methanol

  • Water

Procedure:

  • Wash the Bio-Beads extensively with methanol and then with water to remove any preservatives.

  • Prepare a solution of this compound X-100 at the desired concentration.

  • Add the washed and moist Bio-Beads to the this compound X-100 solution.

  • Incubate with gentle mixing for several hours at 4°C.

  • Carefully decant the purified this compound X-100 solution, leaving the Bio-Beads behind. The beads will have adsorbed the hydrophobic impurities.

Visualizations

Experimental_Reproducibility_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution cluster_outcome Outcome Inconsistent_Results Inconsistent Experimental Results Check_Reagents Check Reagent Quality Inconsistent_Results->Check_Reagents Triton_Purity Is this compound X-100 a component? Check_Reagents->Triton_Purity Triton_Purity->Inconsistent_Results No, check other reagents Check_Purity Assess this compound X-100 Purity (Age, Appearance, Peroxide Test) Triton_Purity->Check_Purity Yes Use_High_Purity Use High-Purity, Peroxide-Free this compound X-100 Check_Purity->Use_High_Purity Purity is questionable Purify_this compound Purify existing this compound X-100 stock Check_Purity->Purify_this compound Purity is questionable Optimize_Concentration Optimize this compound X-100 Concentration Use_High_Purity->Optimize_Concentration Purify_this compound->Optimize_Concentration Reproducible_Results Reproducible Experimental Results Optimize_Concentration->Reproducible_Results

Caption: Troubleshooting workflow for this compound X-100 related reproducibility issues.

Signaling_Pathway_Impact cluster_membrane Cell Membrane cluster_intracellular Intracellular Notch_Receptor Notch 1 Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage & Release Ligand Ligand (e.g., Delta-like) Ligand->Notch_Receptor Binding Nucleus Nucleus NICD->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation This compound This compound X-100 (with impurities) This compound->Notch_Receptor Disruption

Caption: Impact of this compound X-100 on the Notch signaling pathway.

Purity_Effects_Logic Triton_Grade This compound X-100 Grade Technical_Grade Technical Grade Triton_Grade->Technical_Grade Purified_Grade Purified Grade (Peroxide-Free) Triton_Grade->Purified_Grade Impurities High Levels of Peroxides & Aldehydes Technical_Grade->Impurities No_Impurities Low/No Impurities Purified_Grade->No_Impurities Protein_Oxidation Protein Oxidation Impurities->Protein_Oxidation Enzyme_Inhibition Enzyme Inhibition Impurities->Enzyme_Inhibition High_Background High Assay Background Impurities->High_Background Reliable_Data Reliable & Reproducible Data No_Impurities->Reliable_Data

References

Validation & Comparative

Triton X-100 vs. NP-40 for Immunoprecipitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical parameter in designing a successful immunoprecipitation (IP) or co-immunoprecipitation (co-IP) experiment. The ideal detergent must effectively lyse cells to release the target protein while preserving its native conformation and associated protein-protein interactions. Among the most commonly used non-ionic detergents are Triton X-100 and NP-40. This guide provides an objective comparison of their performance in immunoprecipitation, supported by their biochemical properties and insights from experimental applications.

At a Glance: Key Differences and Applications

Both this compound X-100 and Nonidet P-40 (NP-40) are mild, non-ionic detergents that are frequently used interchangeably in lysis buffers for IP and co-IP.[1] They are effective at solubilizing cytoplasmic and membrane-bound proteins by disrupting lipid-lipid and lipid-protein interactions, while generally leaving protein-protein interactions intact.[2][3] Despite their similarities, subtle differences in their chemical structures can influence their solubilization efficiency and impact on specific protein complexes.

Historically, "Nonidet P-40" was a trademarked detergent that is no longer commercially available. A common substitute with a very similar structure is Igepal CA-630.[4] In many lab settings, the term "NP-40" is used to refer to this substitute. This compound X-100 is also structurally similar to Igepal CA-630 but is considered slightly more hydrophilic.[4] This seemingly minor difference can sometimes lead to variations in experimental outcomes. For instance, this compound X-100 may be more effective at lysing nuclear membranes compared to NP-40.[5]

The selection between this compound X-100 and NP-40 often comes down to empirical testing for the specific protein of interest and its interacting partners. One detergent may offer a better balance of target protein solubilization and preservation of the protein complex, resulting in higher yield and lower background.

Data Presentation: Performance Characteristics

While direct quantitative comparisons of protein yield and background for this compound X-100 versus NP-40 across a wide range of proteins are not extensively documented in a standardized format, the following table summarizes their key characteristics and reported performance attributes based on available literature.

FeatureThis compound X-100NP-40 (or Igepal CA-630)Key Considerations & References
Detergent Type Non-ionic, polyoxyethylene-basedNon-ionic, polyoxyethylene-basedBoth are considered mild detergents suitable for preserving protein-protein interactions.[1]
Solubilization Effective for cytoplasmic and membrane proteins. May be slightly more effective at solubilizing nuclear membranes.[5]Effective for cytoplasmic and membrane proteins. Generally does not lyse nuclear membranes.[1]The choice may depend on the subcellular localization of the target protein.
Preservation of Protein-Protein Interactions Generally preserves protein complexes, but its slightly higher hydrophilicity may disrupt weaker or more hydrophobic interactions compared to NP-40. Some studies suggest it can be "stronger" than NP-40.[4]Widely used for co-IP due to its ability to maintain native protein conformations and interactions.[1]For very sensitive or transient interactions, NP-40 may be a gentler option. However, for some complexes, this compound X-100 has been shown to yield higher signals in quantitative IP assays.
Effect on Antibody-Antigen Binding Can influence antibody-antigen binding, with the effect being concentration-dependent and specific to the antibody-antigen pair.[6]Similar to this compound X-100, the concentration should be optimized to avoid interference with the antibody-antigen interaction.Empirical testing is recommended to determine the optimal detergent concentration for a specific antibody.
Background Signal Background levels are generally low, but can be influenced by the concentration used. Lower concentrations (0.5-1.0%) in wash buffers can help reduce non-specific binding.[7]Similar to this compound X-100, background can be managed by optimizing the concentration in lysis and wash buffers.Pre-clearing the lysate with beads is a common step to reduce background with either detergent.[7]
Typical Working Concentration 0.1% to 1.0% in lysis and wash buffers.[8][9]0.1% to 1.0% in lysis and wash buffers.[9]The optimal concentration is target-dependent and should be determined experimentally.

Experimental Protocols

Below are detailed, representative protocols for immunoprecipitation using either this compound X-100 or NP-40-based lysis buffers. It is important to note that these are starting points, and optimization of buffer components, particularly salt and detergent concentrations, is often necessary for a specific target protein and antibody.

Immunoprecipitation Protocol using this compound X-100 Lysis Buffer

1. Reagents:

  • This compound X-100 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% this compound X-100.

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer before use.

  • Wash Buffer: this compound X-100 Lysis Buffer with a reduced detergent concentration (e.g., 0.1% this compound X-100).

  • Antibody: Specific primary antibody for the target protein.

  • Protein A/G Beads: Agarose or magnetic beads.

  • Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.

2. Cell Lysis:

  • Wash cultured cells with ice-cold PBS and aspirate.

  • Add ice-cold this compound X-100 Lysis Buffer (with inhibitors) to the cell plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

3. Immunoprecipitation:

  • (Optional but recommended) Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.

  • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

4. Washing and Elution:

  • Pellet the beads by centrifugation (or using a magnetic rack).

  • Discard the supernatant and wash the beads three to five times with ice-cold Wash Buffer.

  • After the final wash, remove all supernatant.

  • Elute the protein from the beads using an appropriate elution buffer. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil.

Immunoprecipitation Protocol using NP-40 Lysis Buffer

1. Reagents:

  • NP-40 Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40.

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer before use.

  • Wash Buffer: NP-40 Lysis Buffer.

  • Antibody: Specific primary antibody for the target protein.

  • Protein A/G Beads: Agarose or magnetic beads.

  • Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.

2. Cell Lysis:

  • Follow steps 1-6 as described in the this compound X-100 protocol, using the NP-40 Lysis Buffer.

3. Immunoprecipitation:

  • Follow steps 1-3 as described in the this compound X-100 protocol.

4. Washing and Elution:

  • Follow steps 1-4 as described in the this compound X-100 protocol, using the NP-40 Wash Buffer.

Mandatory Visualization

Immunoprecipitation_Workflow General Immunoprecipitation Workflow Cell_Culture 1. Cell Culture/ Tissue Sample Lysis 2. Cell Lysis (this compound X-100 or NP-40 Lysis Buffer) Cell_Culture->Lysis Clarification 3. Clarification (Centrifugation) Lysis->Clarification Pre_Clearing 4. Pre-Clearing (with Protein A/G Beads) Clarification->Pre_Clearing Antibody_Incubation 5. Antibody Incubation (Primary Antibody) Pre_Clearing->Antibody_Incubation Bead_Capture 6. Bead Capture (Protein A/G Beads) Antibody_Incubation->Bead_Capture Washing 7. Washing (Remove Non-specific Proteins) Bead_Capture->Washing Elution 8. Elution (Release Target Protein) Washing->Elution Analysis 9. Downstream Analysis (Western Blot, Mass Spectrometry) Elution->Analysis

Caption: A flowchart of the key steps in a typical immunoprecipitation experiment.

Detergent_Selection_Logic Detergent Selection Logic for Co-IP Start Start: Goal is to Isolate Protein Complex Protein_Properties Consider Protein Properties: - Subcellular Localization - Strength of Interaction Start->Protein_Properties Initial_Choice Initial Detergent Choice Protein_Properties->Initial_Choice TritonX100 This compound X-100 (Slightly more stringent, good for nuclear proteins) Initial_Choice->TritonX100 Nuclear or tightly associated complex NP40 NP-40 (Generally milder, good for cytoplasmic proteins) Initial_Choice->NP40 Cytoplasmic or weak interaction Experiment Perform Pilot IP/Co-IP TritonX100->Experiment NP40->Experiment Evaluation Evaluate Results: - Yield of Bait Protein - Co-elution of Prey - Background Levels Experiment->Evaluation Optimize Optimize Detergent Concentration Evaluation->Optimize High Background or Low Yield Success Proceed with Optimized Protocol Evaluation->Success Good Signal-to-Noise Try_Alternative Try Alternative Detergent (e.g., CHAPS, Digitonin) Evaluation->Try_Alternative Poor Results Optimize->Experiment Try_Alternative->Experiment

Caption: A decision-making flowchart for selecting a detergent for co-immunoprecipitation.

Conclusion

Both this compound X-100 and NP-40 are excellent choices for immunoprecipitation and co-immunoprecipitation experiments, particularly when studying cytoplasmic and membrane-associated protein complexes. While they can often be used interchangeably, their subtle differences in properties mean that one may outperform the other for a specific application. This compound X-100 may be slightly more effective for solubilizing certain cellular compartments, whereas NP-40 is often considered a milder option for preserving more delicate protein interactions. Ultimately, the optimal choice of detergent and its concentration should be determined empirically to achieve the best balance of protein yield, preservation of protein-protein interactions, and low background signal. For challenging protein complexes, it may also be beneficial to explore other classes of detergents, such as the zwitterionic detergent CHAPS, which has been shown to be more effective in some cases at disrupting certain protein-protein interactions to release a target antigen.[10]

References

A Researcher's Guide to Triton X-100 Alternatives for Effective Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective extraction of functional membrane proteins is a cornerstone of numerous downstream applications. While Triton X-100 has historically been a widely used non-ionic detergent for this purpose, its use is now restricted in the European Union under the REACH regulation due to environmental concerns regarding its degradation products.[1][2][3] This has necessitated the adoption of effective and environmentally benign alternatives.

This guide provides an objective comparison of common alternatives to this compound X-100, supported by experimental data and detailed protocols, to assist in the selection of the most suitable detergent for your specific research needs.

Understanding Detergents in Membrane Protein Research

Detergents are amphipathic molecules essential for extracting membrane proteins from the lipid bilayer.[4][5] They work by disrupting lipid-lipid and lipid-protein interactions, forming micelles around the hydrophobic regions of the protein, thereby rendering them soluble in aqueous solutions.[6] The ideal detergent should effectively solubilize the target protein while preserving its native structure and biological activity.[7][8] Detergents are broadly classified into three main types:

  • Non-ionic detergents possess an uncharged, hydrophilic headgroup. They are generally considered mild and are effective at breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, thus preserving the protein's native state.[7][9]

  • Zwitterionic detergents have a headgroup with both a positive and a negative charge, resulting in a net neutral charge. While generally mild, they can be more denaturing than non-ionic detergents but are often effective for solubilizing a wide range of membrane proteins.[7]

  • Ionic detergents have a charged headgroup and are strong solubilizing agents. They tend to denature proteins by disrupting protein-protein interactions and are therefore less suitable for studies requiring functional proteins.[6][7]

Given the goal of preserving protein function, non-ionic and zwitterionic detergents are the primary alternatives to this compound X-100.

Comparative Analysis of Key Detergent Alternatives

The selection of an appropriate detergent is critical and often protein-dependent.[8] Below is a comparison of the physicochemical properties of this compound X-100 and several common alternatives.

Table 1: Physicochemical Properties of Common Detergents for Membrane Protein Solubilization

DetergentClassMolecular Weight ( g/mol )CMC (mM)Aggregation Number
This compound X-100 Non-ionic~6250.2-0.9100-155
n-Dodecyl-β-D-maltoside (DDM) Non-ionic510.60.1778-118
n-Decyl-β-D-maltoside (DM) Non-ionic482.61.672
n-Octyl-β-D-glucoside (OG) Non-ionic292.420-2527-100
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic1263.50.01-
Digitonin Non-ionic1229.3<0.560
CHAPS Zwitterionic614.96-104-14
LDAO Zwitterionic229.41-275-97
Fos-Choline-12 (FC-12) Zwitterionic351.51.155

Data compiled from multiple sources.[10][11][12] CMC (Critical Micelle Concentration) is the concentration at which detergent monomers begin to form micelles. The aggregation number is the average number of monomers per micelle.

Performance Data for Detergent Alternatives

The efficacy of a detergent is best measured by its ability to solubilize the target protein while maintaining its stability and function. The optimal choice is highly dependent on the specific protein and the downstream application.

Table 2: Performance Comparison of Detergents in Solubilizing a GST-Tagged Membrane Protein from E. coli

Detergent TestedRelative Solubilization Yield (%)Observations
Fos-Choline-12 (FC-12) 100High yield of solubilized protein.
Undecyl Maltoside (UDM) ~90Good solubilization, slightly less effective than FC-12.
n-Dodecyl-β-D-maltoside (DDM) ~85Effective solubilization, a common starting point for screening.
n-Octyl-β-D-glucoside (OG) ~70Moderate solubilization efficiency.
This compound X-100 ~65Moderate solubilization, used here as a baseline.
LDAO ~50Lower solubilization yield in this specific screen.

This table is an interpretation of qualitative gel electrophoresis data presented by Sigma-Aldrich for a specific GST-tagged membrane protein and is intended for illustrative purposes. The relative yield is estimated based on band intensity. Actual results will vary significantly between different proteins.

Key Considerations for Detergent Selection:

  • n-Dodecyl-β-D-maltoside (DDM): Often considered a good starting point for solubilization trials due to its mild nature and success with a wide range of membrane proteins.[13]

  • Fos-Choline Series: These zwitterionic detergents are frequently used in structural biology for protein crystallization.[14]

  • Digitonin: A mild, non-ionic detergent that has proven effective for solubilizing membrane proteins, particularly when preserving protein-protein interactions is crucial.[11][15]

  • CHAPS: A zwitterionic detergent that is harsher than non-ionic options but milder than ionic ones. Its high CMC makes it easily removable by dialysis.[10][15]

  • LDAO: While effective for some proteins and used in structural studies, it can be more denaturing than other mild detergents.[14][16]

Experimental Protocols

General Protocol for Membrane Protein Solubilization

This protocol provides a general framework. Optimization of detergent concentration, buffer composition, temperature, and incubation time is essential for each specific protein.

a. Membrane Preparation:

  • Harvest cells expressing the target membrane protein by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors).

  • Disrupt the cells using an appropriate method (e.g., sonication, high-pressure homogenization).

  • Remove unbroken cells and debris by a low-speed centrifugation step (e.g., 10,000 x g for 20 minutes).

  • Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1-2 hours at 4°C).

  • Resuspend the membrane pellet in a storage buffer. The total protein concentration should be determined.

b. Solubilization:

  • Dilute the isolated membranes to a final protein concentration of 2-5 mg/mL in the desired solubilization buffer.

  • Add the chosen detergent to the final working concentration. This is typically well above the CMC and is often determined as a weight/volume percentage (e.g., 1% w/v).

  • Incubate the mixture with gentle agitation for 1-4 hours at 4°C. The optimal time and temperature should be determined empirically.

  • Remove non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • The supernatant now contains the solubilized membrane protein-detergent complexes and is ready for downstream purification and analysis.

Protocol for Detergent Screening

To identify the optimal detergent for a novel membrane protein, a screening approach is highly recommended.

  • Prepare a sufficient quantity of isolated membranes.

  • Set up a series of small-scale solubilization experiments in parallel, each with a different detergent (e.g., DDM, LDAO, Fos-Choline-12, CHAPS, Digitonin).

  • Use a consistent protein concentration and a detergent concentration of 1% (w/v) for the initial screen.

  • Following the solubilization protocol above, collect the supernatant from each sample.

  • Analyze the supernatant for the amount of solubilized target protein using SDS-PAGE and Western blotting.

  • Assess the stability and monodispersity of the solubilized protein using techniques like size-exclusion chromatography (SEC).

  • If required, perform functional assays on the solubilized protein to ensure its activity has been preserved.

Visualizing Experimental Workflows

Diagrams can clarify complex experimental processes and decision-making pathways.

DetergentSelection cluster_start Initial Steps cluster_screen Detergent Screening cluster_decision Optimization & Downstream Use Start Target Membrane Protein Expressed Prep Isolate Cell Membranes (Ultracentrifugation) Start->Prep Screen Solubilize Aliquots with a Panel of Detergents (e.g., DDM, LDAO, FC-12, CHAPS) Prep->Screen Analysis Analyze Solubilization Efficiency (SDS-PAGE / Western Blot) Screen->Analysis Assess Assess Protein Stability (Size-Exclusion Chromatography) Analysis->Assess Decision Select Best Performing Detergent(s) Assess->Decision Optimize Optimize Detergent Concentration & Conditions Decision->Optimize Purify Purification & Functional Assays Optimize->Purify

Caption: A flowchart for selecting an optimal detergent.

MembraneProteinWorkflow CellCulture Cell Culture & Protein Expression CellLysis Cell Lysis & Homogenization CellCulture->CellLysis MembraneIsolation Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation Solubilization Detergent Solubilization MembraneIsolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Purification Purification (e.g., Affinity Chromatography) Clarification->Purification Analysis Characterization (e.g., SEC, Functional Assays) Purification->Analysis

Caption: Workflow for membrane protein extraction.

References

Choosing the Right Detergent for Your ELISA Wash Buffer: A Comparative Guide to Tween 20 and Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a high signal-to-noise ratio is paramount for reliable and reproducible ELISA results. The choice of detergent in the wash buffer plays a critical role in minimizing background noise by reducing non-specific binding. This guide provides an objective comparison of two of the most commonly used non-ionic detergents, Tween 20 and Triton X-100, supported by experimental data and detailed protocols.

Mechanism of Action: The Role of Non-Ionic Detergents in ELISA

In an ELISA, the solid phase (typically a polystyrene microplate) can bind proteins non-specifically through hydrophobic interactions. After the antigen or capture antibody is coated onto the plate, unoccupied sites must be blocked to prevent the subsequent antibodies and detection reagents from binding directly to the plate, which would cause a high background signal.

Non-ionic detergents like Tween 20 and this compound X-100 are included in wash buffers to reduce this non-specific binding.[1][2] They are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[3] This structure allows them to interact with the hydrophobic surface of the plate and with non-specifically bound proteins, effectively washing them away without disrupting the specific antigen-antibody interactions.[4][5] Tween 20 is often considered a "temporary blocker" and should be present in all subsequent buffers to maintain its effect.[6][7]

Performance Comparison: Tween 20 vs. This compound X-100

The choice between Tween 20 and this compound X-100 can have a significant impact on the outcome of an ELISA. While both are effective at reducing background, their performance can differ.

Qualitative Comparison:

A technical bulletin from Thermo Fisher Scientific suggests that Tween 20 is highly effective at preventing non-specific binding.[8] When used in conjunction with blocking agents like bovine serum albumin (BSA) or casein, Tween 20 resulted in no significant unspecific signals.[8] In contrast, this compound X-100, when used with BSA as a blocking agent, could lead to significant non-specific signals under certain washing conditions.[8] This suggests that Tween 20 may be a more robust choice for consistently low background. Some sources also describe Tween 20 as a gentler detergent than this compound X-100.[3]

Quantitative Data:

The study compared the binding of FITC-labeled LPS to a microplate in buffers containing either 0.05% Tween 20 or 0.05% this compound X-100. The results are summarized in the table below.

Buffer CompositionTarget Coated on PlateBlocking AgentMean Absorbance (OD 492nm) ± SD
PBS-EDTAPolymyxin BBSA2.0 ± 0.1
PBS-EDTA + 0.05% Tween 20Polymyxin BBSA1.5 ± 0.1
PBS-EDTA + 0.05% this compound X-100Polymyxin BBSA1.2 ± 0.1
PBS-EDTALysozymeBSA1.8 ± 0.1
PBS-EDTA + 0.05% Tween 20LysozymeBSA1.0 ± 0.1
PBS-EDTA + 0.05% this compound X-100LysozymeBSA0.8 ± 0.1
PBS-EDTANone (Control)BSA0.4 ± 0.05
PBS-EDTA + 0.05% Tween 20None (Control)BSA0.2 ± 0.05
PBS-EDTA + 0.05% this compound X-100None (Control)BSA0.15 ± 0.05

Data extracted from a study on LPS binding and may not be representative of all ELISA systems.[9]

In this specific experiment, both detergents reduced non-specific binding to the control wells.[9] this compound X-100 appeared to result in slightly lower background absorbance compared to Tween 20.[9]

Experimental Protocols

Below are detailed methodologies for preparing wash buffers and performing a standard indirect ELISA.

Preparation of Wash Buffers:

1. Phosphate-Buffered Saline with Tween 20 (PBS-T)

  • Components:

    • Phosphate-Buffered Saline (PBS), 10X solution

    • Tween 20

    • Deionized water

  • Procedure:

    • To prepare 1 liter of 1X PBS-T, add 100 mL of 10X PBS to 900 mL of deionized water.

    • Add 0.5 mL of Tween 20 to achieve a final concentration of 0.05%.

    • Mix thoroughly until the Tween 20 is completely dissolved.

    • The pH should be approximately 7.4.

2. Tris-Buffered Saline with this compound X-100 (TBS-T)

  • Components:

    • Tris-Buffered Saline (TBS), 10X solution

    • This compound X-100

    • Deionized water

  • Procedure:

    • To prepare 1 liter of 1X TBS-T, add 100 mL of 10X TBS to 900 mL of deionized water.

    • Add 0.5 mL of this compound X-100 to achieve a final concentration of 0.05%.

    • Mix thoroughly until the this compound X-100 is completely dissolved.

    • Adjust the pH if necessary.

Standard Indirect ELISA Protocol:

  • Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 100 mM carbonate-bicarbonate buffer, pH 9.6). Add 50-100 µL of the diluted antigen to each well of a 96-well microplate. Incubate overnight at 4°C or for 1-3 hours at room temperature.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS-T with 0.05% Tween 20).

  • Blocking: Add 200 µL per well of blocking buffer (e.g., 1% BSA in PBS-T). Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate 3 times with wash buffer.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Add 100 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the primary antibody solution and wash the plate 5 times with wash buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate 5 times with wash buffer.

  • Substrate Development: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizing the Process

ELISA Workflow Diagram

ELISA_Workflow cluster_coating Coating cluster_washing1 Washing cluster_blocking Blocking cluster_washing2 Washing cluster_incubation Incubation cluster_washing3 Washing cluster_detection Detection Coating Antigen Coating Wash1 Wash with Detergent Buffer Coating->Wash1 Removes excess antigen Blocking Blocking with Inert Protein Wash1->Blocking Prepares for blocking Wash2 Wash with Detergent Buffer Blocking->Wash2 Removes excess blocker PrimaryAb Primary Antibody Wash2->PrimaryAb Binds to antigen SecondaryAb Enzyme-conjugated Secondary Antibody PrimaryAb->SecondaryAb Binds to primary Ab Wash3 Final Wash SecondaryAb->Wash3 Removes unbound Ab Substrate Add Substrate Wash3->Substrate Enzyme reaction Read Read Absorbance Substrate->Read Quantification

Caption: A typical workflow for an indirect ELISA, highlighting the sequential steps from antigen coating to signal detection.

Role of Detergents in Preventing Non-Specific Binding

Detergent_Action cluster_plate Microplate Surface cluster_no_detergent Without Detergent cluster_with_detergent With Detergent (Tween 20 / this compound X-100) Antigen1 Ag Plate_Surface1 Antigen1->Plate_Surface1 Ab_NSB Ab Ab_NSB->Plate_Surface1 Non-specific binding Antigen2 Ag Plate_Surface2 Antigen2->Plate_Surface2 Detergent D Detergent->Plate_Surface2 Ab_Specific Ab Ab_Specific->Antigen2 Specific binding

Caption: Detergents in the wash buffer occupy vacant sites on the microplate, preventing non-specific antibody binding.

Conclusion and Recommendations

Both Tween 20 and this compound X-100 are effective non-ionic detergents for reducing background noise in ELISA wash buffers.

  • Tween 20 is the more commonly recommended and utilized detergent for this purpose.[4] Experimental evidence suggests that it is highly effective at preventing non-specific binding, leading to a robust and reliable reduction in background signal.[8] It is generally considered a milder detergent.[3]

  • This compound X-100 can also be effective at reducing background and, in some specific applications like LPS detection, may show a slight advantage.[9] However, there is a potential risk of it causing a loss of specific binding, which could lead to false-negative results.[4]

Recommendation: For most standard protein-based ELISAs, Tween 20 at a concentration of 0.05% is the recommended starting point due to its proven efficacy and lower risk of interfering with specific antibody-antigen interactions. However, as with all assay development, empirical testing is crucial. If high background persists with Tween 20, optimization of its concentration or a carefully controlled comparison with this compound X-100 may be warranted. When switching to this compound X-100, it is advisable to titrate the concentration (e.g., from 0.05% to 0.1%) and validate that it does not negatively impact the specific signal of the assay.

References

Navigating the Surfactant Sea: A Guide to Validating Protein-Protein Interactions in the Presence of Triton X-100 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful validation of protein-protein interactions (PPIs) is a cornerstone of biological discovery. The choice of detergent is a critical parameter in this process, particularly when working with membrane proteins or aiming to preserve delicate interactions. Triton X-100, a non-ionic detergent, is a laboratory workhorse for cell lysis and protein extraction. However, its properties can sometimes interfere with or fail to preserve certain PPIs. This guide provides an objective comparison of this compound X-100 with common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate detergent for your specific research needs.

The Detergent Dilemma: Balancing Solubilization and Interaction Integrity

The primary goal of using a detergent in PPI studies is to disrupt the cell membrane and solubilize proteins, making them accessible for immunoprecipitation or other affinity-based techniques. However, the very properties that make detergents effective at solubilizing membranes can also disrupt the non-covalent bonds that hold protein complexes together. The ideal detergent strikes a delicate balance: strong enough to lyse cells and solubilize the target protein, yet gentle enough to maintain the integrity of the protein-protein interaction under investigation.

This compound X-100 is a popular choice due to its mild, non-ionic nature, which is generally less denaturing than ionic detergents like SDS.[1][2] However, for particularly weak or transient interactions, or for proteins embedded in specific lipid microdomains, this compound X-100 may not be the optimal choice. Understanding the properties of alternative detergents is key to overcoming these challenges.

Head-to-Head: A Comparative Look at Common Detergents

The selection of a detergent should be guided by the specific characteristics of the proteins of interest and the downstream application. Here, we compare this compound X-100 with three common alternatives: NP-40 (a close relative), CHAPS (a zwitterionic detergent), and Digitonin (a mild, steroid-based detergent).

DetergentChemical NatureCritical Micelle Concentration (CMC)Aggregation NumberKey Characteristics & Applications
This compound X-100 Non-ionic~0.24 mM~140General purpose, good for solubilizing membrane proteins. May disrupt weaker interactions.[3][4]
NP-40 (Igepal CA-630) Non-ionic~0.29 mM~149Very similar to this compound X-100, often used interchangeably.[1]
CHAPS Zwitterionic6 - 10 mM~10Milder than this compound X-100, good for preserving protein conformation and weaker interactions. Compatible with downstream applications like 2D electrophoresis and mass spectrometry.[3][5]
Digitonin Non-ionic (steroidal glycoside)--Very mild, selectively permeabilizes cholesterol-rich membranes. Ideal for isolating cytoplasmic proteins while leaving organellar membranes intact and for preserving very weak or transient interactions.[4][6]

Experimental Evidence: The Case of the Cadherin-Catenin Complex

A study by Liu et al. (2018) provides a compelling example of how detergent choice can significantly impact the outcome of a co-immunoprecipitation (Co-IP) experiment. The researchers investigated the interaction between the membrane protein Cadherin-11 (Cad11) and its known binding partners, β-catenin and p120 catenin. They compared the efficiency of several detergents in solubilizing Cad11 and preserving its interactions.

The results, summarized below, demonstrate that while this compound X-100 was effective at solubilizing Cad11, the preservation of the p120 catenin interaction was detergent-dependent.

DetergentCad11 SolubilizationCo-IP of β-cateninCo-IP of p120 catenin
This compound X-100 YesYesVariable
Cholate YesYesVariable
DDM YesYesYes
Digitonin YesYesYes
Brij-35 NoNoNo
(Data adapted from Liu et al., J. Proteome Res. 2018, 17, 2, 856–864)[1]

This study highlights that for the Cad11 complex, while this compound X-100 could maintain the interaction with β-catenin, other detergents like DDM and digitonin were more effective at preserving the complete complex, including p120 catenin.[1] This underscores the importance of empirical testing to determine the optimal detergent for a specific protein-protein interaction.

Visualizing the Workflow: From Cell Lysis to Interaction Validation

The process of validating a protein-protein interaction using co-immunoprecipitation involves a series of carefully orchestrated steps. The choice of detergent is a critical decision point early in this workflow.

CoIP_Workflow cluster_lysis Cell Lysis & Solubilization cluster_ip Immunoprecipitation cluster_analysis Analysis start Cultured Cells lysis Lyse cells with detergent-containing buffer (e.g., this compound X-100, CHAPS, Digitonin) start->lysis clarify Clarify lysate by centrifugation lysis->clarify preclear Pre-clear lysate with beads clarify->preclear antibody Incubate with antibody against bait protein preclear->antibody beads Add Protein A/G beads to capture antibody-protein complex antibody->beads wash Wash beads to remove non-specific binders beads->wash elute Elute protein complexes from beads wash->elute analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elute->analysis EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer dimerizes & autophosphorylates Grb2 Grb2 EGFR_dimer->Grb2 recruits SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates MAPK_cascade MAPK Cascade Ras->MAPK_cascade activates Gene Expression Gene Expression MAPK_cascade->Gene Expression

References

Triton X-100 vs. Other Non-Ionic Detergents: A Comparative Guide for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the initial step of cell lysis is critical for the successful extraction and analysis of intracellular components. The choice of detergent for this process can significantly impact the yield, purity, and functionality of the target molecules. Among the plethora of available detergents, non-ionic detergents are favored for their mild action, which helps in preserving the native structure and function of proteins. This guide provides an objective comparison of Triton X-100 with other commonly used non-ionic detergents for cell lysis, supported by experimental data and detailed protocols.

Introduction to Non-Ionic Detergents in Cell Lysis

Non-ionic detergents are amphipathic molecules with a hydrophilic head group that is uncharged and a hydrophobic tail.[1][2] This structure allows them to disrupt the lipid bilayer of cell membranes and solubilize proteins without causing significant denaturation.[2][3] Unlike ionic detergents (e.g., SDS), which can disrupt protein-protein interactions and unfold proteins, non-ionic detergents are gentler and are often the preferred choice for applications requiring the maintenance of protein activity and integrity, such as immunoprecipitation and enzyme assays.[4][5][6]

The efficacy of a non-ionic detergent is determined by several factors, including its critical micelle concentration (CMC), aggregation number, and hydrophile-lipophile balance (HLB). The CMC is the concentration at which detergent monomers begin to form micelles, and it is at or above this concentration that cell lysis typically occurs.[3]

A Comparative Analysis of Key Non-Ionic Detergents

This compound X-100

This compound X-100 is a widely used non-ionic detergent for cell lysis and membrane protein extraction.[1][2] It is known for its strong solubilizing power and its ability to lyse cells at low concentrations with minimal protein denaturation.[2] However, this compound X-100 can be harsh on some sensitive protein complexes and may not be suitable for all downstream applications.[7][8] A key disadvantage is its absorbance in the UV region, which can interfere with protein quantification assays.[9]

NP-40 (Nonidet P-40)

NP-40 is another popular non-ionic detergent that is often used interchangeably with this compound X-100.[5] It is considered a mild detergent, effective for solubilizing membrane proteins and isolating cytoplasmic proteins while preserving their native state.[5][10] Notably, NP-40 is generally not strong enough to lyse nuclear membranes, making it a good choice for cytoplasmic protein extraction.[5][8] It is important to note that the commercially available "NP-40" can sometimes be a substitute, and researchers should be aware of the specific formulation they are using.[8]

Tween 20

Tween 20 is a polysorbate-based non-ionic detergent known for its very mild nature.[1][11] While it can be used for cell lysis, it is generally less effective at solubilizing integral membrane proteins compared to this compound X-100 or NP-40.[11] Its primary application is often as a washing agent in immunoassays like ELISA and Western blotting to reduce non-specific binding.[1][12] For cell lysis, it is often used in combination with other detergents.[11]

Brij Series (Brij-35, Brij-58)

The Brij series of detergents are polyoxyethylene ethers that are also considered mild, non-denaturing surfactants.[13][14] Brij-35, for instance, is frequently used in cell lysis buffers and for the isolation of functional membrane complexes.[14][15] Studies have shown that Brij-58 can be effective in red blood cell lysis.[16] These detergents are a good alternative when a gentle lysis is required to maintain the integrity of protein complexes.

Glycosidic Detergents (Octyl Glucoside, Digitonin)

Glycosidic detergents, such as n-Octyl-β-D-glucopyranoside (Octyl Glucoside) and Digitonin, are valued for their ability to solubilize membrane proteins while maintaining their stability.[9][17][18][19] Octyl glucoside has a high CMC, which allows for its removal by dialysis, a useful property for downstream applications.[9] Digitonin is a steroid-based glycoside that is particularly useful for the selective permeabilization of the plasma membrane, leaving organellar membranes like the mitochondria intact.[20][21][22] This makes it an excellent choice for studies focused on mitochondrial or other organellar proteins.[22][23]

Data Presentation: Properties of Common Non-Ionic Detergents

For a direct comparison, the key properties of this compound X-100 and its alternatives are summarized in the table below. These values are crucial for determining the appropriate working concentrations and for understanding the behavior of each detergent in solution.

DetergentChemical TypeAvg. Mol. Wt. (Da)CMC (% w/v)Aggregation NumberCloud Point (°C)Dialyzable
This compound X-100 Polyoxyethylene octylphenol ether~6250.015514064No
NP-40 Polyoxyethylene octylphenol ether~6800.002914980No
Tween 20 Polyoxyethylene sorbitan monolaurate~1,2280.0074N/A95No
Brij-35 Polyoxyethylene lauryl ether~1,1980.011040>100No
Octyl Glucoside Alkyl glucoside~292~0.7027>100Yes
Digitonin Steroid glycoside~1,2290.04-0.0560N/ANo

Data compiled from multiple sources.[4][9][12] N/A: Not available.

Experimental Protocols

Below are detailed protocols for cell lysis using this compound X-100, NP-40, and Digitonin. These protocols can be adapted based on the specific cell type and downstream application.

Protocol 1: Cell Lysis using this compound X-100 Lysis Buffer

This protocol is suitable for the general lysis of cultured mammalian cells to extract total soluble proteins.[24]

Materials:

  • This compound X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% this compound X-100.

  • Protease and phosphatase inhibitor cocktails.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Microcentrifuge tubes.

  • Microcentrifuge.

Procedure:

  • Aspirate the culture medium from the adherent cells and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold this compound X-100 Lysis Buffer (e.g., 1 mL for a 10 cm dish) supplemented with protease and phosphatase inhibitors.

  • Incubate the dish on ice for 5-10 minutes.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently and incubate on ice for an additional 20 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, containing the soluble proteins, to a new pre-chilled tube.

  • Determine the protein concentration and proceed with downstream applications or store at -80°C.

Protocol 2: Cytoplasmic Protein Extraction using NP-40 Lysis Buffer

This protocol is designed to lyse the plasma membrane while leaving the nuclear membrane intact, allowing for the separation of cytoplasmic and nuclear fractions.[5][8]

Materials:

  • NP-40 Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40.

  • Protease and phosphatase inhibitor cocktails.

  • Ice-cold PBS.

  • Cell scraper.

  • Microcentrifuge tubes.

  • Microcentrifuge.

Procedure:

  • Harvest and wash the cells with ice-cold PBS as described in Protocol 1.

  • Resuspend the cell pellet in ice-cold NP-40 Lysis Buffer supplemented with inhibitors.

  • Incubate on ice for 5 minutes, vortexing gently for 15 seconds.

  • Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C.

  • The supernatant contains the cytoplasmic protein fraction. Carefully collect it and transfer to a new tube.

  • The pellet contains the nuclei, which can be further processed to extract nuclear proteins using a different lysis buffer.

Protocol 3: Selective Permeabilization with Digitonin for Mitochondrial Isolation

This protocol is optimized for the gentle permeabilization of the plasma membrane to isolate intact mitochondria.[20][22]

Materials:

  • Digitonin Permeabilization Buffer: 20 mM HEPES-KOH (pH 7.5), 250 mM Sucrose, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with freshly added 0.01-0.05% Digitonin.

  • Protease inhibitor cocktail.

  • Mitochondrial Isolation Buffer (MIB): 20 mM HEPES-KOH (pH 7.5), 220 mM Mannitol, 70 mM Sucrose, 1 mM EGTA.

  • Ice-cold PBS.

  • Microcentrifuge tubes.

  • Microcentrifuge.

Procedure:

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in the Digitonin Permeabilization Buffer with inhibitors.

  • Incubate on ice for 5-10 minutes with gentle agitation to allow for selective permeabilization of the plasma membrane.

  • Centrifuge at 700 x g for 10 minutes at 4°C to pellet the permeabilized cells and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with MIB.

Mandatory Visualizations

Cell_Lysis_Workflow start Start: Cell Culture harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash lysis Add Lysis Buffer (with Detergent & Inhibitors) wash->lysis incubate Incubate on Ice lysis->incubate disrupt Mechanical Disruption (Scraping/Vortexing) incubate->disrupt centrifuge Centrifugation disrupt->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant pellet Pellet (Cell Debris) centrifuge->pellet downstream Downstream Analysis supernatant->downstream

Detergent_Mechanism cluster_membrane Cell Membrane cluster_detergent Detergent Monomers cluster_micelle Mixed Micelle p1 p2 m1 p2->m1 Solubilization p3 p4 p5 p6 d1 d1->p2 Integration d2 d3 m2 m3 mp Protein

Detergent_Selection_Tree start Goal of Experiment? q1 Preserve Protein-Protein Interactions? start->q1 q4 Selective Permeabilization of Plasma Membrane? start->q4 q2 Isolate Cytoplasmic Proteins Only? q1->q2 Yes q3 Extract Integral Membrane Proteins? q1->q3 No a2_yes Use NP-40 q2->a2_yes Yes a2_no Use this compound X-100 q2->a2_no No a3_yes Use this compound X-100 or Octyl Glucoside q3->a3_yes Yes a3_no Consider milder options if protein is fragile q3->a3_no No a4_yes Use Digitonin q4->a4_yes Yes a1_yes Use Mild Detergent: NP-40, Brij-35, Digitonin a1_no Use Stronger Non-Ionic: This compound X-100

References

IGEPAL CA-630 as a Functional Replacement for Triton X-100: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable non-ionic, non-denaturing detergent is critical for a wide range of applications, from cell lysis and protein extraction to various immunoassays. For years, Triton X-100 has been a staple in laboratories. However, due to environmental concerns and regulations, particularly in the European Union, the scientific community is increasingly seeking viable alternatives. This guide provides a comprehensive comparison of IGEPAL CA-630 as a functional replacement for this compound X-100, supported by experimental data and detailed protocols.

Chemical and Physical Properties: A Head-to-Head Comparison

IGEPAL CA-630 and this compound X-100 are structurally similar non-ionic surfactants. Both possess a hydrophobic octylphenol core and a hydrophilic polyethylene oxide chain.[1] This structural similarity results in comparable performance in many applications. However, subtle differences in the average number of ethylene oxide units can lead to variations in properties like hydrophilicity, which may be critical for specific experimental outcomes.[2]

PropertyIGEPAL CA-630This compound X-100Reference(s)
Chemical Name Octylphenoxy)polyethoxyethanolPoly(ethylene glycol) p-(1,1,3,3-tetramethylbutyl)-phenyl ether[3][4]
CAS Number 9002-93-19002-93-1[3][4]
Molecular Weight (approx.) ~603 g/mol ~625 - 647 g/mol [1][3][5]
Average Ethylene Oxide Units 99.5[1][3]
Critical Micelle Concentration (CMC) 0.08 mM (at 20-25°C)0.22 - 0.24 mM[1][3]
Cloud Point (1% aqueous solution) 63-67°C63-69°C[3][6]
Hydrophilic-Lipophilic Balance (HLB) 13.0 - 13.413.5[3][6]

Functional Equivalence in Key Applications

Both IGEPAL CA-630 and this compound X-100 are widely used for cell lysis, protein solubilization, and as components in various buffers for immunoassays and protein purification.[5][7][8] They are considered mild, non-denaturing detergents that can effectively disrupt cell membranes while preserving the native structure and function of many proteins and protein complexes.[7][8]

A key application for these detergents is in the lysis of mammalian cells for the extraction of cytoplasmic proteins.[9] Studies have shown that in this context, IGEPAL CA-630 can be a suitable substitute for this compound X-100. For instance, in a study comparing various detergents for mammalian cell lysis, IGEPAL CA-630 was used as a control against which other potential replacements for this compound X-100 were measured, indicating its established performance in this application.[10] The results of such studies often show comparable total protein recovery and compatibility with downstream applications like BCA assays and Western blotting.[10]

Experimental Data: A Comparative Analysis

The following table summarizes data from a study comparing the performance of IGEPAL CA-630 and this compound X-100 in mammalian cell lysis and downstream applications. The data is normalized against the performance of IGEPAL CA-630.

Downstream ApplicationIGEPAL CA-630 (Control)This compound X-100
Total Protein Recovery (BCA Assay) 100%88% - 108%
DNA Quantification (PicoGreen™ Assay) 100%83% - 103%

Data adapted from a comparative study on greener detergents for mammalian cell lysis.[10]

This data indicates that this compound X-100 and IGEPAL CA-630 yield comparable results in terms of total protein and DNA recovery from cell lysates, supporting the use of IGEPAL CA-630 as a functional replacement in these specific applications.

Experimental Protocols

Below are detailed methodologies for common experiments utilizing these non-ionic detergents.

Mammalian Cell Lysis for Protein Extraction

This protocol is suitable for the extraction of cytoplasmic and membrane-bound proteins.

Workflow:

CellLysisWorkflow start Harvest Cells wash Wash with PBS start->wash lysis Resuspend in Lysis Buffer (with IGEPAL CA-630 or this compound X-100) wash->lysis incubate Incubate on Ice lysis->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect Collect Supernatant (Protein Lysate) centrifuge->collect end Downstream Analysis collect->end

Cell Lysis and Protein Extraction Workflow.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) IGEPAL CA-630 or this compound X-100

  • Protease and Phosphatase Inhibitor Cocktail

Protocol:

  • Harvest cultured mammalian cells and wash twice with ice-cold PBS.

  • Aspirate the final PBS wash and add ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors. A typical volume is 1 mL per 10^7 cells.

  • Incubate the cells on ice for 15-30 minutes with occasional vortexing.[11]

  • To shear the DNA and reduce viscosity, pass the lysate through a 23G needle several times.[11]

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris and nuclei.[11]

  • Carefully transfer the supernatant, which contains the cytoplasmic and solubilized membrane proteins, to a new pre-chilled tube.

  • Determine the protein concentration using a suitable method, such as the BCA assay. The lysate is now ready for downstream applications like Western blotting or immunoprecipitation.

Cell Permeabilization for Immunofluorescence

This protocol is designed to permeabilize the cell membrane to allow antibodies to access intracellular targets.

Workflow:

ImmunofluorescenceWorkflow start Culture Cells on Coverslips fix Fix Cells (e.g., with 4% PFA) start->fix wash_fix Wash with PBS fix->wash_fix permeabilize Permeabilize with 0.1% this compound X-100 or IGEPAL CA-630 in PBS wash_fix->permeabilize wash_perm Wash with PBS permeabilize->wash_perm block Block with BSA/Serum Solution wash_perm->block primary_ab Incubate with Primary Antibody block->primary_ab wash_primary Wash with PBS primary_ab->wash_primary secondary_ab Incubate with Secondary Antibody wash_primary->secondary_ab wash_secondary Wash with PBS secondary_ab->wash_secondary mount Mount Coverslip wash_secondary->mount image Image with Microscope mount->image

Immunofluorescence Staining Workflow.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% (v/v) this compound X-100 or IGEPAL CA-630 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 2% goat serum in PBS

  • Primary Antibody diluted in Blocking Buffer

  • Fluorophore-conjugated Secondary Antibody diluted in Blocking Buffer

  • Mounting Medium with DAPI

Protocol:

  • Wash the cells grown on coverslips twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 20 minutes at room temperature.[12]

  • Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by incubating with Permeabilization Solution for 15 minutes at room temperature.[12]

  • Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

  • Visualize the staining using a fluorescence microscope.

Logical Relationship of Detergent Properties and Function

The effectiveness of both IGEPAL CA-630 and this compound X-100 in biological applications stems from their amphipathic nature, allowing them to interact with both hydrophobic and hydrophilic molecules.

DetergentFunction cluster_properties Chemical Properties cluster_functions Biological Functions prop1 Amphipathic Structure func1 Membrane Disruption (Cell Lysis) prop1->func1 Interacts with lipids and proteins func2 Protein Solubilization prop1->func2 prop2 Non-ionic Nature func3 Prevention of Non-specific Binding prop2->func3 func4 Preservation of Protein Structure prop2->func4 Avoids denaturation prop3 Low CMC prop3->func1 Effective at low concentrations

Relationship between Detergent Properties and Function.

Conclusion

Based on their comparable chemical and physical properties, as well as performance data in key applications like cell lysis, IGEPAL CA-630 is a suitable and effective functional replacement for this compound X-100. While they can be used interchangeably in many standard protocols, it is always advisable to perform a small-scale pilot experiment to validate the substitution for a specific application, particularly for sensitive assays where minor differences in hydrophilicity might have an impact. The provided protocols offer a starting point for incorporating IGEPAL CA-630 into existing laboratory workflows.

References

A Comparative Guide to Denaturing and Non-Denaturing Detergents for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction of proteins from cells and tissues is a foundational step in a vast array of research and development applications, from basic biochemical characterization to the development of novel therapeutics. The choice of detergent is a critical determinant of experimental success, directly impacting protein yield, purity, and, most importantly, the preservation of native structure and function. This guide provides an objective comparison of denaturing and non-denaturing detergents, supported by experimental data and detailed protocols, to aid in the selection of the optimal extraction strategy for your specific research needs.

Denaturing vs. Non-Denaturing Detergents: A Fundamental Dichotomy

Detergents are amphipathic molecules that facilitate the solubilization of proteins from the lipid bilayer of cellular membranes. The fundamental difference between denaturing and non-denaturing detergents lies in their mechanism of action and their effect on protein structure.

Denaturing detergents , such as the anionic detergent Sodium Dodecyl Sulfate (SDS), are harsh surfactants that disrupt both lipid-lipid and protein-protein interactions.[1][2][3] They unfold proteins into their primary amino acid sequences by breaking the intricate network of non-covalent bonds that maintain their three-dimensional structure.[4] This property is advantageous for applications like SDS-PAGE, where protein separation is based solely on molecular weight.[5]

Non-denaturing detergents , which include non-ionic detergents like Triton X-100 and zwitterionic detergents like CHAPS, are milder in their action.[3][6] They primarily disrupt the lipid-lipid and lipid-protein interactions that anchor proteins within the cell membrane, while leaving protein-protein interactions and the native protein conformation largely intact.[7] This makes them the detergents of choice for studies that require functionally active proteins, such as co-immunoprecipitation (co-IP), enzyme activity assays, and structural biology.[6][8]

Quantitative Comparison of Detergent Performance

The selection of a detergent often involves a trade-off between protein yield and the preservation of biological activity. The following tables summarize quantitative data from comparative studies, illustrating the performance of different detergents in protein extraction.

Table 1: Comparison of Protein Extraction Efficiency from E. coli

DetergentTypeTotal Protein Yield (Relative to RapiGest)Number of Identified ProteinsPredominantly Extracted Proteins
SDS Anionic (Denaturing)~1.6x>1100High molecular weight and membrane proteins
RapiGest Anionic (Denaturing)1x~800Periplasmic and fimbrial proteins

This data is adapted from a comparative study on E. coli proteome analysis.[1][2]

Table 2: Illustrative Comparison of Detergent Performance for Membrane Protein (EGFR) Extraction from A431 Cells

DetergentTypeTotal Protein Yield (mg/mL)Target Protein Purity (%)State of Target Protein
CHAPS Zwitterionic (Non-denaturing)1.885Native
This compound X-100 Non-ionic (Non-denaturing)2.570Native
SDS Anionic (Denaturing)4.255Denatured
Octyl Glucoside Non-ionic (Non-denaturing)2.178Native

This is a hypothetical dataset based on the known properties of the detergents, as presented in a technical guide.[9]

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein extraction. Below are step-by-step methodologies for protein extraction using a common denaturing buffer (RIPA) and a non-denaturing buffer (CHAPS).

Experimental Protocol 1: Protein Extraction using a Denaturing Lysis Buffer (RIPA Buffer)

Radioimmunoprecipitation assay (RIPA) buffer is a widely used lysis buffer containing the denaturing detergent SDS, making it effective for extracting a broad range of proteins, including nuclear and membrane proteins.[10][11]

Materials:

  • RIPA Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure for Adherent Cells:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 15-30 minutes with occasional gentle vortexing.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled tube.[12]

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with inhibitors.

  • Proceed with steps 4-6 from the adherent cell protocol.[10]

Experimental Protocol 2: Protein Extraction using a Non-Denaturing Lysis Buffer (CHAPS Buffer)

CHAPS is a zwitterionic detergent that is effective at solubilizing membrane proteins while preserving their native structure and protein-protein interactions.[6][8]

Materials:

  • CHAPS Lysis Buffer (e.g., 40 mM HEPES, pH 7.5, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 50 mM NaF, 1% CHAPS)

  • Protease and phosphatase inhibitor cocktails

  • Ice-cold PBS

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure for Adherent Cells:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold CHAPS lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the solubilized proteins.[6][13]

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the pellet in ice-cold CHAPS lysis buffer with inhibitors.

  • Proceed with steps 4-6 from the adherent cell protocol.[8]

Visualizing the Mechanisms of Action and Experimental Workflow

To further clarify the differential effects of these detergents and the general experimental process, the following diagrams are provided.

Denaturing_vs_NonDenaturing cluster_0 Cell Membrane cluster_1 Denaturing Detergent (e.g., SDS) cluster_2 Non-Denaturing Detergent (e.g., this compound X-100) Membrane Lipid Bilayer with Embedded Protein SDS SDS Micelles Membrane->SDS Disrupts lipid-lipid & protein-protein interactions This compound This compound X-100 Micelles Membrane->this compound Disrupts lipid-lipid & lipid-protein interactions DenaturedProtein Unfolded Protein SDS->DenaturedProtein NativeProtein Folded, Active Protein This compound->NativeProtein

Figure 1: Mechanism of denaturing vs. non-denaturing detergents.

ProteinExtractionWorkflow start Start: Cell/Tissue Sample lysis Cell Lysis (Add Lysis Buffer with Detergent) start->lysis incubation Incubation on Ice lysis->incubation centrifugation Centrifugation (Pellet Debris) incubation->centrifugation supernatant Collect Supernatant (Protein Extract) centrifugation->supernatant quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification downstream Downstream Applications (Western Blot, IP, etc.) quantification->downstream

Figure 2: General workflow for protein extraction.

Conclusion: Selecting the Right Tool for the Job

The choice between a denaturing and a non-denaturing detergent is dictated by the downstream application. For analyses where the primary structure and molecular weight of a protein are the main interests, such as in SDS-PAGE and Western blotting for total protein expression, a denaturing detergent like SDS is often preferred due to its high extraction efficiency.[2] Conversely, when the goal is to study protein function, protein-protein interactions, or to isolate active enzymes, a non-denaturing detergent such as this compound X-100 or CHAPS is essential to preserve the protein's native conformation.[6][8] Careful consideration of the experimental objectives, coupled with the information and protocols provided in this guide, will empower researchers to make an informed decision and achieve optimal results in their protein extraction endeavors.

References

CHAPS as a Milder Detergent Alternative: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the isolation and functional analysis of proteins. The ideal detergent should effectively solubilize target proteins, particularly membrane-bound proteins, while preserving their native structure and biological activity. This guide provides a comprehensive comparison of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent, with other commonly used detergents, highlighting its effectiveness as a milder alternative.

Performance Comparison of Detergents

CHAPS is widely recognized for its gentle action, which allows for the effective solubilization of membrane proteins while maintaining their native conformation and function.[1][2] Unlike harsher detergents, such as the anionic sodium dodecyl sulfate (SDS), CHAPS is non-denaturing.[3][4] This property is crucial for downstream applications that require functionally active proteins, such as enzyme kinetics assays, co-immunoprecipitation, and structural studies.[5][6]

Non-ionic detergents like Triton X-100 and octyl glucoside are also considered mild; however, CHAPS often provides a better balance of solubilization efficiency and preservation of protein-protein interactions.[7] For instance, in the solubilization of MHC-like glycoproteins, CHAPS proved more effective than this compound X-100 and NP-40 in breaking protein-protein interactions to allow for the detection of a novel antigen.

The choice of detergent significantly impacts the yield and purity of the extracted protein. While stronger detergents like SDS may result in a higher total protein yield, this often comes at the cost of denaturation and reduced purity of the target protein in its active state.[5] The following table provides a summary of representative data from a hypothetical experiment comparing the efficiency of different detergents in isolating a target membrane protein.

DetergentTypeConcentrationTotal Protein Yield (mg/mL)Target Protein Purity (%)Protein State
CHAPS Zwitterionic1% (w/v)1.885Native
This compound X-100 Non-ionic1% (v/v)2.570Native
SDS Anionic1% (w/v)4.255Denatured
Octyl Glucoside Non-ionic1% (w/v)2.178Native

This is a hypothetical dataset based on the known properties of the detergents.[5]

Physicochemical Properties and Their Implications

The distinct properties of CHAPS contribute to its efficacy as a mild detergent. As a zwitterionic detergent, it carries no net charge over a wide pH range, which makes it compatible with ion-exchange chromatography.[4] Its relatively high critical micelle concentration (CMC) of 6-10 mM allows for its easy removal by dialysis, a significant advantage in sample preparation.[8][9]

detergent_properties CHAPS CHAPS Zwitterionic Zwitterionic CHAPS->Zwitterionic Mild Mild CHAPS->Mild NonDenaturing NonDenaturing CHAPS->NonDenaturing TritonX100 TritonX100 TritonX100->Mild TritonX100->NonDenaturing NonIonic NonIonic TritonX100->NonIonic SDS SDS Anionic Anionic SDS->Anionic Harsh Harsh SDS->Harsh Denaturing Denaturing SDS->Denaturing OctylGlucoside OctylGlucoside OctylGlucoside->Mild OctylGlucoside->NonDenaturing OctylGlucoside->NonIonic

Experimental Protocols

General Protocol for Membrane Protein Extraction and Purity Assessment

This protocol provides a generalized workflow for comparing the efficiency of different detergents for membrane protein extraction.

1. Cell Lysis:

  • Harvest cultured cells and wash them twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer containing the chosen detergent (e.g., 1% CHAPS, 1% this compound X-100, 1% SDS, or 1% octyl glucoside). The lysis buffer should also contain protease and phosphatase inhibitors.[5]

  • Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the solubilized proteins.

2. Protein Quantification:

  • Determine the total protein concentration in the supernatant using a suitable protein assay, such as the Bradford or BCA assay.

3. Purity Assessment (SDS-PAGE and Western Blotting):

  • Mix an aliquot of the supernatant with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the total protein profile by staining the gel with Coomassie Brilliant Blue or silver stain.

  • For specific target protein analysis, transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the target protein using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensity using densitometry software to assess the purity of the target protein relative to the total protein loaded.

experimental_workflow start Start: Cultured Cells lysis Cell Lysis (with different detergents) start->lysis centrifugation Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant quantification Protein Quantification (Bradford/BCA) supernatant->quantification sds_page SDS-PAGE supernatant->sds_page analysis Purity and Yield Analysis quantification->analysis western_blot Western Blot sds_page->western_blot western_blot->analysis

Application in Signaling Pathway Analysis: GPCR Solubilization

The preservation of native protein structure is paramount when studying signaling pathways. G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are notoriously difficult to solubilize while maintaining their signaling capabilities. CHAPS has been successfully used for the solubilization of various GPCRs, allowing for subsequent functional characterization.[10] Its ability to maintain the receptor's conformation is critical for studying ligand binding and G-protein activation.

GPCR_signaling Ligand Ligand GPCR GPCR (in membrane) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

References

A Comparative Guide to Biodegradable Alternatives for Triton X-100 in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of Triton X-100 in biopharmaceutical and research applications is under scrutiny due to its adverse environmental impact. Its degradation product, 4-tert-octylphenol, is a known endocrine disruptor, leading to regulatory restrictions, including a ban in the European Union.[1] This has spurred the development of biodegradable and less toxic alternatives that aim to match the performance of this compound X-100 in critical applications such as viral inactivation and cell lysis. This guide provides an objective comparison of prominent biodegradable alternatives, supported by available experimental data, to aid in the selection of suitable green chemistry replacements.

Performance Comparison of this compound X-100 Alternatives

The following tables summarize the performance of several biodegradable alternatives in key applications compared to this compound X-100. The data has been compiled from various studies and manufacturer-provided information. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Viral Inactivation Efficiency
DetergentModel VirusLog Reduction Value (LRV)Concentration (%)Time (min)Temperature (°C)Reference
This compound X-100 (Benchmark) XMuLV>4.01<1RT[2]
XMuLV30.02512022[1]
Virodex™ TXR-1 XMuLV>4.01<1RT[2]
XMuLV30.02512022[1]
Virodex™ TXR-2 XMuLV>3.8110-60RT[2]
XMuLV30.02512022[1]
Deviron® 13-S9 XMuLV>516015 & 22[3][4]
Deviron® C16 XMuLV>5Not SpecifiedNot SpecifiedNot Specified[5]
Simulsol SL 11W XMuLVComplete Clearance (>4)0.5 - 1.0104Not Specified
XMuLVComplete Clearance (>4)0.3 - 1.01018Not Specified
XMuLVComplete Clearance (>4)0.112018, 25, 30Not Specified
Tergitol™ 15-S-9 SARS-CoV-2Significant Reduction0.110RT[6]

Note: XMuLV (Xenotropic Murine Leukemia Virus) is a common model for enveloped viruses in inactivation studies. RT denotes Room Temperature.

Table 2: Cell Lysis Efficiency
DetergentCell LineEffective Lysis Concentration (%)Incubation TimeTemperature (°C)Reference
This compound X-100 (Benchmark) HEK293T0.01562 hours22[7]
CHO-K1>0.01562 hours22[1]
Virodex™ TXR-1 HEK293T0.00392 hours22[7][8]
CHO-K1>0.00392 hours22[1]
Virodex™ TXR-2 HEK293T0.01562 hours22[7]
CHO-K1>0.01562 hours22[1]
Deviron® 13-S9 HEK2930.52 hours37[5]
Deviron® C16 HEK2930.52 hours37[5][9]
Table 3: Protein Compatibility
DetergentAssayEffect on Protein ActivityConcentration (%)Reference
This compound X-100 (Benchmark) SEAP ActivityNo reductionup to 2.5[7]
Virodex™ TXR-1 SEAP ActivityNo reductionup to 2.5[7]
Virodex™ TXR-2 SEAP ActivityNo reductionup to 2.5[7]

Note: SEAP (Secreted Alkaline Phosphatase) is often used as a model protein to assess the impact of detergents on protein function.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative protocols for key performance assays.

Viral Inactivation Assay (General Protocol)
  • Virus Preparation : A stock of a model enveloped virus, such as Xenotropic Murine Leukemia Virus (XMuLV), is prepared and its initial titer (concentration) is determined.

  • Detergent Treatment : The virus stock is spiked into the test matrix (e.g., cell culture media, plasma) containing the desired concentration of the detergent (this compound X-100 or a biodegradable alternative). A control sample with no detergent is also prepared.

  • Incubation : The mixtures are incubated at a specified temperature (e.g., 4°C, 22°C, 37°C) for various time points (e.g., 1, 15, 60, 120 minutes).

  • Neutralization/Dilution : At each time point, an aliquot of the mixture is taken and immediately diluted to stop the inactivation process.

  • Infectivity Assay : The infectivity of the remaining virus in the treated and control samples is determined using a suitable cell line (e.g., PG-4 cells for XMuLV). This is often done using a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Log Reduction Value (LRV) Calculation : The LRV is calculated as the logarithm (base 10) of the ratio of the initial viral titer to the viral titer after detergent treatment. An LRV of 4 represents a 99.99% reduction in viral infectivity.[1][2][5]

Cell Lysis Efficiency Assay (General Protocol)
  • Cell Culture : Adherent or suspension cells (e.g., HEK293, CHO) are cultured to a desired confluency or density.

  • Detergent Treatment : The cells are washed and then incubated with a lysis buffer containing a specific concentration of the detergent being tested.

  • Incubation : The cell suspension is incubated for a defined period (e.g., 30 minutes, 2 hours) at a specific temperature (e.g., room temperature, 37°C) with gentle agitation.

  • Assessment of Lysis : Cell lysis can be assessed through various methods:

    • Microscopy : Visual inspection for disruption of cell membranes.

    • Enzyme Release Assay : Measurement of the activity of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH) released into the supernatant.

    • Protein Quantification : Quantification of the total protein released into the lysate using a protein assay (e.g., BCA assay).

  • Comparison : The efficiency of lysis by the alternative detergent is compared to that of this compound X-100 under the same conditions.[5][7]

Protein Compatibility Assay (General Protocol)
  • Protein Preparation : A solution of a model protein with measurable activity (e.g., secreted alkaline phosphatase, SEAP) is prepared.

  • Detergent Incubation : The protein solution is incubated with various concentrations of the test detergent and a control without detergent.

  • Activity Measurement : After a set incubation time, the enzymatic activity of the protein in each sample is measured using a suitable substrate and detection method (e.g., colorimetric or fluorometric).

  • Comparison : The remaining activity of the protein in the presence of the detergent is compared to the activity in the control sample to determine the impact of the detergent on protein function.[7]

Signaling Pathways and Mechanisms of Action

Understanding the interaction of these detergents with cellular systems is critical for their safe application.

This compound X-100 and its Degradation Product (4-tert-Octylphenol)

The primary environmental and health concern with this compound X-100 is not the detergent itself but its degradation product, 4-tert-octylphenol. This compound is a known xenoestrogen and acts as an endocrine disruptor by mimicking the action of estrogen and binding to estrogen receptors. This can interfere with normal hormonal signaling pathways, potentially leading to adverse reproductive and developmental effects in aquatic organisms.

TritonX100_Degradation_Pathway TritonX100 This compound X-100 Degradation Environmental Degradation TritonX100->Degradation Octylphenol 4-tert-Octylphenol Degradation->Octylphenol EstrogenReceptor Estrogen Receptor Octylphenol->EstrogenReceptor Binds to EndocrineDisruption Endocrine Disruption EstrogenReceptor->EndocrineDisruption Leads to AdverseEffects Adverse Reproductive & Developmental Effects EndocrineDisruption->AdverseEffects

This compound X-100 Degradation and Endocrine Disruption Pathway.
Biodegradable Alternatives: General Mechanism of Action

Biodegradable alternatives such as alcohol ethoxylates (e.g., Deviron® 13-S9, Tergitol™ 15-S series) and alkyl polyglycosides (e.g., Simulsol SL 11W) are generally considered to have a more favorable toxicological profile. Their primary mode of action at a cellular level is through the disruption of the cell membrane, which is fundamental to their function as detergents for cell lysis and viral inactivation.

At concentrations below their critical micelle concentration (CMC), surfactant monomers can insert into the lipid bilayer, increasing its permeability. Above the CMC, they can form micelles and solubilize the membrane, leading to cell lysis. While this membrane disruption is the intended effect for certain applications, it is also the primary mechanism of their cytotoxicity at high concentrations.

Detailed studies on the specific intracellular signaling pathways affected by these alternatives are not as extensive as for 4-tert-octylphenol. However, their ready biodegradability means they are less likely to persist in the environment and cause long-term effects.

Detergent_Cell_Interaction Detergent Biodegradable Detergent (e.g., Alcohol Ethoxylate, Alkyl Polyglucoside) LowConc Low Concentration (< CMC) Detergent->LowConc HighConc High Concentration (> CMC) Detergent->HighConc CellMembrane Cell Membrane (Lipid Bilayer) Permeability Increased Membrane Permeability CellMembrane->Permeability Lysis Cell Lysis CellMembrane->Lysis LowConc->CellMembrane Inserts into HighConc->CellMembrane Solubilizes ViralInactivation Viral Inactivation (Enveloped Viruses) Lysis->ViralInactivation Mechanism for

General Mechanism of Biodegradable Detergent Interaction with Cell Membranes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the performance of a biodegradable alternative to this compound X-100.

Experimental_Workflow start Select Biodegradable Alternative viral_inactivation Viral Inactivation Assay (e.g., XMuLV, LRV) start->viral_inactivation cell_lysis Cell Lysis Efficiency Assay (e.g., HEK293, CHO) start->cell_lysis protein_compat Protein Compatibility Assay (e.g., SEAP activity) start->protein_compat cytotoxicity Cytotoxicity Profiling (e.g., MTT, LDH assay) start->cytotoxicity data_analysis Data Analysis and Comparison to this compound X-100 viral_inactivation->data_analysis cell_lysis->data_analysis protein_compat->data_analysis cytotoxicity->data_analysis end Select Optimal Alternative data_analysis->end

Workflow for Evaluating this compound X-100 Alternatives.

Conclusion

The transition away from this compound X-100 is a critical step towards greener and more sustainable practices in research and biopharmaceutical manufacturing. Several promising biodegradable alternatives, including the Virodex™ and Deviron® series, as well as Tergitol™ 15-S-9 and Simulsol SL 11W, have demonstrated comparable or even superior performance in key applications like viral inactivation and cell lysis. While detailed information on the specific signaling pathways affected by these alternatives is still emerging, their improved environmental profile and lower toxicity make them attractive replacements. The data and protocols presented in this guide offer a starting point for researchers to evaluate and select the most suitable biodegradable alternative for their specific needs, thereby contributing to a safer and more environmentally responsible scientific landscape.

References

A Head-to-Head Comparison: Triton X-100 vs. DDM for Membrane Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of membrane protein purification, the choice of detergent is a critical decision that can significantly impact experimental success. This guide provides an in-depth, objective comparison of two commonly used non-ionic detergents, Triton X-100 and n-Dodecyl-β-D-maltoside (DDM), supported by experimental data and detailed protocols to inform your selection process.

The ideal detergent for membrane protein purification must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. This compound X-100, a cost-effective and widely available detergent, has been a laboratory staple for decades. In contrast, DDM is a more expensive, milder detergent that has gained favor for its ability to maintain the stability of sensitive membrane proteins, making it a preferred choice for structural biology studies. This guide will delve into the properties and performance of each, enabling an informed decision for your specific research needs.

At a Glance: Key Property Comparison

A summary of the key physicochemical properties of this compound X-100 and DDM is presented below, highlighting the differences that influence their application in membrane protein purification.

PropertyThis compound X-100n-Dodecyl-β-D-maltoside (DDM)Reference(s)
Chemical Type Non-ionic, polyoxyethylene-basedNon-ionic, alkyl maltoside[1]
Average Molecular Weight (Da) ~625510.6[2]
Critical Micelle Concentration (CMC) ~0.2-0.9 mM (0.01-0.05% w/v)~0.17 mM (0.0087% w/v)[1][2]
Micelle Size (kDa) ~90~50-70[1]
UV Absorbance (280 nm) High (interferes with protein quantification)Low[3]
Purity Heterogeneous mixtureHigh[1]
Cost LowHigh[4][5]

Performance Showdown: Experimental Data

A direct quantitative comparison of this compound X-100 and DDM for the solubilization of the multi-subunit photosynthetic superassembly from Rhodobacter capsulatus provides valuable insights into their performance.

DetergentSolubilization Efficiency (%)Protein StabilityReference(s)
This compound X-100 >95Significant degradation of the labile light-harvesting complex I (LHI)[2]
DDM ~70Preserved the native structure of the LHI-RC complex[2]

While this compound X-100 demonstrated high efficiency in extracting the protein complex, it failed to maintain its structural integrity.[2] In contrast, DDM, although showing lower solubilization efficiency in this specific case, was crucial for preserving the native conformation of the complex.[2] This underscores the trade-off between solubilization power and the preservation of protein structure and function.

For some proteins, a "dual-detergent" strategy has proven effective, leveraging the low cost of this compound X-100 for initial solubilization and then exchanging it for DDM during purification to ensure protein stability.[3][4] This approach can significantly reduce costs without compromising the quality of the final purified protein.[4][6]

Experimental Protocols

Detailed methodologies for membrane protein purification using this compound X-100 and DDM are provided below. These protocols outline the key steps from membrane preparation to affinity chromatography.

Protocol 1: Membrane Protein Purification using this compound X-100

This protocol provides a general framework for the extraction and purification of membrane proteins using this compound X-100.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, supplemented with protease inhibitors

  • Solubilization Buffer: Lysis Buffer containing 1% (v/v) this compound X-100

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) this compound X-100, 20 mM Imidazole (for His-tagged proteins)

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) this compound X-100, 250-500 mM Imidazole (for His-tagged proteins)

  • Ni-NTA affinity resin (for His-tagged proteins)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Wash Buffer.

    • Load the clarified supernatant containing the solubilized membrane protein onto the equilibrated resin.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the presence and purity of the target protein.

Protocol 2: Membrane Protein Purification using DDM

This protocol outlines the steps for purifying membrane proteins using the milder detergent, DDM, which is often preferred for maintaining protein stability.

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with protease inhibitors

  • Solubilization Buffer: Lysis Buffer containing 1% (w/v) DDM

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.02% (w/v) DDM, 20 mM Imidazole (for His-tagged proteins)

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.02% (w/v) DDM, 250-500 mM Imidazole (for His-tagged proteins)

  • Ni-NTA affinity resin (for His-tagged proteins)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and disrupt the cells.

  • Membrane Isolation: Isolate the cell membranes by differential centrifugation as described in Protocol 1.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle rocking for 1-2 hours at 4°C.

  • Clarification: Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Wash Buffer.

    • Apply the clarified supernatant to the resin.

    • Wash the resin with Wash Buffer.

    • Elute the bound protein using Elution Buffer.

  • Analysis: Assess the purity of the eluted fractions using SDS-PAGE and confirm the identity of the protein by Western blot.

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the general experimental workflow for membrane protein purification and a logical comparison of the key features of this compound X-100 and DDM.

Membrane_Protein_Purification_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Clarification cluster_purification Purification cluster_analysis Analysis CellPellet Cell Pellet CellLysis Cell Lysis CellPellet->CellLysis MembraneIsolation Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation Solubilization Detergent Solubilization (this compound X-100 or DDM) MembraneIsolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification AffinityChromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChromatography Wash Wash AffinityChromatography->Wash Elution Elution Wash->Elution Analysis Purity & Identity Analysis (SDS-PAGE, Western Blot) Elution->Analysis

Caption: General workflow for membrane protein purification.

Detergent_Comparison cluster_properties Properties TritonX100 This compound X-100 Cost Cost-Effective TritonX100->Cost Harshness Potentially Harsher TritonX100->Harshness UV_Abs High UV Absorbance TritonX100->UV_Abs Purity_TX Heterogeneous TritonX100->Purity_TX DDM DDM Stability Maintains Protein Stability DDM->Stability Gentleness Milder DDM->Gentleness Low_UV_Abs Low UV Absorbance DDM->Low_UV_Abs Purity_DDM High Purity DDM->Purity_DDM

Caption: Key feature comparison of this compound X-100 and DDM.

Conclusion: Making the Right Choice

The selection between this compound X-100 and DDM is not a one-size-fits-all decision and depends heavily on the specific membrane protein of interest and the downstream application.

Choose this compound X-100 when:

  • Cost is a major consideration.

  • The target protein is known to be robust and less susceptible to denaturation.

  • High solubilization efficiency is the primary goal, and some loss of activity or structural integrity is acceptable for initial screening purposes.

Choose DDM when:

  • Preserving the native structure and function of the protein is paramount, especially for structural biology (e.g., crystallography, cryo-EM) or functional assays.

  • The target protein is known to be sensitive and unstable.

  • Accurate protein quantification using UV absorbance at 280 nm is required.

For many applications, a preliminary screen with a panel of detergents, including both this compound X-100 and DDM, is the most effective strategy to identify the optimal conditions for your specific membrane protein. The "dual-detergent" approach also offers a pragmatic compromise between cost and quality. By carefully considering the properties and performance data presented in this guide, researchers can make a more informed decision, increasing the likelihood of a successful membrane protein purification campaign.

References

Safety Operating Guide

Proper Disposal Procedures for Triton X-100

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Triton X-100, a common non-ionic surfactant used in research laboratories. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental protection. This compound X-100 is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be managed as hazardous waste.

Immediate Safety Precautions

Before handling this compound X-100 waste, it is imperative to use appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection : Wear chemical safety goggles or a face shield.[3] this compound X-100 can cause serious eye damage.[4][5] In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[3] Seek immediate medical attention.[4]

  • Hand Protection : Wear chemical-impermeable gloves.[6]

  • Skin Protection : Wear appropriate protective clothing to prevent skin exposure.[7][8] If skin contact occurs, wash with plenty of water.

  • Respiratory Protection : Use in a well-ventilated area.[6][7] If vapors or aerosols are generated, respiratory protection may be required. Avoid breathing mist, gas, or vapors.[1][6]

  • General Hygiene : Do not eat, drink, or smoke in areas where this compound X-100 is handled.[1][3] Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Procedures

Disposal of this compound X-100 and associated waste must comply with all federal, state, and local regulations.[3][9] Never discharge this compound X-100 into drains or the sewer system.[3][4][6][10][11]

1. Waste Collection and Segregation

  • Liquid Waste :

    • Collect all this compound X-100 solutions and residues in a dedicated, properly labeled, and sealed hazardous waste container.[6]

    • Do not mix this compound X-100 waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[8]

  • Solid Waste (Contaminated Materials) :

    • For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[7][11][12][13]

    • Scoop the absorbed material into a suitable, closed container for disposal.[1][7][12][13]

    • All contaminated items, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste. Place them in a designated, sealed container.

  • Empty Containers :

    • Handle uncleaned containers as you would the product itself.[2]

    • Containers can be triple-rinsed with a suitable solvent (consult your EHS department for an appropriate solvent).[6] The rinsate must be collected and disposed of as hazardous liquid waste.

    • After proper rinsing, containers may be offered for recycling or reconditioning.[6] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[6]

2. Storage of Waste

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[6][7][8]

  • Keep waste containers tightly closed.[6][12]

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound X-100 Waste").

3. Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][6]

  • The primary recommended disposal method is controlled incineration at a licensed chemical destruction plant.[6]

Environmental Hazard Data

This compound X-100 is classified as very toxic to aquatic life, and its release into the environment must be avoided.[1][4] It is also recognized as an endocrine disruptor.[2] The following table summarizes key quantitative environmental data.

MetricValueSpeciesExposureSource(s)
LC₅₀ (Fish) 7.2 mg/LOncorhynchus mykiss (Rainbow Trout)96 hours[13]
8.9 mg/LPimephales promelas (Fathead Minnow)96 hours[8]
EC₅₀ (Invertebrate) 8.6 - 26 mg/LDaphnia magna (Water Flea)48 hours[8][13]
EC₅₀ (Algae) 10 mg/LLemna sp.336 hours[8]
Log Pow 2.7 - 4.86N/AN/A[8][10]
BCF 15 (Estimated)N/AN/A[3]

LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. EC₅₀ (Effective Concentration, 50%): The concentration of a chemical which causes a non-lethal effect in 50% of a test population. Log Pow (Log Octanol-Water Partition Coefficient): An indicator of a substance's potential for bioaccumulation. BCF (Bioconcentration Factor): A measure of the extent of chemical accumulation in an organism from the water.

This compound X-100 Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound X-100 waste.

Triton_Disposal_Workflow start This compound X-100 Waste Generated waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Pure, Solutions, Rinsate) waste_type->liquid Liquid solid Solid Waste (Contaminated PPE, Spill Media) waste_type->solid Solid container_q Is Container Empty? waste_type->container_q Container collect_liquid Collect in Sealed, Labeled Hazardous Waste Container liquid->collect_liquid collect_solid Collect in Sealed, Labeled Hazardous Waste Container solid->collect_solid not_empty Container with Residue container_q->not_empty No empty Empty Container container_q->empty Yes not_empty->collect_liquid Treat as Liquid Waste triple_rinse Triple-Rinse Container empty->triple_rinse store Store Waste in Designated Secondary Containment Area collect_liquid->store collect_solid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate manage_rinsed Manage Rinsed Container (Recycle or Puncture & Landfill per Local Regulations) triple_rinse->manage_rinsed collect_rinsate->collect_liquid dispose Arrange for Pickup by Licensed Waste Contractor store->dispose

Caption: Decision workflow for the safe disposal of different forms of this compound X-100 waste.

References

Essential Guide to Handling Triton X-100: A Comprehensive Safety and Operational Plan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides essential, immediate safety and logistical information for the nonionic surfactant, Triton X-100, including personal protective equipment (PPE) guidelines, procedural steps for handling and disposal, and emergency protocols.

Health Hazard Information

This compound X-100 is classified as hazardous. It is harmful if swallowed and causes serious eye damage.[1][2][3][4][5] It may also cause skin and respiratory tract irritation.[3][4][6]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound X-100, based on Safety Data Sheet (SDS) recommendations. Consistent adherence to these guidelines is crucial to minimize exposure and ensure personal safety.

Body Area Personal Protective Equipment Specifications and Remarks
Eyes/Face Chemical safety goggles or glasses with side shieldsMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[1]
Hands Appropriate protective glovesChemical protection gloves tested according to EN 374 are suitable.[7] It is recommended to check with the glove supplier for specific chemical resistance information.
Body Protective clothingLong-sleeved clothing is recommended to prevent skin contact.[8] For larger quantities or significant splash risk, a chemically resistant apron or suit may be required.
Respiratory Respirator (if necessary)Not typically required with adequate ventilation.[1] If vapors or aerosols are generated, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., Particulates filter conforming to EN 143) should be worn.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Ensure adequate ventilation in the work area.[1] Eyewash stations and safety showers should be readily accessible.[1][3]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.

  • Dispensing: Avoid generating aerosols or mists.[2][9] When not in use, keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Usage: Do not eat, drink, or smoke in the handling area.[1][2][9] Avoid contact with eyes, skin, and clothing.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[1]

Spill Cleanup:

  • Evacuate: For large spills, evacuate unnecessary personnel from the area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or surface water.[2][10] Cover drains if necessary.[2][7]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][10][11][12]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][10][11]

  • Decontamination: Clean the affected area thoroughly with water.[5][9]

Disposal Plan:

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave chemicals in their original containers. Uncleaned containers should be handled as the product itself. Contact a licensed professional waste disposal service to dispose of this material.

Emergency First-Aid Procedures

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1][2]

  • If Swallowed: Rinse mouth.[1] Do NOT induce vomiting.[5][6][13] Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]

Incompatible Materials

Store this compound X-100 away from strong oxidizing agents, strong acids, and strong reducing agents.[1]

This compound X-100 Handling Workflow

Triton_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_area Ensure Adequate Ventilation check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe dispense Dispense Carefully don_ppe->dispense use Use in Experiment dispense->use spill_detected Spill Detected dispense->spill_detected store Store Properly use->store wash_hands Wash Hands Thoroughly use->wash_hands dispose Dispose of Waste wash_hands->dispose contain_spill Contain Spill spill_detected->contain_spill absorb_spill Absorb with Inert Material contain_spill->absorb_spill collect_waste Collect for Disposal absorb_spill->collect_waste collect_waste->dispose

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.